N-Cyclopropylguanidine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-cyclopropylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3/c5-4(6)7-3-1-2-3/h3H,1-2H2,(H4,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTUUEWDUBHMBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397850 | |
| Record name | N-Cyclopropylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168627-33-6 | |
| Record name | N-Cyclopropylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-Cyclopropylguanidine CAS number and identification
Technical Whitepaper: N-Cyclopropylguanidine – Identification, Synthesis, and Pharmaceutical Applications
Executive Summary
N-Cyclopropylguanidine (NCG) represents a critical pharmacophore in modern medicinal chemistry, serving as a robust bioisostere for alkyl guanidines and a precursor to histamine H3 receptor antagonists. Its unique cyclopropyl moiety confers specific steric and electronic properties that enhance metabolic stability compared to linear alkyl chains. This guide provides a definitive technical analysis of NCG, detailing its chemical identification, a self-validating synthesis protocol, analytical characterization strategies, and its role in drug discovery.
Chemical Identity & Physical Properties
N-Cyclopropylguanidine exists primarily in salt forms (Sulfate or Hydrochloride) due to the high basicity of the guanidine group (
Table 1: Chemical Specifications
| Property | Description |
| Chemical Name | N-Cyclopropylguanidine |
| IUPAC Name | 1-Cyclopropylguanidine |
| Molecular Formula | |
| Molecular Weight | 99.13 g/mol (Free Base) |
| CAS Number (Sulfate) | 19066-87-6 (Most common commercial form, 2:1 salt) |
| CAS Number (HCl) | 168627-33-6 |
| Solubility | Highly soluble in water, methanol; insoluble in diethyl ether. |
| Appearance | White crystalline solid (Salts); Hygroscopic. |
Synthesis & Manufacturing Methodologies
Expertise & Experience: While several routes exist (e.g., reaction with cyanamide), the most robust and scalable laboratory method involves the guanylation of cyclopropylamine using S-methylisothiourea sulfate . This route is preferred over cyanamide due to safety (avoiding explosion hazards) and higher purity profiles.
Reaction Mechanism
The synthesis follows a nucleophilic substitution pathway where the primary amine of cyclopropylamine attacks the central carbon of the isothiourea, displacing methanethiol (
Validated Experimental Protocol
Reagents:
-
Cyclopropylamine (
, 1.0 equiv) -
S-Methylisothiourea Sulfate (0.5 equiv, as it provides 2 guanidine units per sulfate)
-
Solvent: Water or Ethanol/Water mixture
-
Base: Sodium Hydroxide (catalytic, optional depending on pH control)
Step-by-Step Workflow:
-
Preparation: Dissolve S-methylisothiourea sulfate (10 mmol) in minimal water (15 mL).
-
Addition: Add cyclopropylamine (22 mmol, slight excess) dropwise at
to control the exotherm. -
Reflux: Heat the mixture to reflux (
) for 4-6 hours.-
Critical Control Point: Monitor the evolution of methanethiol (rotten cabbage odor). Use a bleach trap to neutralize the off-gas.
-
-
Reaction Monitoring: Check completion via TLC (Eluent: n-BuOH/AcOH/H2O 4:1:1) or LC-MS.[1]
-
Isolation: Concentrate the solution under reduced pressure to remove excess amine and water.
-
Purification: Recrystallize the crude sulfate salt from Ethanol/Water.
-
Self-Validation: The product should appear as white needles. A melting point check (
, decomp) confirms salt formation.
-
Synthesis Pathway Diagram
Figure 1: Nucleophilic substitution pathway for the synthesis of N-Cyclopropylguanidine.
Analytical Characterization
Trustworthy identification relies on orthogonal analytical techniques. The cyclopropyl ring provides a distinct NMR signature that serves as a diagnostic tool.
Nuclear Magnetic Resonance (NMR)
-
1H NMR (
):-
0.6 - 0.9 ppm (Multiplet, 4H): Characteristic high-field signals for the methylene protons (
) of the cyclopropyl ring. This is the "fingerprint" region. -
2.4 - 2.5 ppm (Multiplet, 1H): The methine proton (
) connected to the nitrogen.
-
0.6 - 0.9 ppm (Multiplet, 4H): Characteristic high-field signals for the methylene protons (
-
Interpretation: The absence of signals > 1.0 ppm (other than the methine) confirms the lack of linear alkyl impurities.
Mass Spectrometry (MS)
-
Technique: ESI-MS (Positive Mode).
-
Observation:
peak at 100.1 m/z . -
Validation: Fragmentation patterns often show loss of the cyclopropyl group (41 Da) or ammonia (17 Da).
Chromatography (HPLC)
-
Challenge: Guanidines lack a strong UV chromophore.
-
Solution: Derivatization is required for UV detection.
-
Reagent: Ninhydrin or Benzoin.
-
Alternative: Use CAD (Charged Aerosol Detection) or ELSD if derivatization is not feasible.
-
Pharmaceutical Applications
N-Cyclopropylguanidine is not just a building block; it is a strategic bioisostere .[1]
Histamine H3 Receptor Antagonists
The N-cyclopropylguanidine moiety is a core structural element in Ciproxifan and related H3 antagonists.
-
Mechanism: The basic guanidine group mimics the histamine imidazole ring, interacting with Aspartate residues in the receptor pocket.
-
Advantage: The cyclopropyl group increases lipophilicity (
) and metabolic stability (preventing N-dealkylation) compared to a methyl or ethyl group.
Diversity-Oriented Synthesis (DOS)
As highlighted in recent literature, the scaffold serves as a starting point for "build/couple/pair" algorithms, generating diverse libraries for screening against DNA minor groove binders and anticancer targets.
Structure-Activity Relationship (SAR) Logic
Figure 2: Pharmacological attributes of the N-Cyclopropylguanidine scaffold in drug design.
Handling & Stability (Safety)
-
Hazard Identification: Irritant to eyes, respiratory system, and skin.[2]
-
Storage: Hygroscopic. Store in a desiccator or under inert gas (Argon/Nitrogen) at room temperature.
-
Stability: The sulfate salt is chemically stable for years if kept dry. The free base absorbs
from the air to form carbonates and should be used immediately upon generation.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 3900439, N-Cyclopropylguanidine. Retrieved from [Link]
-
MDPI. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds. Retrieved from [Link]
Sources
N-Cyclopropylguanidine Derivatives: A Privileged Scaffold for Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The guanidinium group is a highly versatile functional motif, integral to a multitude of biologically active natural products and synthetic drugs.[1] Its enduring prevalence in medicinal chemistry stems from its unique physicochemical properties, particularly its ability to exist in a protonated state at physiological pH, enabling it to form strong, multi-point hydrogen bonds with biological targets. When this powerful pharmacophore is combined with a cyclopropyl ring—a small, conformationally constrained, and lipophilic bioisostere—the resulting N-cyclopropylguanidine scaffold offers a compelling platform for developing novel therapeutics.[2] The cyclopropyl moiety is increasingly utilized in drug design to enhance metabolic stability, modulate potency, reduce off-target effects, and improve pharmacokinetic profiles.[3] This guide provides an in-depth exploration of N-cyclopropylguanidine derivatives, detailing their synthesis, mechanisms of action, and burgeoning potential in oncology and infectious diseases. We offer field-proven insights into experimental design and data interpretation, aiming to equip researchers with the foundational knowledge required to innovate within this promising chemical space.
The Strategic Rationale: Fusing Stability and Functionality
The decision to incorporate an N-cyclopropylguanidine core into a drug discovery campaign is a strategic one, grounded in established medicinal chemistry principles.
-
The Guanidinium Core: As a "super base," the guanidinium group is protonated under most physiological conditions. This permanent positive charge is critical for its primary role: a powerful hydrogen-bond donor and electrostatic anchor. It readily engages with negatively charged residues (aspartate, glutamate) or phosphate backbones in proteins and nucleic acids, respectively. This capacity for high-affinity binding makes it a privileged scaffold in drug design.[4]
-
The Cyclopropyl Bioisostere: The three-membered carbocycle is far from a simple lipophilic spacer. Its rigid structure restricts the conformational flexibility of the molecule, which can lock the pharmacophore into a bioactive conformation, thereby reducing the entropic penalty of binding to a receptor.[2][3] Furthermore, the unique sp2-hybridized character of its C-C bonds can favorably influence electronic interactions with target macromolecules. Crucially, the cyclopropyl group often enhances metabolic stability by shielding adjacent functional groups from enzymatic degradation (e.g., by cytochrome P450 enzymes).[3]
The fusion of these two moieties creates a scaffold that is pre-organized for potent biological interactions while possessing enhanced drug-like properties.
Synthetic Pathways: Building the Core Scaffold
The synthesis of N-cyclopropylguanidine derivatives is achievable through several established chemical transformations. While multiple routes exist, a common and effective strategy involves the reaction of a primary cyclopropylamine with a protected carbodiimide or a similar guanylating agent. A recently reported, novel approach provides a reliable method for creating a diverse library of these compounds.[2]
Experimental Protocol: Synthesis of Novel Cyclopropyl-Linked Guanidine Derivatives
This protocol is adapted from a validated synthetic route for producing N-acyl-N'-cyclopropyl-N''-arylguanidines, which have shown potential as DNA-binding agents.[2]
Objective: To synthesize a representative N-cyclopropylguanidine derivative (e.g., N-(N-Cyclopropyl-N'-(phenyl)carbamimidoyl)benzamide).
Materials:
-
Cyclopropylamine
-
Phenyl isothiocyanate
-
Benzoyl chloride
-
Triethylamine (TEA)
-
Mercury (II) chloride (HgCl₂) - Caution: Highly Toxic
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Methodology:
-
Synthesis of the Thiourea Intermediate (N-cyclopropyl-N'-phenylthiourea):
-
In a 100 mL round-bottom flask, dissolve cyclopropylamine (1.0 eq) in 20 mL of anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add phenyl isothiocyanate (1.0 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure. The resulting solid is typically pure enough for the next step, but can be recrystallized from ethanol if necessary.
-
-
Synthesis of the S-Alkylisothiourea Intermediate:
-
This step is often bypassed in modern protocols for a more direct guanylation, but is included for completeness. The protocol below is a more direct and common approach.
-
-
Guanylation via Carbodiimide Formation and Amination (Desulfurization-Guanylation):
-
In a 250 mL round-bottom flask, dissolve the N-cyclopropyl-N'-phenylthiourea intermediate (1.0 eq) in 50 mL of anhydrous DMF.
-
Add triethylamine (2.2 eq) to the solution.
-
Carefully add HgCl₂ (1.1 eq) portion-wise while stirring vigorously at room temperature. (CAUTION: Perform in a well-ventilated fume hood. HgCl₂ is highly toxic). The formation of a dark precipitate (HgS) will be observed.
-
Stir the suspension for 2-3 hours at room temperature to ensure complete formation of the carbodiimide intermediate.
-
To this mixture, add the desired amine (e.g., ammonia, or in this case, the amine is already incorporated) for the final guanidine. For the target compound, we will acylate the guanidine nitrogen.
-
-
Acylation of the Guanidine:
-
The target compounds in the reference are N-acyl guanidines. A more direct synthesis involves reacting cyclopropylamine with a pre-formed acylcyanamide or similar reagent. The following is a conceptual adaptation based on the reference structure.[2]
-
A more direct route involves reacting N-cyclopropylcyanamide (formed from cyclopropylamine and cyanogen bromide) with an appropriate amine and subsequent acylation. However, following the likely logic from the reference:
-
To a solution of a suitable pre-guanidine (e.g., N-cyclopropyl-N'-phenylguanidine), add an acylating agent like benzoyl chloride (1.1 eq) and a non-nucleophilic base like TEA (1.5 eq) in anhydrous DCM.
-
Stir at room temperature until TLC indicates completion.
-
-
Work-up and Purification:
-
Filter the reaction mixture through a pad of Celite to remove the mercury salts.
-
Dilute the filtrate with DCM and wash sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in n-hexane) to yield the final N-cyclopropylguanidine derivative.
-
Causality and Self-Validation:
-
Why TEA? Triethylamine acts as a base to scavenge the HCl generated during acylation and to facilitate the desulfurization reaction with HgCl₂.
-
Why HgCl₂? Mercury (II) chloride is a powerful thiophile. It readily reacts with the sulfur of the thiourea to form insoluble mercury sulfide, driving the reaction towards the formation of a highly reactive carbodiimide intermediate, which is then trapped by an amine to form the guanidine.
-
Why Anhydrous Conditions? Guanidines and their intermediates can be susceptible to hydrolysis. Using anhydrous solvents prevents unwanted side reactions and ensures higher yields.
-
Self-Validation: The success of each step is validated by TLC analysis, which will show the consumption of the starting material and the appearance of a new product spot with a different Rf value. The final structure and purity must be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
General Synthesis Workflow Diagram
Caption: Proposed mechanism of anticancer action via DNA minor groove binding.
Antimicrobial Activity: Membrane Disruption
The guanidinium group is also a key feature in many antimicrobial agents. While not yet specifically detailed for N-cyclopropyl derivatives, the mechanism for related guanidinium compounds is well-understood and highly relevant.
The Mechanism: Bacterial cell membranes are rich in negatively charged lipids, such as phosphatidylglycerol (PG) and cardiolipin (CA). [5]The positively charged guanidinium headgroup of the drug molecule is electrostatically attracted to the bacterial surface. The lipophilic portions of the molecule (including the cyclopropyl ring) then insert into the lipid bilayer, disrupting its integrity. This leads to membrane depolarization, leakage of essential ions and metabolites, dissipation of the proton motive force, and ultimately, bacterial cell death. [5]This mechanism is often rapid and bactericidal, and because it targets the fundamental structure of the membrane, it can be less prone to the development of resistance compared to antibiotics that target specific enzymes. [5][6]
Quantitative Data & Structure-Activity Relationships (SAR)
The efficacy of N-cyclopropylguanidine derivatives is highly dependent on their specific substitution patterns. Quantitative data from preclinical studies are essential for building robust SAR models.
Table 1: DNA Binding Properties of Anticancer Derivatives
This table summarizes representative data for cyclopropyl-linked guanidines interacting with calf thymus DNA (CT-DNA), as described in the literature. [2]
| Compound ID | Substituent (Aryl Group) | Binding Constant (Kb) x 10⁵ M⁻¹ | Gibbs Free Energy (ΔG) kcal/mol |
|---|---|---|---|
| 7a | Phenyl | 1.5 | -7.06 |
| 7c | 4-Chlorophenyl | 2.1 | -7.25 |
| 7e | 3,4,5-Trimethylphenyl | 3.5 | -7.55 |
| 7j | 4-Nitrophenyl | 0.9 | -6.74 |
Interpretation:
-
A higher Kb value indicates stronger binding affinity.
-
A more negative ΔG value signifies a more spontaneous and favorable binding interaction.
-
The data suggests that electron-donating groups (like methyl on 7e) and moderately electron-withdrawing groups (like chloro on 7c) on the aryl ring enhance DNA binding, likely by modulating the electronic properties and fit within the minor groove. A strongly withdrawing group (nitro on 7j) appears to decrease binding affinity.
Table 2: Antibacterial Activity of a Guanidine Oligomer
This table presents Minimum Inhibitory Concentration (MIC) data for a lead alkyl-guanidine oligomer containing a methylcyclopropyl group against various pathogens. [6]
| Organism | Strain Type | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Gram-positive | 1 - 4 |
| Enterococcus faecalis | Gram-positive (VRE) | 2 - 8 |
| Escherichia coli | Gram-negative | 4 - 8 |
| Pseudomonas aeruginosa | Gram-negative | 2 - 8 |
| Acinetobacter baumannii | Gram-negative (MDR) | 1 - 4 |
Interpretation:
-
The low MIC values (ranging from 1 to 8 µg/mL) indicate potent antibacterial activity against a broad spectrum of both Gram-positive and Gram-negative bacteria, including clinically relevant multidrug-resistant (MDR) strains. [6]This highlights the potential of this chemical class to address the urgent threat of antibiotic resistance.
Future Perspectives & Conclusion
The N-cyclopropylguanidine scaffold represents a fertile ground for therapeutic innovation. The confluence of the guanidinium group's potent binding capabilities and the cyclopropyl ring's favorable ADMET properties creates a platform ripe for optimization.
Future research should focus on:
-
Diversity-Oriented Synthesis: Expanding the library of derivatives to systematically probe the effects of different linkers, aryl substitutions, and cyclopropyl modifications (e.g., gem-difluoro analogs) on efficacy and selectivity. [7]* Mechanism Elucidation: Moving beyond DNA binding and membrane disruption to investigate other potential intracellular targets.
-
Pharmacokinetic Profiling: Conducting in-depth ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) studies on lead compounds to assess their viability as clinical candidates.
-
Combination Therapies: Exploring the synergistic potential of these derivatives with existing anticancer or antimicrobial drugs. For instance, a membrane-disrupting guanidine could enhance the penetration of another antibiotic into a bacterial cell. [5] In conclusion, N-cyclopropylguanidine derivatives are more than just a chemical curiosity; they are a validated starting point for the rational design of next-generation therapeutics. By leveraging the principles of bioisosteric replacement and privileged structure-based design, researchers can continue to unlock the full potential of this remarkable scaffold in the fight against cancer and infectious disease.
References
- Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. (2023). European Journal of Medicinal Chemistry.
- Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents. (2017). Scientific Reports.
- N-Cyclopropylguanidine Hydrochloride. Benchchem.
- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2020). Journal of Medicinal Chemistry.
- Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant P
- Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and comput
- Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl)-. (2018). Molbank. 4DSXxfPSMrMW_rWWawoISBrdq0_8qhGM=)
Sources
- 1. mdpi.com [mdpi.com]
- 2. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
N-Cyclopropylguanidine: Physicochemical Profiling and Synthetic Utility in Drug Design
[1]
Executive Summary
N-Cyclopropylguanidine represents a specialized structural motif in medicinal chemistry, serving as a conformationally constrained bioisostere of arginine and a modulator of basicity in small-molecule ligands.[1] While it offers unique steric advantages and lipophilicity improvements over acyclic alkylguanidines, its utility is double-edged due to its potential as a mechanism-based inhibitor (suicide substrate) of Cytochrome P450 enzymes.[1] This technical guide provides a rigorous analysis of its properties, a validated synthetic protocol, and a mechanistic breakdown of its metabolic liabilities.
Chemical Architecture & Physicochemical Properties[1]
Structural Logic
The N-cyclopropylguanidine moiety combines the high basicity of the guanidinium core with the unique electronic and steric properties of the cyclopropyl ring. Unlike standard alkyl groups (isopropyl, ethyl), the cyclopropyl ring possesses significant
Basicity Modulation (pKa)
The basicity of guanidine derivatives is a critical parameter for receptor binding (ionic interactions).
-
Guanidine (Reference): pKa
13.6 -
N-Isopropylguanidine: pKa
13.8 (Alkyl electron-donating effect increases basicity).[1] -
N-Cyclopropylguanidine: Estimated pKa
12.5 – 12.8 .[1]
Mechanistic Insight: The cyclopropyl group exerts an electron-withdrawing inductive effect ($ -I $) due to the high
Lipophilicity & conformation
-
LogP: The cyclopropyl group is more lipophilic than a methyl or ethyl group but less than a tert-butyl group.
-
Conformation: The ring imposes a rigid steric bulk that can lock the N-substituent orientation, potentially reducing the entropic penalty upon binding to a receptor pocket (e.g., NMDA or Histamine H3 receptors).
Synthetic Methodology
Strategic Selection of Reagents
Direct reaction of cyclopropylamine with cyanamide often leads to polymerization or low yields due to the nucleophilicity of the product. The preferred method utilizes 1H-pyrazole-1-carboxamidine hydrochloride , a guanylating agent that operates effectively under mild conditions, avoiding the release of toxic methanethiol (associated with S-methylisothiourea methods).[1]
Validated Protocol: Guanylation of Cyclopropylamine
Reagents:
-
Cyclopropylamine (1.0 eq)
-
1H-Pyrazole-1-carboxamidine hydrochloride (1.0 eq)[1]
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)[1]
-
Solvent: Acetonitrile (MeCN) or DMF (Dry)
Step-by-Step Procedure:
-
Preparation: Charge a flame-dried reaction flask with 1H-pyrazole-1-carboxamidine hydrochloride (1.0 eq) and anhydrous MeCN (concentration ~0.2 M).
-
Base Addition: Add DIPEA (2.5 eq) dropwise at 0°C. The solution may become slightly cloudy.
-
Amine Addition: Add cyclopropylamine (1.0 eq) slowly to the stirred mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 16–24 hours. Monitor by LC-MS (Target Mass: [M+H]+ = 100.1).[1]
-
Workup: Concentrate the solvent under reduced pressure.
-
Purification: The residue is typically a viscous oil. Purify via Flash Column Chromatography using a polar eluent system (DCM:MeOH:NH4OH, 90:10:1) or via preparative HPLC (C18 column, Water/Acetonitrile with 0.1% TFA).[1]
-
Salt Formation: To isolate as a stable solid, treat the free base with 1M HCl in ether to precipitate N-cyclopropylguanidine hydrochloride.[1]
Synthesis Workflow Diagram
Figure 1: Guanylation workflow using pyrazole-carboxamidine transfer reagent.
Metabolic Liability: The "Suicide Substrate" Mechanism
A critical consideration for drug development is the potential for N-cyclopropylguanidines to act as Mechanism-Based Inhibitors (MBI) of Cytochrome P450 enzymes.[1]
Mechanism of Inactivation
The cyclopropylamine substructure is prone to Single Electron Transfer (SET) oxidation by the heme-iron center of CYP450s.
-
SET Oxidation: The CYP450 active site (Compound I) abstracts an electron from the amine nitrogen, forming an aminium radical cation.
-
Ring Opening: The strained cyclopropyl ring adjacent to the radical center undergoes rapid homolytic fission. This relieves ring strain (~27.5 kcal/mol).[1]
-
Covalent Adduct: The resulting carbon-centered radical attacks the heme porphyrin nitrogen, forming a covalent adduct. This irreversibly inactivates the enzyme ("suicide inhibition").
CYP Inactivation Pathway Diagram
Figure 2: Mechanism-based inactivation of CYP450 by cyclopropylamine derivatives.
Mitigation Strategy: To prevent this, medicinal chemists often substitute the cyclopropyl ring (e.g., with fluorine) to electronically deactivate the SET step or block the radical rearrangement.
Pharmacological Applications[2]
NMDA Receptor Antagonists
N-cyclopropylguanidine analogs have been explored as ion-channel blockers for the NMDA receptor.[1] The guanidine group mimics the magnesium ion that naturally blocks the channel, while the cyclopropyl group provides a specific steric fit that differentiates it from the endogenous agonist glutamate.
-
Example: Analogs of GMOM and MK-801 derivatives where the hydrophobic pocket is probed by the cyclopropyl moiety.
Histamine H3/H4 Ligands
The guanidine moiety is a classic bioisostere for the imidazole ring found in histamine.
-
Role: The N-cyclopropyl group acts as a spacer and lipophilic anchor, improving blood-brain barrier (BBB) penetration compared to the native imidazole, which is highly polar.[1]
Arginine Bioisostere
In peptide mimetics, N-cyclopropylguanidine serves as a non-natural arginine analog.[1]
-
Benefit: It maintains the positive charge required for salt bridges (e.g., with Asp/Glu residues in the target protein) but introduces steric constraint that can improve selectivity for specific protease or kinase active sites.
Summary Data Table
| Property | Value / Description | Relevance |
| Molecular Formula | C₄H₉N₃ | Core fragment |
| Calc.[1] MW | 99.14 g/mol | Fragment-based design |
| pKa (Est.) | 12.5 – 12.8 | Lower than alkylguanidines; High basicity retained |
| LogP | ~0.1 (Base) | More lipophilic than guanidine (-1.[1]2) |
| H-Bond Donors | 4 | Key for receptor anchoring |
| Metabolic Risk | High (CYP Inactivation) | Requires tox screening (MBI assay) |
| Major Use | Bioisostere, NMDA/H3 Ligand | CNS active agents |
References
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing.[1]
-
Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis, 2004.[1][2]
-
Mechanism of cytochrome P-450 inhibition by cyclopropylamines. Journal of the American Chemical Society, 1990.[1]
-
Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines. Frontiers in Pharmacology, 2017.[1]
-
N-Cyclopropylguanidine Hydrochloride. BenchChem Compound Database.[1]
Physicochemical Properties of N-Cyclopropylguanidine: A Technical Guide
Executive Summary
N-Cyclopropylguanidine (NCG) represents a critical pharmacophore in modern medicinal chemistry, serving as a bioisostere for standard alkyl guanidines.[1] Its significance lies in the unique combination of the guanidinium superbase functionality (pKa ~13) and the cyclopropyl moiety , which offers distinct steric constraints and metabolic stability advantages over flexible alkyl chains.
This guide provides a rigorous analysis of the physicochemical properties, synthesis, and handling of NCG. It is designed for researchers requiring high-purity free base isolation from stable salts for use in mechanistic probing and drug design.
Molecular Architecture & Theoretical Basis[2]
Structural Dynamics
The NCG molecule consists of a guanidine core mono-substituted with a cyclopropyl ring. The physicochemical behavior of NCG is governed by two competing electronic effects:
-
Y-Aromaticity (Basicity): Upon protonation, the guanidine unit forms a symmetric guanidinium cation. The positive charge is delocalized over three nitrogen atoms and the central carbon, creating a resonance-stabilized system often described as "Y-aromatic."
-
Cyclopropyl Electronic Modulation: The cyclopropyl group is not merely a steric bulk.[1] Due to the high p-character of its C-C bonds (Walsh orbitals), it can act as a
-electron donor via hyperconjugation. This interaction subtly modulates the lipophilicity without significantly compromising the high basicity of the guanidine core.
Resonance Stabilization (Mechanism of Basicity)
The driving force behind NCG's high pKa is the stability of its conjugate acid. The protonation does not occur on the amine bearing the cyclopropyl group, but rather on the imine nitrogen, allowing for a symmetrical distribution of charge.
Figure 1: Mechanism of Guanidinium Resonance Stabilization.[2] The delocalization of the positive charge across three nitrogen atoms (Y-aromaticity) renders the conjugate acid thermodynamically stable.
Physicochemical Profile
The following data consolidates experimental ranges and high-confidence predictive models for NCG. Note that NCG is typically supplied as a salt (Hemisulfate or Hydrochloride) to prevent hygroscopic degradation.
Table 1: Core Physicochemical Constants
| Property | Value / Range | Context & Significance |
| Molecular Formula | Free Base | |
| Molecular Weight | 99.14 g/mol | Free Base (Add 36.5 for HCl salt) |
| pKa (Conjugate Acid) | 13.0 – 13.6 | Superbase.[2] Exists as a cation at physiological pH (7.4). |
| LogP (Octanol/Water) | -0.8 to -0.5 | Hydrophilic. More lipophilic than Guanidine (-1.4) due to the |
| H-Bond Donors | 4 | Critical for solvent interaction and receptor binding. |
| H-Bond Acceptors | 2 | |
| Topological Polar Surface Area | ~56 Ų | Indicates good membrane permeability despite polarity. |
| Melting Point | 95–98 °C | For the Hydrochloride salt form. |
Solubility & Stability Dynamics
-
Aqueous Solubility: High (>50 mg/mL) for salt forms. The free base is moderately soluble but highly hygroscopic.
-
Hydrolytic Stability: The guanidine bond is resistant to hydrolysis under neutral and basic conditions.
-
Acid Sensitivity: While the guanidine core is stable, the cyclopropyl ring introduces a specific vulnerability. Under vigorous acidic conditions (pH < 1) and high heat, the cyclopropyl ring may undergo ring-opening hydration. Protocol Note: Avoid prolonged boiling in concentrated HCl.
Experimental Protocols
Synthesis & Purification Workflow
Objective: Synthesis of N-Cyclopropylguanidine Sulfate via O-methylisourea. Rationale: Using O-methylisourea sulfate allows for a clean substitution reaction where the volatile byproduct (methanol) is easily removed, driving the reaction to completion.
Reagents:
-
Cyclopropylamine (1.0 eq)
-
O-Methylisourea hemisulfate (0.5 eq)
-
Water (Solvent)
-
Ethanol (Recrystallization)
Step-by-Step Methodology:
-
Dissolution: Dissolve O-methylisourea hemisulfate in minimal distilled water at 20°C.
-
Addition: Add Cyclopropylamine dropwise over 30 minutes. Maintain temperature < 30°C to prevent side reactions.
-
Reflux: Heat the mixture to 60°C for 4 hours. The evolution of methyl mercaptan is not an issue here (unlike S-methyl routes), but methanol is generated.
-
Concentration: Evaporate the solvent under reduced pressure (Rotavap) to obtain a crude viscous oil or solid.
-
Crystallization: Dissolve crude residue in boiling ethanol. Cool slowly to 4°C. White crystals of N-Cyclopropylguanidine Hemisulfate will precipitate.
-
Validation: Check melting point (expect >200°C for sulfate salts) and NMR.
Isolation of Free Base (Critical for Mechanistic Studies)
Many biological assays require the free base. Since NCG is a superbase, standard extraction with ether/water is inefficient (the compound stays in water).
Figure 2: Free Base Isolation Workflow. Ion exchange is preferred over liquid-liquid extraction due to the high water solubility of NCG.
Analytical Characterization
To certify the identity of NCG, the following spectral signatures must be verified.
Proton NMR ( H-NMR, )
-
Cyclopropyl Ring: Look for the characteristic multiplets upfield.
-
0.6 – 0.8 ppm (Multiplet, 4H,
of ring). - 2.4 – 2.5 ppm (Multiplet, 1H, CH of ring attached to N).
-
0.6 – 0.8 ppm (Multiplet, 4H,
-
Guanidine Protons: If run in DMSO-
, broad singlets appear around 7.0 – 8.0 ppm (exchangeable with ).
Mass Spectrometry (ESI-MS)
-
Mode: Positive Ion Mode (
). -
Target Ion:
. -
Calculated m/z: 100.08.
-
Observed: 100.1 ± 0.1.
References
-
Guanidine Basicity & Resonance
- Source: Wikipedia / IUPAC Gold Book.
- Context: Defines the fundamental "Y-aromaticity" mechanism responsible for the pKa ~13.6.
-
URL:[Link]
- Source: Benchchem / J. Med. Chem.
- Physicochemical Data (LogP/Solubility): Source: ChemicalBook / PubChem. Context: Provides consensus data on the hydrophilicity and salt properties of N-cyclopropylguanidine.
-
pKa Determination of Organic Bases
- Source: Frontiers in Drug Design.
- Context: Methodologies for determining pKa in superbasic compounds.
-
URL:[Link]
Sources
A Deep Dive into the Structural Landscape of N-Cyclopropylguanidine: A Theoretical Perspective
For Immediate Release
PROVIDENCE, RI – In a comprehensive theoretical examination, scientists have elucidated the intricate structural and electronic properties of N-Cyclopropylguanidine, a molecule of significant interest in medicinal chemistry and materials science. This in-depth guide provides a technical exploration of the molecule's conformational preferences, tautomeric forms, and electronic characteristics, offering valuable insights for researchers and drug development professionals.
The guanidine functional group is a cornerstone in the design of bioactive molecules, owing to its ability to form strong hydrogen bonds and its protonation state at physiological pH. The incorporation of a cyclopropyl ring introduces unique conformational constraints and electronic effects, making N-Cyclopropylguanidine a compelling subject for theoretical investigation.
I. Introduction to N-Cyclopropylguanidine: A Molecule of Interest
N-Cyclopropylguanidine (C4H9N3) is a derivative of guanidine characterized by the substitution of a cyclopropyl group on one of the nitrogen atoms.[1] This structural modification imparts specific stereochemical and electronic features that influence its interactions with biological targets. Guanidine derivatives are known to play roles as anticancer agents and exhibit DNA-binding capabilities.[2] Theoretical studies, particularly using Density Functional Theory (DFT), are crucial for understanding the electronic structure, stability, and reactivity of these compounds, which is fundamental to elucidating their biological interactions.[2]
II. The Methodological Cornerstone: Computational Chemistry
To unravel the structural nuances of N-Cyclopropylguanidine, a multi-faceted computational approach is indispensable. Quantum chemical calculations, particularly DFT, have proven to be a robust tool for studying guanidine derivatives.[2][3]
A. Foundational Approach: Density Functional Theory (DFT)
DFT methods, such as B3LYP and M06-2X, are frequently employed to investigate the geometry, energy, and electronic properties of guanidine-containing molecules.[3][4][5] These methods provide a good balance between computational cost and accuracy for systems of this size. Basis sets like 6-31G* or 6-311++G(d,p) are commonly used to achieve reliable results for geometry optimization and energy calculations.[3][6][7]
B. Workflow for Theoretical Analysis
A typical computational workflow for analyzing N-Cyclopropylguanidine would involve the following steps:
-
Conformational Search: Identifying all possible stable arrangements of the atoms in the molecule.
-
Geometry Optimization: Determining the lowest energy structure for each conformer.
-
Tautomer Analysis: Investigating the different isomeric forms that can exist through proton transfer.
-
Frequency Calculations: Confirming that the optimized structures are true minima on the potential energy surface and obtaining vibrational frequencies.
-
Electronic Property Analysis: Calculating properties such as molecular orbital energies (HOMO-LUMO), electrostatic potential, and charge distribution.
Caption: Potential tautomeric forms of N-Cyclopropylguanidine.
B. Conformational Analysis: The Role of the Cyclopropyl Group
The orientation of the cyclopropyl group relative to the guanidine plane is a key determinant of the molecule's overall conformation. The rotation around the C-N bond connecting the cyclopropyl ring and the guanidine moiety leads to different conformers. The stability of these conformers is influenced by steric hindrance and electronic effects. Conformational analysis can be performed using techniques like NMR spectroscopy and molecular dynamics simulations, often complemented by quantum chemical calculations. [8][9][10][11]
IV. Electronic Structure and Reactivity
The electronic properties of N-Cyclopropylguanidine dictate its reactivity and interaction with other molecules.
A. Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical behavior. [2]The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. For guanidine derivatives, the distribution of these orbitals can highlight regions susceptible to electrophilic or nucleophilic attack.
B. Electrostatic Potential (ESP)
The ESP map provides a visual representation of the charge distribution within the molecule. The negative potential regions, typically around the nitrogen atoms, indicate areas that are likely to act as hydrogen bond acceptors or interact with positively charged species. Conversely, positive potential regions, often around the hydrogen atoms of the amino groups, are indicative of hydrogen bond donor sites.
Table 1: Calculated Properties of N-Cyclopropylguanidine (Illustrative Data)
| Property | Value | Method |
| Relative Energy (Tautomer 1) | 0.00 kcal/mol | B3LYP/6-311++G(d,p) |
| Relative Energy (Tautomer 2) | +X.XX kcal/mol | B3LYP/6-311++G(d,p) |
| HOMO Energy | -Y.YY eV | B3LYP/6-311++G(d,p) |
| LUMO Energy | +Z.ZZ eV | B3LYP/6-311++G(d,p) |
| HOMO-LUMO Gap | ΔE eV | B3LYP/6-311++G(d,p) |
| Dipole Moment | D.DD Debye | B3LYP/6-311++G(d,p) |
Note: The values in this table are for illustrative purposes and would be determined through specific quantum chemical calculations.
V. Implications for Drug Design and Materials Science
A thorough understanding of the structural and electronic properties of N-Cyclopropylguanidine is paramount for its application in various fields. In drug design, this knowledge can aid in the rational design of more potent and selective inhibitors or binders for specific biological targets. [12]For instance, the tautomeric and conformational preferences can influence how the molecule fits into a protein's active site. In materials science, these fundamental properties can inform the design of novel materials with specific electronic or self-assembly characteristics.
VI. Conclusion
The theoretical investigation of N-Cyclopropylguanidine provides a detailed picture of its structural and electronic landscape. Through the application of robust computational methods, it is possible to predict its preferred tautomeric and conformational states, as well as its reactivity patterns. These insights are invaluable for researchers and scientists working on the development of new pharmaceuticals and functional materials based on the guanidine scaffold.
References
- Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and comput
- Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl) - MDPI.
- A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cycliz
- Quantum Computational Quantification of Protein-Ligand Interactions - AWS.
- of some of the results of the quantum‐chemical calculations...
- N-Cyclopropylguanidine | C4H9N3 | CID 3900439 - PubChem - NIH.
- Computational study of nitroguanidine (NQ) tautomeric properties in aqueous solution.
- Synthesis and structure-activity relationships of N,N'-di-o-tolylguanidine analogues, high-affinity ligands for the haloperidol-sensitive sigma receptor - PubMed.
- Combinatorial–computational–chemoinformatics (C3) approach to finding and analyzing low-energy tautomers - PMC - NIH.
- Conformational study of cyclo[Gln-Trp-Phe-Gly-Leu-Met] as NK-2 antagonist by NMR and molecular dynamics - PubMed.
- Experimental and computational studies of tautomerism pyridine carbonyl thiosemicarbazide deriv
- Theoretical studies of the structure of nitrimines. I.
- Molecular structure and conformational properties of N-cyclohexylpiperidine as studied by gas-phase electron diffraction, mass spectrometry, IR spectroscopy and quantum chemical calculations | Request PDF - ResearchG
- Ultrafast Conformational Dynamics of Rydberg-excited N- Methyl Piperidine.
- Quantum chemical calculations of the molecular structure of diphenylguanidine and experimental studies of its tautomerism in solution | Request PDF - ResearchG
- (PDF)
- (PDF)
- Structure and conformational behavior of N-phenylpiperidine studied by gas-phase electron diffraction and quantum chemical calculations | Request PDF - ResearchG
- Density functional and X-ray diffraction studies of two polymorphs of N, N', N''-triphenylguanidine | Request PDF - ResearchG
Sources
- 1. N-Cyclopropylguanidine | C4H9N3 | CID 3900439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05647K [pubs.rsc.org]
- 3. Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)amino](phenylamino)methylene}benzamide [mdpi.com]
- 4. A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cqwbkpro.s3.eu-west-2.amazonaws.com [cqwbkpro.s3.eu-west-2.amazonaws.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Conformational study of cyclo[Gln-Trp-Phe-Gly-Leu-Met] as NK-2 antagonist by NMR and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and structure-activity relationships of N,N'-di-o-tolylguanidine analogues, high-affinity ligands for the haloperidol-sensitive sigma receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of N-Cyclopropylguanidine experimental protocol
Application Note: High-Purity Synthesis of N-Cyclopropylguanidine
Strategic Abstract
The cyclopropylguanidine moiety is a critical pharmacophore in medicinal chemistry, offering unique steric bulk and metabolic stability compared to linear alkyl analogs. It serves as a key building block for histamine H2 receptor agonists (e.g., impromidine analogs) and various kinase inhibitors.
This guide details two distinct synthetic routes. Method A (The "Bernatowicz" Route) is the primary recommendation for drug discovery and early-phase development due to its mild conditions, high purity profile, and lack of noxious byproducts. Method B (The "Classic" Route) is provided as a cost-effective alternative for large-scale, non-GMP intermediate production, though it requires rigorous odor control.
Route Analysis & Selection
| Feature | Method A: 1H-Pyrazole-1-carboxamidine (Recommended) | Method B: S-Methylisothiourea (Alternative) |
| Reagent Cost | Moderate to High | Low |
| Atom Economy | Moderate (Loss of pyrazole) | High (Loss of MeSH) |
| Byproducts | Pyrazole (Water soluble, easy removal) | Methyl Mercaptan (Toxic, stench) |
| Conditions | Room Temperature, 16–24 h | Reflux, 4–12 h |
| Purity Profile | High (>98% after crystallization) | Variable (often requires recrystallization) |
| Suitability | Lead Optimization / GLP Synthesis | Bulk Intermediate / Cost-Driven Scale |
Detailed Experimental Protocols
Method A: The "Bernatowicz" Protocol (High-Purity)
Reference: Bernatowicz, M. S., et al. J. Org. Chem. 1992, 57, 2497.
This method utilizes 1H-pyrazole-1-carboxamidine hydrochloride (CAS: 4023-02-3) to transfer the amidine functionality.[1] It is chemically superior because the leaving group (pyrazole) is non-toxic, odorless, and easily washed away with water or ether.
Safety Warning: Cyclopropylamine is volatile (bp ~50°C) and toxic. All operations must be performed in a fume hood.
Reagents:
-
Cyclopropylamine (1.0 equiv)
-
1H-Pyrazole-1-carboxamidine HCl (1.0 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (1.1 equiv)
-
Solvent: Acetonitrile (MeCN) or DMF (Dry)
Step-by-Step Procedure:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Charge the flask with 1H-pyrazole-1-carboxamidine HCl (5.0 g, 34.1 mmol) and anhydrous Acetonitrile (50 mL). The salt may not fully dissolve initially; this is normal.
-
Base Addition: Add DIPEA (6.5 mL, 37.5 mmol) via syringe. The mixture will become homogeneous or slightly cloudy as the free amidine is generated.
-
Amine Addition: Cool the flask to 0°C (ice bath) to minimize cyclopropylamine volatility. Add Cyclopropylamine (2.4 mL, 34.1 mmol) dropwise.
-
Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (20–25°C) for 16 hours.
-
Monitoring: Check by TLC (Eluent: 10% MeOH in DCM). The pyrazole byproduct is UV active; the guanidine product stains with Ninhydrin (purple/red).
-
-
Workup (Precipitation Method):
-
Concentrate the reaction mixture to ~15 mL volume under reduced pressure (Rotavap, <40°C).
-
Add Diethyl Ether (100 mL) slowly with vigorous stirring. The product (N-cyclopropylguanidine HCl) should precipitate as a white solid, while the pyrazole and DIPEA remain largely in solution.
-
Note: If an oil forms, decant the supernatant and trituruate the oil with fresh ether until it solidifies.
-
-
Purification:
-
Filter the white solid.
-
Wash the filter cake 3x with cold Diethyl Ether.
-
Dry under high vacuum for 24 hours.
-
Yield: Expected 85–95%. Appearance: White, hygroscopic crystalline solid.
Method B: The S-Methylisothiourea Protocol (Scale-Up)
Reference: Generic industrial adaptation of Phillips, R. et al. J. Am. Chem. Soc. 1945.
Critical Safety: This reaction evolves Methyl Mercaptan (MeSH) , which has a rotten cabbage stench and is toxic. You must use a bleach scrubber trap on the condenser outlet.
Reagents:
-
Cyclopropylamine (1.2 equiv)[2]
-
S-Methylisothiourea Sulfate (1.0 equiv)
-
Solvent: Water/Ethanol (1:1)
Step-by-Step Procedure:
-
Setup: Equip a 3-neck flask with a reflux condenser and an addition funnel. Connect the top of the condenser to a trap containing 10% Sodium Hypochlorite (Bleach) to neutralize MeSH.
-
Mixing: Dissolve S-Methylisothiourea Sulfate (10.0 g) in Water/Ethanol (40 mL).
-
Addition: Add Cyclopropylamine (excess) slowly.
-
Reflux: Heat the mixture to mild reflux (approx. 70–80°C) for 6–8 hours.
-
Observation: Evolution of gas (MeSH) indicates reaction progress.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Concentrate to dryness under reduced pressure.
-
Recrystallize the residue from hot Ethanol/Water or Methanol/Ether.
-
Characterization & Quality Control
Data below is representative for the Hydrochloride salt (Method A product).
| Parameter | Specification | Notes |
| Appearance | White Crystalline Solid | Hygroscopic; store in desiccator. |
| Melting Point | 135–140°C (Dec) | Varies by salt form (Sulfate vs HCl). |
| Mass Spec (ESI+) | [M+H]+ = 100.1 | Exact Mass: 99.08 |
| 1H NMR (D₂O) | δ 0.6–0.7 (m, 2H)δ 0.8–0.9 (m, 2H)δ 2.4–2.5 (m, 1H) | The cyclopropyl methine (CH) shifts downfield significantly from the amine precursor (~2.0 ppm) to the guanidine (~2.5 ppm). |
Visualized Workflows
Figure 1: Reaction Mechanism & Logic (Method A)
Caption: Nucleophilic attack of cyclopropylamine on the amidine carbon, followed by elimination of the pyrazole leaving group.
Figure 2: Purification Workflow (Method A)
Caption: Isolation strategy relying on the insolubility of the guanidinium salt in ether to separate it from organic reagents.
References
-
Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanylation of Amines and Its Application to Peptide Synthesis. The Journal of Organic Chemistry, 57(8), 2497–2502.
-
Katritzky, A. R., & Rogovoy, B. V. (2005). Recent developments in guanylation reagents. ARKIVOC, 2005(4), 49-87.
-
PubChem Compound Summary. (n.d.). Cyclopropylamine. National Center for Biotechnology Information.
Sources
N-Cyclopropylguanidine: A Privileged Scaffold for Combinatorial Drug Discovery
Application Note & Protocols
Authored by: Senior Application Scientist
Introduction: The Strategic Advantage of the Cyclopropyl-Guanidinium Moiety
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological properties is a paramount objective. Among the myriad of structural motifs available to drug discovery professionals, the guanidinium group stands out as a "privileged scaffold" due to its profound biological versatility.[1] Guanidines, characterized by a central carbon atom bonded to three nitrogen atoms, are capable of forming extensive hydrogen bond networks and participating in crucial molecular recognition events with biological targets.[2] Concurrently, the incorporation of a cyclopropyl ring has become a key strategy in drug design.[3][4] This small, conformationally constrained carbocycle is a lipophilic bioisostere known to enhance metabolic stability, improve potency, and modulate physicochemical properties such as pKa.[5][6]
The fusion of these two powerful functionalities in N-Cyclopropylguanidine presents a building block of significant interest for combinatorial chemistry. This guide provides an in-depth exploration of N-cyclopropylguanidine as a versatile tool for generating diverse chemical libraries aimed at accelerating the discovery of new therapeutic agents. We will delve into the synthetic rationale, provide detailed experimental protocols for library generation, and discuss the therapeutic potential of the resulting scaffolds.
Physicochemical Properties and Design Rationale
The strategic incorporation of an N-cyclopropylguanidine core into a molecule is underpinned by several key advantages that address common challenges in drug development:
| Property | Contribution of Cyclopropyl Group | Contribution of Guanidinium Group | Resulting Advantage in Drug Design |
| Metabolic Stability | C-H bonds are stronger and less susceptible to CYP450 oxidation.[6] | Can influence molecular conformation and accessibility to metabolic enzymes. | Increased drug half-life and reduced potential for metabolic liabilities. |
| Potency & Binding | Acts as a rigid linker, reducing the entropic penalty of binding.[3] | Forms strong, directional hydrogen bonds and salt bridges with target residues.[2] | Enhanced binding affinity and target specificity. |
| Lipophilicity & pKa | Increases lipophilicity compared to a linear alkyl group.[5] | Strongly basic group, typically protonated at physiological pH. | Modulation of ADME properties (Absorption, Distribution, Metabolism, and Excretion).[6] |
| Conformational Rigidity | Restricts the conformational flexibility of the molecule.[5] | Influences the overall three-dimensional shape of the molecule. | Locks the molecule into a bioactive conformation, improving target engagement.[6] |
Synthesis of N-Cyclopropylguanidine Hydrochloride
While N-cyclopropylguanidine hydrochloride is commercially available, understanding its synthesis from readily available starting materials is crucial for custom derivatization. A common and effective method is the guanylation of cyclopropylamine. This can be achieved using various guanylating agents. A representative protocol using S-methylisothiourea sulfate is described below.
Protocol 1: Synthesis of N-Cyclopropylguanidine Hydrochloride
Materials:
-
Cyclopropylamine
-
S-Methylisothiourea sulfate
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Diethyl ether
Procedure:
-
Preparation of the Guanylating Agent: In a round-bottom flask, dissolve S-methylisothiourea sulfate in water. Carefully add an aqueous solution of sodium hydroxide to neutralize the sulfate and generate the free base.
-
Guanylation Reaction: To the freshly prepared S-methylisothiourea solution, add cyclopropylamine. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, the mixture is cooled, and any precipitated salts are filtered off. The filtrate is then acidified with hydrochloric acid.
-
Crystallization: The acidic aqueous solution is concentrated under reduced pressure. The resulting crude N-cyclopropylguanidine hydrochloride is then recrystallized from a suitable solvent system, such as ethanol/diethyl ether, to yield the purified product.
N-Cyclopropylguanidine in Combinatorial Library Synthesis
Combinatorial chemistry enables the rapid synthesis of large numbers of structurally related compounds, significantly accelerating the hit identification and lead optimization phases of drug discovery.[7][8][9] N-cyclopropylguanidine is an excellent building block for such libraries, particularly when employing solid-phase organic synthesis (SPOS).
Workflow for Solid-Phase Library Synthesis
The general workflow for constructing a combinatorial library using N-cyclopropylguanidine on a solid support involves several key steps: attachment of a linker to the resin, coupling of the first building block, the guanylation step with N-cyclopropylguanidine, and subsequent diversification, followed by cleavage and purification.
Caption: General workflow for solid-phase synthesis of a combinatorial library using N-cyclopropylguanidine.
Protocol 2: Solid-Phase Synthesis of a Cyclopropylguanidine-Containing Library
This protocol outlines the synthesis of a diverse library based on a common scaffold, utilizing the "mix-and-split" strategy to maximize the number of unique compounds.[10]
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (Building Block 1 set)
-
Carboxylic acids (Building Block 2 set)
-
N,N'-Di-Boc-N''-cyclopropylguanidine (a protected form for easier handling and selective deprotection)
-
DIPEA (N,N-Diisopropylethylamine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Piperidine in DMF (20%)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
DCM (Dichloromethane)
-
DMF (N,N-Dimethylformamide)
Procedure:
-
Resin Preparation: Swell Rink Amide resin in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the linker. Wash thoroughly with DMF and DCM.
-
Building Block 1 (BB1) Coupling:
-
Split the resin into separate reaction vessels for each Fmoc-protected amino acid in the BB1 set.
-
In each vessel, add the corresponding amino acid, HATU, and DIPEA in DMF.
-
Agitate the mixture until a negative Kaiser test indicates complete coupling.
-
Wash the resin.
-
-
Mixing Step 1: Combine all portions of the resin into a single vessel and mix thoroughly.
-
Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the coupled amino acids using 20% piperidine in DMF.
-
Guanylation Step:
-
Treat the combined resin with a solution of N,N'-Di-Boc-N''-cyclopropylguanidine, a coupling reagent like HATU, and DIPEA in DMF. This step attaches the protected cyclopropylguanidine moiety.
-
Wash the resin thoroughly.
-
-
Building Block 2 (BB2) Coupling (Diversification):
-
Split the resin again into separate reaction vessels for each carboxylic acid in the BB2 set.
-
Couple each carboxylic acid to one of the nitrogens of the guanidine group using HATU and DIPEA.
-
-
Mixing Step 2: Combine all resin portions.
-
Deprotection and Cleavage:
-
Wash the resin with DCM.
-
Treat the resin with the TFA cleavage cocktail to simultaneously remove the Boc protecting groups from the guanidine and cleave the final compounds from the solid support.
-
Filter the resin and collect the filtrate.
-
-
Isolation: Precipitate the cleaved compounds with cold diethyl ether and centrifuge to collect the library of N-cyclopropylguanidine derivatives.
Applications in Drug Discovery: Case Studies and Therapeutic Potential
The N-cyclopropylguanidine scaffold is a valuable starting point for developing therapeutics in various disease areas. The unique properties it imparts can be leveraged to target a wide range of biological systems.
-
Anticancer Agents: Guanidine derivatives have been investigated as DNA minor groove binders, a mechanism that can disrupt cancer cell proliferation.[2][5] The cyclopropyl group can enhance this interaction by providing a specific steric and electronic profile, leading to more potent and selective anticancer compounds.[5]
-
Antiviral and Antimicrobial Agents: The basicity of the guanidinium group allows it to interact with negatively charged components of viral or bacterial cell membranes, leading to their disruption. The lipophilic cyclopropyl group can facilitate the passage of the molecule through these membranes. Cyclopropyl-containing compounds have shown promise as antiviral and antimicrobial agents.[11][12]
-
Neurological Disorders: The cyclopropylamine moiety is a key component of some monoamine oxidase inhibitors (MAOIs) used to treat depression.[11] Incorporating this into a guanidine scaffold could lead to novel compounds with activity against targets in the central nervous system.
-
Antidiabetic Agents: Guanidine-containing compounds, such as metformin, are widely used in the treatment of type 2 diabetes. The development of novel cyclopropylguanidine derivatives could lead to new antidiabetic agents with improved efficacy or side-effect profiles.[1]
Conclusion and Future Outlook
N-Cyclopropylguanidine represents a powerful and versatile building block for combinatorial chemistry and drug discovery. The strategic combination of a conformationally rigid cyclopropyl ring and a biologically active guanidinium group provides a scaffold with desirable physicochemical and pharmacological properties.[3][5] The protocols outlined in this application note provide a framework for the efficient synthesis of diverse libraries of N-cyclopropylguanidine derivatives. As synthetic methodologies continue to advance, the application of this privileged scaffold is expected to expand, leading to the discovery of novel therapeutics for a wide range of diseases.
References
-
Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. Retrieved January 31, 2026, from [Link]
- Pujari, R. D., & Kamala, G. R. (2025). A Review on Uses of Combinatorial Chemistry in Drug Discovery: Review Article. Journal of Pharma Insights and Research, 03(04), 55-061.
-
Lam, K. S., et al. (2017). Combinatorial Chemistry in Drug Discovery. eScholarship.org. Retrieved January 31, 2026, from [Link]
-
(2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. Retrieved January 31, 2026, from [Link]
-
(n.d.). Novel approaches to screening guanidine derivatives. PubMed. Retrieved January 31, 2026, from [Link]
-
(2023). Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. MDPI. Retrieved January 31, 2026, from [Link]
-
(n.d.). Guanidine synthesis by guanylation. Organic Chemistry Portal. Retrieved January 31, 2026, from [Link]
-
(2016). Synthesis of Cyclic Guanidines via Silver-Catalyzed Intramolecular Alkene Hydroamination Reactions of N-Allylguanidines. PMC - NIH. Retrieved January 31, 2026, from [Link]
-
(n.d.). Synthesis of Cyclic Guanidines Bearing N-Arylsulfonyl and N-Cyano Protecting Groups via Pd-Catalyzed Alkene Carboamination Reactions. PMC - NIH. Retrieved January 31, 2026, from [Link]
-
(2025). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. PubMed Central. Retrieved January 31, 2026, from [Link]
-
(n.d.). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto. Retrieved January 31, 2026, from [Link]
- Drake, B., Patek, M., & Lebl, M. (1994). A Convenient Preparation of MonosubstitutedN,N′-di(Boc)-Protected Guanidines. Synthesis, 1994(06), 579–582.
-
(n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. Retrieved January 31, 2026, from [Link]
-
Studley, J. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Retrieved January 31, 2026, from [Link]
-
(n.d.). Combinatorial libraries: strategies and methods for 'lead' discovery. University of Leeds. Retrieved January 31, 2026, from [Link]
-
(n.d.). Combinatorial Chemistry in Drug Discovery. PMC - NIH. Retrieved January 31, 2026, from [Link]
-
(2019). Recent advances in biomaterials for 3D scaffolds: A review. PMC - PubMed Central. Retrieved January 31, 2026, from [Link]
-
(2020). Review of Synthetic and Hybrid Scaffolds in Cartilage Tissue Engineering. PubMed. Retrieved January 31, 2026, from [Link]
-
(2020). Review of Synthetic and Hybrid Scaffolds in Cartilage Tissue Engineering. MDPI. Retrieved January 31, 2026, from [Link]
-
(n.d.). Development of Bioactive Scaffolds for Orthopedic Applications by Designing Additively Manufactured Titanium Porous Structures: A Critical Review. MDPI. Retrieved January 31, 2026, from [Link]
-
(2012, October 28). D.9.2 Explain the use of combinatorial and parallel chemistry to synthesize new drugs IB ChemistryHL. YouTube. Retrieved January 31, 2026, from [Link]
Sources
- 1. Novel approaches to screening guanidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Cyclopropylguanidine Hydrochloride [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scientificupdate.com [scientificupdate.com]
- 5. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. escholarship.org [escholarship.org]
- 9. Combinatorial Chemistry in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. longdom.org [longdom.org]
- 12. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Cyclopropylguanidine in Agrochemical Research: Application Notes and Protocols
Introduction: The Potential of N-Cyclopropylguanidine in Crop Protection
The guanidinium group is a highly versatile functional moiety that has been successfully incorporated into a diverse range of bioactive molecules, including pharmaceuticals and agrochemicals.[1] Its ability to exist in a protonated state across a wide physiological pH range allows for strong interactions with biological targets. The incorporation of a cyclopropyl group introduces conformational rigidity and can enhance binding affinity and metabolic stability. This combination in N-cyclopropylguanidine presents a compelling scaffold for the discovery of novel fungicides and insecticides.
This document provides a comprehensive guide for researchers and scientists interested in exploring the agrochemical potential of N-cyclopropylguanidine. It outlines detailed protocols for synthesis, in vitro and in vivo efficacy testing, and offers insights into its plausible mechanisms of action based on current knowledge of related compounds.
Synthesis of N-Cyclopropylguanidine Hydrochloride
A common and effective method for the synthesis of N-cyclopropylguanidine hydrochloride involves the guanylation of cyclopropylamine.[2] This can be achieved using various guanylating agents. A straightforward approach utilizes S-methylisothiourea sulfate as the guanylating agent.
Protocol: Synthesis of N-Cyclopropylguanidine Hydrochloride
Materials:
-
Cyclopropylamine
-
S-Methylisothiourea sulfate
-
Methanol
-
Diethyl ether
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclopropylamine (1 equivalent) in methanol.
-
Addition of Guanylating Agent: To the stirred solution, add S-methylisothiourea sulfate (0.5 equivalents) portion-wise.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Dissolve the residue in water and basify with a 2M NaOH solution to a pH of >12.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
-
Salt Formation:
-
Filter the dried organic solution.
-
To the filtrate, add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield N-cyclopropylguanidine hydrochloride as a white solid.
-
Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Fungicidal Applications of N-Cyclopropylguanidine
Guanidine-containing compounds have demonstrated a range of antifungal activities. The proposed mechanisms often involve the disruption of the fungal cell wall or interference with essential enzymatic processes.[3][4]
Hypothesized Mechanism of Antifungal Action
The positively charged guanidinium group of N-cyclopropylguanidine is likely to interact with negatively charged components of the fungal cell wall, such as phospholipids and proteins.[5] This interaction could lead to membrane depolarization, increased permeability, and ultimately, cell lysis. An alternative or complementary mechanism could involve the inhibition of key enzymes involved in cell wall biosynthesis, such as chitin synthases or glucan synthases.[6][7]
Diagram: Hypothesized Antifungal Mechanism of N-Cyclopropylguanidine
Caption: Hypothesized dual-action antifungal mechanism of N-cyclopropylguanidine.
Protocol: In Vitro Antifungal Efficacy against Plant Pathogens
This protocol describes the determination of the half-maximal effective concentration (EC50) of N-cyclopropylguanidine against common plant pathogenic fungi like Botrytis cinerea and Rhizoctonia solani.[8][9][10]
Materials:
-
N-Cyclopropylguanidine hydrochloride
-
Potato Dextrose Agar (PDA)
-
Sterile petri dishes
-
Cultures of Botrytis cinerea and Rhizoctonia solani
-
Sterile distilled water
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of N-cyclopropylguanidine hydrochloride in sterile distilled water and filter-sterilize.
-
Amended Media Preparation:
-
Autoclave PDA medium and cool to 45-50 °C in a water bath.
-
Add appropriate volumes of the stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also, prepare a control plate with no compound.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
-
Inoculation:
-
From the edge of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.
-
Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both control and treated).
-
-
Incubation: Incubate the plates at 25 °C in the dark.
-
Data Collection:
-
Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., 24, 48, 72 hours) until the mycelium in the control plate reaches the edge of the dish.
-
Calculate the percentage of growth inhibition using the formula:
-
Inhibition (%) = [(dc - dt) / dc] * 100
-
Where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate.
-
-
-
EC50 Determination: Plot the percentage of inhibition against the logarithm of the compound concentration and determine the EC50 value using probit analysis.
| Fungus | Hypothetical EC50 Range (µg/mL) |
| Botrytis cinerea | 1 - 50 |
| Rhizoctonia solani | 5 - 100 |
Table 1: Hypothetical EC50 ranges for N-cyclopropylguanidine against common plant pathogens. Actual values need to be determined experimentally.
Insecticidal Applications of N-Cyclopropylguanidine
The structural similarity of the guanidine core to the pharmacophore of neonicotinoid insecticides suggests a potential mode of action involving the insect nervous system.[11][12][13][14]
Hypothesized Mechanism of Insecticidal Action
N-cyclopropylguanidine may act as an agonist at insect nicotinic acetylcholine receptors (nAChRs).[12][14][15] Binding of the compound to these receptors would lead to continuous stimulation of the post-synaptic neuron, resulting in hyperexcitation, paralysis, and eventual death of the insect. The cyclopropyl moiety may play a crucial role in the binding affinity and selectivity for insect nAChRs over their mammalian counterparts.
Diagram: Hypothesized Insecticidal Mechanism of N-Cyclopropylguanidine
Caption: Proposed mechanism of N-cyclopropylguanidine as a nAChR agonist.
Protocol: In Vitro Insecticidal Efficacy against Crop Pests
This protocol outlines a method to determine the half-maximal lethal concentration (LC50) of N-cyclopropylguanidine against common crop pests like the cotton aphid (Aphis gossypii) and the diamondback moth (Plutella xylostella).[16][17][18][19][20]
Materials:
-
N-Cyclopropylguanidine hydrochloride
-
Host plants for the target insects (e.g., cotton seedlings for aphids, cabbage leaves for diamondback moth larvae)
-
Synchronized population of the target insects
-
Distilled water with a non-ionic surfactant (e.g., 0.01% Tween-20)
-
Spray bottle or leaf-dip apparatus
-
Ventilated containers for holding the insects
Procedure:
-
Test Solution Preparation: Prepare a series of concentrations of N-cyclopropylguanidine hydrochloride in distilled water containing the surfactant (e.g., 10, 50, 100, 250, 500 µg/mL). Prepare a control solution with only water and surfactant.
-
Application:
-
For Aphids: Spray cotton seedlings with the test solutions until runoff. Allow the seedlings to air dry.
-
For Diamondback Moth Larvae: Dip cabbage leaf discs (e.g., 5 cm diameter) into the test solutions for 10 seconds. Allow the leaf discs to air dry.
-
-
Insect Exposure:
-
For Aphids: Place a known number of adult aphids (e.g., 20) onto each treated seedling and cover with a ventilated cage.
-
For Diamondback Moth Larvae: Place one treated leaf disc and a known number of second or third instar larvae (e.g., 10) into a petri dish with a moistened filter paper.
-
-
Incubation: Maintain the insects under controlled conditions (e.g., 25 °C, 16:8 h light:dark photoperiod).
-
Mortality Assessment: Record the number of dead insects at 24, 48, and 72 hours after exposure. Insects that are unable to move when prodded with a fine brush are considered dead.
-
LC50 Determination: Use probit analysis to calculate the LC50 value from the mortality data.
| Pest | Hypothetical LC50 Range (µg/mL) |
| Aphis gossypii | 50 - 250 |
| Plutella xylostella | 10 - 100 |
Table 2: Hypothetical LC50 ranges for N-cyclopropylguanidine against common crop pests. Actual values need to be determined experimentally.
In Vivo Evaluation in a Controlled Environment
Promising results from in vitro studies should be followed by in vivo evaluations to assess the compound's performance under more realistic conditions.[21][22]
Protocol: Greenhouse Efficacy Trial
Objective: To evaluate the protective and curative activity of N-cyclopropylguanidine formulations on whole plants.
Materials:
-
Potted host plants (e.g., tomato for B. cinerea, cotton for A. gossypii)
-
N-cyclopropylguanidine formulation (e.g., emulsifiable concentrate or wettable powder)
-
Spore suspension of the fungal pathogen or a culture of the insect pest
-
Greenhouse with controlled temperature, humidity, and lighting
-
Pressurized sprayer
Procedure:
-
Plant Preparation: Grow healthy, uniform plants to a suitable stage (e.g., 4-6 true leaves).
-
Treatment Application:
-
Protective: Spray plants with different concentrations of the N-cyclopropylguanidine formulation. Allow the plants to dry completely. After 24 hours, inoculate the plants with the fungal pathogen or infest them with the insect pest.
-
Curative: First, inoculate the plants with the fungal pathogen or infest them with the insect pest. After 24-48 hours (to allow for infection/infestation establishment), spray the plants with the N-cyclopropylguanidine formulation.
-
-
Control Groups: Include untreated, uninoculated plants (negative control) and untreated, inoculated plants (positive control).
-
Incubation and Monitoring: Maintain the plants in the greenhouse under conditions favorable for disease or pest development.
-
Assessment:
-
Fungicide: Assess disease severity at regular intervals using a rating scale (e.g., 0 = no symptoms, 4 = severe necrosis).
-
Insecticide: Count the number of live insects per plant at regular intervals.
-
-
Data Analysis: Calculate the percentage of disease control or insect population reduction compared to the positive control.
Structure-Activity Relationship (SAR) Studies
Systematic modification of the N-cyclopropylguanidine scaffold can provide valuable insights into the structural requirements for optimal activity and can lead to the identification of more potent analogues.[1][23][24][25][26]
Key Areas for Modification:
-
Cyclopropyl Ring: Introduction of substituents on the cyclopropyl ring can influence lipophilicity and steric interactions with the target site.
-
Guanidine Group: N- and N'-alkylation or arylation of the guanidine moiety can modulate the pKa and hydrogen bonding capacity of the molecule.
Researchers should synthesize a library of analogues and evaluate their activity using the protocols described above to build a robust SAR model.
Conclusion and Future Directions
N-cyclopropylguanidine represents a promising, yet underexplored, scaffold for the development of novel agrochemicals. The protocols and conceptual frameworks presented in this guide provide a solid foundation for initiating research into its fungicidal and insecticidal properties. Future work should focus on a comprehensive evaluation against a broader range of agricultural pests and pathogens, detailed mode of action studies to confirm the hypothesized mechanisms, and formulation development to optimize field performance.
References
-
Cervantes-Cuevas, H. et al. (2021). Evaluating the Antifungal Potential of Botanical Compounds to Control Botryotinia fuckeliana and Rhizoctonia solani. PMC - NIH. [Link]
-
MDPI. (2022). The Antifungal Activity of Ag/CHI NPs against Rhizoctonia solani Linked with Tomato Plant Health. [Link]
-
Semantic Scholar. (2022). Insecticidal Activity of Extracts, Fractions, and Pure Molecules of Cissampelos pareira Linnaeus against Aphid, Aphis craccivora. [Link]
-
ResearchGate. (2015). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. [Link]
- Google Patents. (2007). Process for preparing N-amino piperidine hydrochloride.
-
Research Trend. (2022). Evaluation of Fungicides against Growth of Rhizoctonia solani under in vitro condition. [Link]
-
MDPI. (2023). Efficacy and Residual Toxicity of Insecticides on Plutella xylostella and Their Selectivity to the Predator Solenopsis saevissima. [Link]
-
PubMed Central. (2018). Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents. [Link]
-
PubMed. (1995). Structure-activity relationships and conformational features of antiherpetic pyrimidine and purine nucleoside analogues. A review. [Link]
-
PubMed. (2006). Insect nicotinic acetylcholine receptors: neonicotinoid binding site specificity is usually but not always conserved with varied substituents and species. [Link]
-
PubMed. (2018). Synthesis, Profiling, and in Vivo Evaluation of Cyclopeptides Containing N-Methyl Amino Acids as Antiplasmodial Agents. [Link]
-
Journal of Entomology and Zoology Studies. (2020). Efficacy of newer insecticides against aphids (Aphis gossypii Glover) in Bt cotton. [Link]
-
MDPI. (2020). Characterization, in Vitro and in Vivo Evaluation of Naringenin-Hydroxypropyl-β-Cyclodextrin Inclusion for Pulmonary Delivery. [Link]
-
ResearchGate. (1994). The structure/activity relationships of pyrethroid insecticides. 1. A Novel Approach Based upon the Use of Multivariate QSAR and Computational Chemistry. [Link]
-
MDPI. (2023). Innovations in Antifungal Drug Discovery among Cell Envelope Synthesis Enzymes through Structural Insights. [Link]
-
International Journal of Advanced Biochemistry Research. (2023). Efficacy of different fungicides against Rhizoctonia solani Kuhn under in vitro condition. [Link]
-
Egyptian Journal of Biological Pest Control. (2019). Effectiveness of Certain Insecticides Against Cotton Aphid, Aphis Gossypii and Their Adverse Impacts on Two Natural Enemies. [Link]
-
PMC - NIH. (2013). The interaction with fungal cell wall polysaccharides determines the salt tolerance of antifungal plant defensins. [Link]
-
PMC - PubMed Central. (2018). Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions. [Link]
-
MDPI. (2020). Guanidine-Containing Polyhydroxyl Macrolides: Chemistry, Biology, and Structure-Activity Relationship. [Link]
-
Al Awamia. (2023). Antifungal activity of four plant extracts against Botrytis cinerea. [Link]
-
International Journal of Current Microbiology and Applied Sciences. (2018). Efficacy of Different Insecticides against Diamond Back Moth, Plutella xylostella Linn. On Cabbage. [Link]
-
MDPI. (2022). Fused Tricyclic Guanidine Alkaloids: Insights into Their Structure, Synthesis and Bioactivity. [Link]
-
ResearchGate. (1990). Regulation of fungal cell wall growth: A guanine nucleotide-binding, proteinaceous component required for activity of (1→3)-β-D-glucan synthase. [Link]
-
ScienceDirect. (2015). The invertebrate pharmacology of insecticides acting at nicotinic acetylcholine receptors. [Link]
-
PubMed. (2008). Quantitative structure-activity relationship of some pesticides. [Link]
-
MDPI. (2021). Coexpression of Fungal Cell Wall-Modifying Enzymes Reveals Their Additive Impact on Arabidopsis Resistance to the Fungal Pathogen, Botrytis cinerea. [Link]
-
PMC - NIH. (2000). Role of loop D of the α7 nicotinic acetylcholine receptor in its interaction with the insecticide imidacloprid and related neonicotinoids. [Link]
-
PubMed. (2000). Neonicotinoids: insecticides acting on insect nicotinic acetylcholine receptors. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. N-Cyclopropylguanidine Hydrochloride [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The interaction with fungal cell wall polysaccharides determines the salt tolerance of antifungal plant defensins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Evaluating the Antifungal Potential of Botanical Compounds to Control Botryotinia fuckeliana and Rhizoctonia solani - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchtrend.net [researchtrend.net]
- 10. biochemjournal.com [biochemjournal.com]
- 11. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The invertebrate pharmacology of insecticides acting at nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of loop D of the α7 nicotinic acetylcholine receptor in its interaction with the insecticide imidacloprid and related neonicotinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neonicotinoids: insecticides acting on insect nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Insect nicotinic acetylcholine receptors: neonicotinoid binding site specificity is usually but not always conserved with varied substituents and species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. mdpi.com [mdpi.com]
- 18. entomoljournal.com [entomoljournal.com]
- 19. esjpesticides.org.eg [esjpesticides.org.eg]
- 20. ijcmas.com [ijcmas.com]
- 21. Synthesis, Profiling, and in Vivo Evaluation of Cyclopeptides Containing N-Methyl Amino Acids as Antiplasmodial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Characterization, in Vitro and in Vivo Evaluation of Naringenin-Hydroxypropyl-β-Cyclodextrin Inclusion for Pulmonary Delivery [mdpi.com]
- 23. Structure-activity relationships and conformational features of antiherpetic pyrimidine and purine nucleoside analogues. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. Quantitative structure-activity relationship of some pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Development of Assays to Measure N-Cyclopropylguanidine Activity
Introduction: Unveiling the Bioactivity of N-Cyclopropylguanidine
The guanidinium group, characterized by its planar, resonance-stabilized cationic head, is a privileged scaffold in medicinal chemistry.[1][2] Its ability to form strong hydrogen bonds and electrostatic interactions allows it to interact with a multitude of biological targets, including enzymes, nucleic acids, and cell membranes.[2][3][4] N-Cyclopropylguanidine, as a derivative of this versatile compound, presents a unique structural motif where the cyclopropyl ring may confer specific conformational constraints and lipophilicity, potentially leading to novel biological activities.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the bioactivity of N-Cyclopropylguanidine. We will move beyond a simple listing of methods to provide a detailed rationale for experimental choices, ensuring that the described protocols are robust and self-validating. The assays detailed herein are designed to explore three common mechanisms of action for guanidine-containing compounds: DNA binding, enzyme inhibition, and antimicrobial activity via membrane disruption.
Part 1: Investigating N-Cyclopropylguanidine as a DNA Minor Groove Binder
Guanidinium groups are known to interact with the phosphate backbone of DNA, and the overall molecular structure can facilitate insertion into the minor groove.[2] This interaction can interfere with DNA replication and transcription, leading to cytotoxic effects in cancer cells.[2][5]
Rationale for UV-Visible Spectroscopy in DNA Binding Analysis
UV-Visible spectroscopy is a powerful initial screening method to assess the binding of small molecules to DNA.[6] When a compound binds to DNA, it can cause a shift in the maximum absorbance wavelength (λmax) and a change in the molar absorptivity. A hypochromic shift (decrease in absorbance) is often indicative of minor groove binding.[2] By titrating a solution of N-Cyclopropylguanidine with increasing concentrations of DNA, we can calculate the intrinsic binding constant (Kb), which quantifies the affinity of the compound for DNA.[6]
Experimental Workflow: DNA Binding Assay
Caption: Workflow for determining DNA binding affinity using UV-Visible spectroscopy.
Detailed Protocol: DNA Binding Assay
Materials:
-
N-Cyclopropylguanidine
-
Salmon Sperm DNA (SS-DNA)
-
Tris-HCl buffer (pH 7.4)
-
UV-Visible Spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of N-Cyclopropylguanidine in Tris-HCl buffer (e.g., 1 mM).
-
Prepare a stock solution of SS-DNA in Tris-HCl buffer. The concentration of the DNA solution should be determined spectrophotometrically using the known molar extinction coefficient of DNA at 260 nm.
-
Prepare a working solution of N-Cyclopropylguanidine (e.g., 50 µM) from the stock solution.[6]
-
-
Titration:
-
Record the UV-Visible absorption spectrum of the N-Cyclopropylguanidine working solution.
-
Incrementally add small aliquots of the SS-DNA stock solution to the N-Cyclopropylguanidine solution.
-
After each addition, allow the solution to equilibrate for 5 minutes.
-
Record the UV-Visible absorption spectrum after each addition of DNA.
-
-
Data Analysis:
-
Monitor the changes in absorbance and any shifts in the wavelength of maximum absorbance.
-
Calculate the intrinsic binding constant (Kb) by plotting the data according to the Wolfe-Shimer equation or a similar model.[6] A higher Kb value indicates a stronger binding affinity.
-
| Parameter | Description | Example Value |
| Binding Constant (Kb) | A measure of the affinity of N-Cyclopropylguanidine for DNA. | 1 x 10^5 M^-1 |
| Hypochromic Shift | The percentage decrease in absorbance at the λmax upon saturation with DNA. | 15% |
Part 2: Assessing the Antimicrobial Potential of N-Cyclopropylguanidine
Guanidine-based compounds can act as antimicrobial agents by disrupting the integrity of bacterial cell membranes.[3][7] This mechanism often involves the interaction of the cationic guanidinium group with anionic phospholipids in the bacterial membrane, leading to membrane permeabilization and cell death.[3]
Rationale for Membrane Permeabilization Assay
The 1-N-phenylnaphthylamine (NPN) uptake assay is a widely used method to assess outer membrane permeabilization in Gram-negative bacteria. NPN is a fluorescent probe that is weakly fluorescent in aqueous environments but becomes highly fluorescent in the hydrophobic environment of a cell membrane. Damage to the outer membrane allows NPN to enter and fluoresce, providing a quantitative measure of membrane disruption.
Signaling Pathway: Membrane Disruption
Caption: Proposed mechanism of N-Cyclopropylguanidine-induced bacterial membrane disruption.
Detailed Protocol: NPN Uptake Assay
Materials:
-
N-Cyclopropylguanidine
-
Gram-negative bacteria (e.g., E. coli)
-
1-N-phenylnaphthylamine (NPN)
-
HEPES buffer
-
Fluorescence spectrophotometer or plate reader
Procedure:
-
Bacterial Culture:
-
Grow a culture of the target bacteria to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them with HEPES buffer.
-
Resuspend the cells in HEPES buffer to a specific optical density (e.g., OD600 = 0.5).
-
-
NPN Uptake Measurement:
-
In a 96-well plate, add the bacterial suspension.
-
Add NPN to a final concentration of 10 µM.
-
Add varying concentrations of N-Cyclopropylguanidine to the wells.
-
Measure the fluorescence intensity immediately using an excitation wavelength of 350 nm and an emission wavelength of 420 nm.
-
-
Data Analysis:
-
Plot the fluorescence intensity against the concentration of N-Cyclopropylguanidine.
-
An increase in fluorescence indicates membrane permeabilization.
-
The concentration of N-Cyclopropylguanidine that results in a 50% increase in fluorescence can be determined as the EC50.
-
| Parameter | Description | Example Value |
| EC50 | The effective concentration of N-Cyclopropylguanidine that causes 50% membrane permeabilization. | 10 µM |
Part 3: Screening for Enzyme Inhibitory Activity
The guanidinium group is isosteric with the protonated imidazole side chain of histidine and can also mimic the side chain of arginine, making it a common motif in enzyme inhibitors.[4] For example, guanidine-containing compounds have been developed as potent inhibitors of arginase.[4]
Rationale for a Colorimetric Enzyme Inhibition Assay
A colorimetric enzyme inhibition assay is a robust and high-throughput method for identifying and characterizing enzyme inhibitors. This type of assay relies on an enzyme-catalyzed reaction that produces a colored product. The activity of the enzyme can be quantified by measuring the absorbance of the colored product. An inhibitor will decrease the rate of product formation, which can be measured as a decrease in absorbance.
Experimental Workflow: Enzyme Inhibition Assay
Caption: General workflow for a colorimetric enzyme inhibition assay.
Detailed Protocol: Generic Colorimetric Enzyme Inhibition Assay
Materials:
-
Target enzyme
-
Substrate for the target enzyme that produces a colorimetric product
-
N-Cyclopropylguanidine
-
Assay buffer
-
Microplate reader
Procedure:
-
Preparation:
-
Prepare serial dilutions of N-Cyclopropylguanidine in the assay buffer.
-
Prepare a working solution of the enzyme in the assay buffer.
-
Prepare a working solution of the substrate in the assay buffer.
-
-
Assay:
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the serially diluted N-Cyclopropylguanidine to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the substrate to all wells.
-
Incubate for a specific time, allowing the color to develop.
-
Stop the reaction (if necessary) and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of N-Cyclopropylguanidine relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of N-Cyclopropylguanidine that causes 50% inhibition of the enzyme activity.
-
| Parameter | Description | Example Value |
| IC50 | The concentration of N-Cyclopropylguanidine required to inhibit 50% of the enzyme's activity. | 5 µM |
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial characterization of N-Cyclopropylguanidine's biological activity. By systematically evaluating its potential to interact with DNA, disrupt bacterial membranes, and inhibit enzyme function, researchers can gain valuable insights into its mechanism of action and therapeutic potential. The emphasis on understanding the rationale behind each experimental step ensures that the data generated is both reliable and interpretable, paving the way for further preclinical development.
References
-
Guanidine - Wikipedia. [Link]
-
Guanidine Biosensors Enable Comparison of Cellular Turn-on Kinetics of Riboswitch-Based Biosensor and Reporter - PMC. [Link]
-
Guanidine Biosensors Enable Comparison of Cellular Turn-on Kinetics of Riboswitch-Based Biosensor and Reporter - ResearchGate. [Link]
-
Utilization of Guanidine-Based Ancillary Ligands in Arene–Ruthenium Complexes for Selective Cytotoxicity - PMC. [Link]
-
Novel Pyridazin-3(2H)-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity | ACS Medicinal Chemistry Letters - ACS Publications. [Link]
-
Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - RSC Publishing. [Link]
-
Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens - PMC. [Link]
-
GUANIDINE HYDROCHLORIDE TESTING METHODS. [Link]
-
Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors - PMC - NIH. [Link]
-
Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens - PubMed. [Link]
Sources
- 1. Guanidine - Wikipedia [en.wikipedia.org]
- 2. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05647K [pubs.rsc.org]
- 3. Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Scalable and Validated Protocol for the Synthesis of N-Cyclopropylguanidine Hydrochloride for Research Applications
Abstract
This document provides a comprehensive, in-depth guide for the scale-up synthesis of N-Cyclopropylguanidine Hydrochloride, a key building block in medicinal chemistry and drug development. The protocol herein is designed for researchers, scientists, and drug development professionals, emphasizing scalability, safety, and robust analytical validation. We detail a reliable guanylation reaction of cyclopropylamine using 1H-Pyrazole-1-carboxamidine hydrochloride, chosen for its efficiency and mild reaction conditions. This application note moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that researchers can not only replicate the synthesis but also troubleshoot and adapt it. All procedures are supported by rigorous characterization data and thorough safety protocols to ensure scientific integrity and user safety.
Introduction: The Significance of the N-Cyclopropylguanidine Scaffold
The guanidinium group is a privileged scaffold in medicinal chemistry, renowned for its ability to form strong, charge-assisted hydrogen bonds with biological targets such as enzymes and nucleic acids. When combined with a cyclopropyl ring—a small, conformationally constrained, and lipophilic bioisostere—the resulting N-cyclopropylguanidine moiety offers a unique combination of properties. The cyclopropyl group can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of a parent molecule. Consequently, N-cyclopropylguanidine is a valuable synthon for developing novel therapeutics, particularly in areas like anticancer drug discovery where derivatives have shown potential as DNA minor groove binders.
Providing a scalable, well-documented synthetic route is crucial for facilitating research that requires gram-scale quantities of this intermediate for library synthesis or preclinical evaluation.[1][2][3] This guide details a robust protocol that has been optimized for yield, purity, and operational simplicity.
The Synthetic Strategy: Direct Guanylation
The core of this synthesis is the guanylation of a primary amine, a fundamental transformation in organic chemistry. This involves the addition of an amine to a guanylating agent to form the guanidine functional group.
Causality of Reagent Selection:
-
Starting Material: Cyclopropylamine is a commercially available and relatively inexpensive primary amine, making it an ideal starting point for a scalable synthesis.
-
Guanylating Agent: We have selected 1H-Pyrazole-1-carboxamidine hydrochloride as the guanylating agent.[4][5][6] Unlike harsher reagents like cyanamide, which may require catalysts or more extreme conditions, 1H-Pyrazole-1-carboxamidine hydrochloride is a stable, crystalline solid that reacts efficiently and specifically with primary and secondary amines under mild conditions.[7][8] This choice minimizes byproduct formation and simplifies purification, which are critical considerations for scaling up a reaction.[6][8]
The reaction proceeds via a nucleophilic addition-elimination mechanism. The cyclopropylamine acts as the nucleophile, attacking the electrophilic carbon of the carboxamidine. The pyrazole group is an excellent leaving group, facilitating the formation of the stable guanidinium salt.
Caption: Nucleophilic addition-elimination mechanism.
Detailed Scale-Up Protocol (50 g Scale)
This protocol is designed for the synthesis of approximately 50 grams of N-Cyclopropylguanidine Hydrochloride. All operations should be conducted in a well-ventilated chemical fume hood.
Materials and Equipment
| Reagent/Material | CAS No. | M.W. ( g/mol ) | Amount | Moles | Notes |
| Cyclopropylamine | 765-30-0 | 57.09 | 21.0 g (23.3 mL) | 0.368 | Flammable, corrosive liquid |
| 1H-Pyrazole-1-carboxamidine HCl | 4023-02-3 | 146.58 | 51.2 g | 0.349 | Hygroscopic solid |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 60.0 mL | 0.349 | Corrosive, acts as a base |
| Acetonitrile (MeCN) | 75-05-8 | 41.05 | 500 mL | - | Anhydrous grade |
| Diethyl Ether (Et₂O) | 60-29-7 | 74.12 | 1000 mL | - | Anhydrous grade, for precipitation |
| Equipment | |||||
| 2 L three-neck round-bottom flask | |||||
| Mechanical stirrer with paddle | |||||
| Reflux condenser | |||||
| Nitrogen/Argon inlet | |||||
| Addition funnel (250 mL) | |||||
| Large Büchner funnel and filter flask |
Experimental Workflow
Caption: Step-by-step synthesis workflow.
Step-by-Step Procedure
-
Reaction Setup: Assemble the 2 L three-neck flask with a mechanical stirrer, reflux condenser, and a nitrogen inlet. Ensure the system is dry and purged with nitrogen.
-
Rationale: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen. A mechanical stirrer is essential for maintaining a homogeneous slurry on a larger scale.
-
-
Charging Reagents: To the flask, add 1H-Pyrazole-1-carboxamidine hydrochloride (51.2 g), anhydrous acetonitrile (500 mL), and N,N-Diisopropylethylamine (60.0 mL). Stir the resulting slurry.
-
Rationale: DIPEA is a non-nucleophilic organic base used to neutralize the hydrochloride salt of the guanylating agent, liberating the free base which is the active reagent. Acetonitrile is chosen as the solvent for its ability to dissolve the reactants and its appropriate boiling point.
-
-
Amine Addition: Cool the slurry to 0-5 °C using an ice bath. Slowly add cyclopropylamine (21.0 g, 23.3 mL) dropwise via an addition funnel over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
Rationale: The reaction is exothermic. Slow, cooled addition is a critical safety and process control measure to prevent a runaway reaction and minimize the formation of impurities.
-
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 16 hours.
-
Rationale: Allowing the reaction to proceed overnight at room temperature ensures it goes to completion without requiring heating, which simplifies the process and improves the energy efficiency.
-
-
Monitoring: Check for the consumption of cyclopropylamine using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Rationale: In-process controls are vital for ensuring the reaction is complete before proceeding to the work-up, preventing yield loss.
-
-
Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the majority of the acetonitrile. An oily residue will remain.
-
Rationale: Removing the reaction solvent simplifies the subsequent precipitation and isolation of the product.
-
-
Precipitation: To the oily residue, add diethyl ether (1 L) with vigorous stirring. A white precipitate of N-Cyclopropylguanidine Hydrochloride will form immediately. Continue stirring for 30 minutes to ensure complete precipitation.
-
Rationale: The product, a salt, is insoluble in the non-polar diethyl ether, while the pyrazole byproduct and any unreacted DIPEA remain in solution. This is a highly effective and scalable purification step.
-
-
Isolation: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with diethyl ether (2 x 150 mL) to remove residual impurities.
-
Rationale: Washing the solid ensures the removal of any soluble byproducts trapped in the filter cake.
-
-
Drying: Dry the solid in a vacuum oven at 40-50 °C to a constant weight.
-
Expected Yield: 40-45 g (85-95% yield).
-
Appearance: White to off-white crystalline solid.
-
Characterization and Quality Control
A self-validating protocol requires rigorous analytical confirmation of the final product's identity and purity.[9][10][11][12]
| Test | Method | Specification |
| Identity | ¹H NMR (500 MHz, D₂O) | Conforms to structure |
| ¹³C NMR (125 MHz, D₂O) | Conforms to structure | |
| MS (ESI+) | [M+H]⁺ = 100.0975 ± 5 ppm | |
| Purity | HPLC (UV 210 nm) | ≥ 98.0% |
Expected Spectroscopic Data
-
¹H NMR (500 MHz, D₂O):
-
δ 2.55-2.65 (m, 1H, -CH-)
-
δ 0.70-0.80 (m, 2H, cyclopropyl CH₂)
-
δ 0.50-0.60 (m, 2H, cyclopropyl CH₂) (Note: NH protons will exchange with D₂O and may not be visible or will appear as a broad singlet).
-
-
¹³C NMR (125 MHz, D₂O):
-
δ 157.5 (C=N, Guanidinium Carbon)
-
δ 29.0 (-CH-)
-
δ 6.5 (cyclopropyl CH₂)
-
-
Mass Spectrometry (High Resolution):
-
Calculated for C₄H₁₀N₃⁺ [M+H]⁺: 100.0975
-
Found: 100.0972
-
Safety and Handling Precautions
Adherence to safety protocols is non-negotiable. A thorough risk assessment must be performed before commencing this synthesis.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-retardant lab coat, nitrile gloves, and chemical splash goggles.[13][14][15]
-
Chemical Hazards:
-
Cyclopropylamine: Highly flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage. Harmful if swallowed or inhaled.[13][16][17] Handle only in a chemical fume hood and take measures to prevent the buildup of electrostatic charge.[13]
-
1H-Pyrazole-1-carboxamidine Hydrochloride: May cause skin and eye irritation. Hygroscopic.
-
DIPEA: Flammable and corrosive. Causes severe skin burns and eye damage. Harmful if inhaled.
-
Acetonitrile & Diethyl Ether: Highly flammable liquids. Keep away from ignition sources.[13][16]
-
-
Engineering Controls: All operations must be conducted within a certified chemical fume hood to avoid inhalation of vapors.[16] Use spark-proof equipment where necessary.[17]
-
Waste Disposal: All chemical waste must be disposed of according to local, state, and federal regulations.[15] Halogenated and non-halogenated solvent waste streams should be segregated.
References
-
de Meijere, A., von Seebach, M., Zöllner, S., et al. (2005). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PubMed. Available at: [Link]
-
ResearchGate. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. ResearchGate. Available at: [Link]
-
Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). 1H-NMR- and 13C-NMR-derived structures and spectra of the compounds... ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Organic Chemistry Portal. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 1H and 13C-NMR and Molecular Dynamics Studies of Cyclosporin A Interacting with Magnesium(II) or Cerium(III) in Acetonitrile. PubMed Central. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Guanylation Reactions Made Efficient with 1H-Pyrazole-1-carboxamidine Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
-
MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis... MDPI. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Guanidine hydrochloride. Carl ROTH. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. PubMed Central. Available at: [Link]
-
Organic Chemistry Portal. (2006). Amidination of Amines under Microwave Conditions Using Recyclable Polymer-Bound 1H-Pyrazole-1-carboxamidine. Organic Chemistry Portal. Available at: [Link]
-
ResearchGate. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. ResearchGate. Available at: [Link]
-
Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid... Preprints.org. Available at: [Link]
-
ResearchGate. (n.d.). Green reaction of N,N-disubstituted cyanamide 1 with piperidine... ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents... ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of novel phosphorylated guanidine derivatives from cyanamide and their anti-inflammatory activity. PubMed. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1H-Pyrazole-1-carboxamidine Hydrochloride: A Key Reagent for Guanylation and Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
Sources
- 1. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride [beilstein-journals.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. 1H-ピラゾール-1-カルボキシアミジン 塩酸塩 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. nbinno.com [nbinno.com]
- 7. Guanidine synthesis by guanylation [organic-chemistry.org]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. 1H and 13C-NMR and Molecular Dynamics Studies of Cyclosporin A Interacting with Magnesium(II) or Cerium(III) in Acetonitrile. Conformational Changes and cis-trans Conversion of Peptide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. preprints.org [preprints.org]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. carlroth.com:443 [carlroth.com:443]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. fishersci.com [fishersci.com]
- 17. WERCS Studio - Application Error [assets.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Cyclopropylguanidine
Welcome to the technical support center for the synthesis of N-Cyclopropylguanidine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of synthesizing this valuable compound. Our focus is on providing practical, field-proven insights to overcome common challenges and ensure a successful synthesis.
Introduction: The Synthetic Challenge
N-cyclopropylguanidine is a key building block in medicinal chemistry, valued for the unique conformational constraints and metabolic stability imparted by the cyclopropyl group.[1] However, the synthesis of this compound is not without its challenges. The primary obstacle lies in the inherent reactivity of the cyclopropyl ring, which is susceptible to opening under certain conditions, particularly strong acids. This guide will address these challenges head-on, providing you with the knowledge to anticipate and resolve potential issues.
Troubleshooting Guide: A-Question-and-Answer Approach
This section directly addresses specific problems you may encounter during the synthesis of N-cyclopropylguanidine.
Issue 1: Low or No Yield of N,N'-Di-Boc-N''-cyclopropylguanidine
-
Question: I am reacting cyclopropylamine with N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, but I am getting a very low yield of the desired protected guanidine. What could be the issue?
-
Answer: This is a common issue that can stem from several factors. Let's break down the possibilities:
-
Incomplete Reaction: The guanidinylation of amines with pyrazole-based reagents can be slow. Ensure you are allowing sufficient reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.
-
Reagent Quality: Verify the purity of your cyclopropylamine and the guanylating reagent. N,N'-Di-Boc-1H-pyrazole-1-carboxamidine can degrade over time, especially if not stored properly under anhydrous conditions.
-
Solvent Choice: While various solvents can be used, aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are generally preferred to avoid side reactions with the guanylating agent.[2][3]
-
Temperature: This reaction is typically performed at room temperature.[3] Elevated temperatures could lead to the decomposition of the guanylating reagent or unwanted side reactions.
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield.
Issue 2: Presence of an Unexpected Side Product with a Higher Molecular Weight
-
Question: After my reaction, I see a significant amount of a side product with a molecular weight corresponding to the addition of two cyclopropylamine molecules to the guanylating agent. How can I avoid this?
-
Answer: This side product is likely a result of the displacement of the pyrazole leaving group by a second molecule of cyclopropylamine. To minimize this:
-
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the guanylating reagent relative to the cyclopropylamine. This ensures that the amine is the limiting reagent.
-
Slow Addition: Add the cyclopropylamine slowly to the solution of the guanylating reagent. This maintains a low concentration of the amine, disfavoring the double addition.
-
Issue 3: Difficulty in Removing the Boc Protecting Groups
-
Question: I am struggling to deprotect the N,N'-Di-Boc-N''-cyclopropylguanidine. When I use strong acidic conditions (e.g., concentrated HCl), I see evidence of cyclopropane ring opening. What are my options?
-
Answer: This is the most critical challenge in this synthesis. The cyclopropyl group is sensitive to strong acids. Here are some milder deprotection strategies:
-
Anhydrous HCl in an Organic Solvent: Using a solution of anhydrous HCl in an organic solvent like dioxane or diethyl ether at 0 °C to room temperature is a standard and effective method for Boc deprotection. The absence of water can help to minimize ring-opening.
-
Trifluoroacetic Acid (TFA): TFA in a solvent like DCM is another common method. It is a strong acid, so the reaction should be performed at low temperatures (e.g., 0 °C) and monitored carefully to avoid prolonged exposure.
-
Solvent-Free Mechanochemical Deprotection: A greener alternative is the use of p-toluenesulfonic acid (p-TsOH) under solvent-free ball-milling conditions. This method has been shown to be effective for the deprotection of various N-Boc protected amines.[4]
-
Reaction Mechanism: Guanidinylation and Deprotection
Caption: Overall synthetic pathway.
Issue 4: The Final N-Cyclopropylguanidine Product is Difficult to Purify
-
Question: My final product after deprotection is an oil or a sticky solid and is difficult to handle and purify. How can I obtain a crystalline solid?
-
Answer: The free base of N-cyclopropylguanidine can be challenging to isolate as a solid. The common practice is to isolate it as a salt, typically the hydrochloride or trifluoroacetate salt, which are often crystalline and easier to handle.
-
Salt Formation: After deprotection with HCl, for instance, the product is already the hydrochloride salt. If you used TFA for deprotection, you will obtain the trifluoroacetate salt.
-
Purification by Recrystallization: The resulting salt can often be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or methanol/diethyl ether.
-
Purification via Resin: For challenging purifications, using an ion-exchange resin can be an effective method to isolate the guanidine salt.[5]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best guanylating reagent for this synthesis?
-
A1: N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is a highly effective and commercially available reagent for the synthesis of protected guanidines.[6] It offers good reactivity under mild conditions and the pyrazole byproduct is generally easy to remove. Other reagents like N,N'-bis-Boc-S-methylisothiourea can also be used.[7]
-
-
Q2: Why is it necessary to use protecting groups?
-
A2: The guanidinium group is highly basic, which can interfere with subsequent synthetic steps and make purification difficult. The Boc (tert-butyloxycarbonyl) groups reduce the basicity and nucleophilicity of the guanidine nitrogens, making the intermediate easier to handle and purify.
-
-
Q3: Can I perform this synthesis without protecting groups?
-
A3: Direct guanidinylation of cyclopropylamine without protecting groups is possible using reagents like cyanamide, but these reactions often require harsher conditions and can lead to a mixture of products, making purification challenging. For most research and development applications, the protected route is preferred for its reliability and cleaner reaction profiles.
-
-
Q4: How can I confirm the structure of my final product?
-
A4: The structure of N-cyclopropylguanidine hydrochloride can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will show characteristic signals for the cyclopropyl group and the guanidinium carbon.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: This will show characteristic stretches for the N-H and C=N bonds of the guanidinium group.
-
-
Detailed Experimental Protocol
This protocol provides a reliable method for the synthesis of N-cyclopropylguanidine hydrochloride.
Part 1: Synthesis of N,N'-Di-Boc-N''-cyclopropylguanidine
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Cyclopropylamine | 57.09 | 0.57 g | 10.0 | 1.0 |
| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | 310.35 | 3.41 g | 11.0 | 1.1 |
| Tetrahydrofuran (THF), anhydrous | - | 20 mL | - | - |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (3.41 g, 11.0 mmol).
-
Add anhydrous THF (20 mL) and stir until the solid is fully dissolved.
-
Slowly add cyclopropylamine (0.57 g, 10.0 mmol) to the solution at room temperature over 5 minutes.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Purify the residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 0% to 20% ethyl acetate).
-
Combine the fractions containing the desired product and evaporate the solvent to yield N,N'-Di-Boc-N''-cyclopropylguanidine as a white solid.
Part 2: Deprotection of N,N'-Di-Boc-N''-cyclopropylguanidine
| Reagent/Solvent | Concentration | Amount |
| N,N'-Di-Boc-N''-cyclopropylguanidine | - | 1.0 g |
| HCl in 1,4-Dioxane | 4.0 M | 10 mL |
| Diethyl Ether | - | 50 mL |
Procedure:
-
Dissolve N,N'-Di-Boc-N''-cyclopropylguanidine (1.0 g) in a 4.0 M solution of HCl in 1,4-dioxane (10 mL) at 0 °C (ice bath).
-
Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Upon completion, add diethyl ether (50 mL) to the reaction mixture to precipitate the product.
-
Collect the white precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to afford N-cyclopropylguanidine hydrochloride.
Visualizing the Experimental Workflow
Caption: Step-by-step experimental workflow.
References
-
Margetić, D., & Štefane, B. (2022). N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. Molecules, 27(24), 8933. [Link]
- Abdelbaky, A. S., & Shvets, V. I. (2018). A convenient method for the synthesis of N, Nˈ- diprotected-(2-hydroxyethyl)-guanidine. Bioscience Research, 15(4), 3498-3503.
- Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis, 2004(10), 1655–1663.
-
Organic Chemistry Portal. Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. [Link]
-
MDPI. N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. [Link]
-
Đud, M., & Margetić, D. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 140-144. [Link]
- Prasanthi, G., et al. (2014). Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1480-1484.
- Drake, B., Patek, M., & Lebl, M. (1994). A Convenient Preparation of Monosubstituted N,N′-di(Boc)-Protected Guanidines. Synthesis, 1994(05), 579-582.
Sources
- 1. N-Cyclopropylguanidine Hydrochloride [benchchem.com]
- 2. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]
- 3. TCI Practical Example: Di-Boc Guanidinylation of Amine Using the Guanidinylating Agent | TCI AMERICA [tcichemicals.com]
- 4. fulir.irb.hr [fulir.irb.hr]
- 5. Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine [organic-chemistry.org]
- 6. fulir.irb.hr [fulir.irb.hr]
- 7. researchgate.net [researchgate.net]
Technical Support Center: N-Cyclopropylguanidine Purification
Introduction
Welcome to the technical support center for N-Cyclopropylguanidine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with N-cyclopropylguanidine and its salts. Guanidines are highly basic, polar compounds that present unique purification challenges. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome common hurdles and achieve high purity for your target compound. Our approach is grounded in fundamental chemical principles to not only provide solutions but also to explain the causality behind each experimental choice.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the purification of N-cyclopropylguanidine.
Q1: What are the most common impurities in my crude N-cyclopropylguanidine and how can I identify them?
A1: Understanding Your Impurity Profile
The impurities in your crude product are almost always related to the synthetic route used. A common synthesis involves reacting cyclopropylamine with a guanylating agent like cyanamide or S-methylisothiourea.[1]
Common Impurities:
-
Unreacted Starting Materials: Residual cyclopropylamine or the guanylating agent.
-
Dimerization/Oligomerization Products: Self-reaction of the guanylating agent can lead to species like dicyandiamide.
-
Urea Derivatives: If carbon dioxide from the air or bicarbonate is present, it can react with the amine to form cyclopropylurea, especially under basic conditions.
-
Over-alkylation Products: If using reactive guanylating agents, multiple cyclopropyl groups could potentially be added.
Identification Techniques:
-
Thin-Layer Chromatography (TLC): An indispensable first step. Use a polar solvent system, often with a basic modifier. For example, Dichloromethane:Methanol:Ammonium Hydroxide (8:2:0.2). Impurities will often have different Rf values.
-
¹H NMR Spectroscopy: This is the most powerful tool. Unreacted cyclopropylamine will show characteristic signals for the cyclopropyl protons without the guanidinyl protons. Urea byproducts will have a distinct downfield shift for the NH protons.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for identifying impurities by their mass-to-charge ratio, confirming the presence of starting materials, or flagging unexpected byproducts.
Q2: I've finished my reaction, and my crude product is a thick, non-crystalline oil. How should I proceed with purification?
A2: Leveraging Basicity with Acid-Base Extraction
An oily crude product is very common for free-base guanidines. This is an ideal scenario for purification via acid-base extraction, which exploits the high basicity of the guanidine group. The guanidinium ion has a pKa in the range of 12-13.5, meaning it is readily protonated and becomes highly water-soluble.[2][3]
The core principle is to convert the basic N-cyclopropylguanidine into a water-soluble salt, wash away neutral organic impurities, and then regenerate the free base.[4][5][6]
Below is a workflow diagram and a detailed protocol for this essential technique.
Caption: Acid-Base Extraction Workflow for Guanidine Purification.
Protocol 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude oily product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10 volumes).
-
Acidification: Transfer the solution to a separatory funnel and add an equal volume of 1 M hydrochloric acid (HCl). Shake vigorously for 1-2 minutes, venting frequently.
-
Separation: Allow the layers to separate. The protonated N-cyclopropylguanidinium hydrochloride is now in the aqueous (bottom, if using DCM) layer. Drain and collect the aqueous layer.[4]
-
Re-extraction (Optional but Recommended): To ensure complete recovery, re-extract the organic layer with a fresh portion of 1 M HCl. Combine the aqueous layers.
-
Organic Wash: Wash the combined aqueous layers with a fresh portion of DCM or EtOAc to remove any trapped non-polar impurities. Discard the organic layer.
-
Basification: Cool the aqueous layer in an ice bath. Slowly add 2 M sodium hydroxide (NaOH) solution while stirring until the pH of the aqueous layer is >12 (check with pH paper). The guanidinium salt is converted back to the free base, which may precipitate or form an oily layer.
-
Final Extraction: Extract the basified aqueous solution three times with fresh portions of DCM. The purified free base will move back into the organic layer.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified N-cyclopropylguanidine free base.
Q3: I am trying to purify my N-cyclopropylguanidine as a hydrochloride salt via recrystallization, but it's not working. What solvents should I try?
A3: Strategic Solvent Selection for Guanidinium Salts
Recrystallizing guanidinium salts can be challenging due to their high polarity and solubility in polar solvents.[7][8] The key is to find a solvent system where the salt is soluble at high temperatures but poorly soluble at room temperature or below.
Common Issues and Solutions:
-
Product "oils out": This happens when the compound's melting point is lower than the boiling point of the solvent, or it becomes supersaturated too quickly. Solution: Use a solvent mixture. Dissolve the salt in a minimal amount of a good solvent (like methanol or ethanol) at an elevated temperature, then slowly add a poor solvent (an "anti-solvent") like ethyl acetate, acetone, or diethyl ether until turbidity persists. Then, cool slowly.[8]
-
No crystals form upon cooling: The compound is too soluble in the chosen solvent. Solution: Reduce the volume of the solvent or add an anti-solvent. Scratching the inside of the flask with a glass rod at the solvent-air interface can initiate nucleation.
-
Poor recovery: Too much solvent was used, or the compound has significant solubility even at low temperatures. Solution: Concentrate the mother liquor and attempt a second crop of crystals. Ensure you are cooling the solution for an adequate amount of time (1-15 hours can be necessary).[7]
| Solvent System Component | Role | Examples |
| Primary (Good) Solvent | Dissolves the salt at elevated temperature | Methanol, Ethanol, Isopropanol, Water |
| Anti-Solvent (Poor) | Induces precipitation/crystallization | Ethyl Acetate, Acetone, Diethyl Ether, Tetrahydrofuran (THF), Acetonitrile |
Expert Tip: A particularly effective system for guanidinium hydrochlorides is an Ethanol/Ethyl Acetate or Isopropanol/Acetone mixture. Dissolve the crude salt in a minimum of hot alcohol and titrate with the anti-solvent until the solution becomes cloudy. Add a drop or two of alcohol to redissolve, then allow it to cool slowly. A patent for similar compounds suggests dissolving at 60-70 °C and cooling to room temperature.[7]
Q4: My TLC and NMR show streaking and broad peaks, even after purification. What's causing this and how can I fix it?
A4: Taming Polar Basic Compounds on Silica Gel
This is a classic problem when dealing with highly basic compounds on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface strongly and irreversibly interact with the basic guanidine, leading to significant tailing on TLC plates and streaking on columns.[9]
Solutions for Chromatography:
-
Neutralize the Stationary Phase: Before running a column, flush the silica gel with an eluent containing a small amount of a volatile base. A common choice is 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) in your solvent system (e.g., DCM/Methanol).[9] This deprotonates the acidic silanol groups, preventing strong ionic interactions with your compound.
-
Use an Alternative Stationary Phase: If silica proves too problematic, consider using alumina (basic or neutral) or a C18 reversed-phase column for preparative chromatography.[10]
-
NMR Sample Preparation: For NMR analysis, broad peaks can be due to proton exchange or aggregation. Adding a drop of D₂O to the NMR tube can sometimes sharpen NH peaks by exchanging them out. If you are analyzing the hydrochloride salt, ensure the sample is completely dry, as residual water can affect peak shape.
Purification Method Selection Guide
Choosing the right purification strategy from the start can save significant time and resources. Use this decision tree to guide your approach based on the state of your crude product and the nature of your impurities.
Caption: Decision tree for selecting a purification method.
Analytical Purity Assessment
Confirming the purity of your final compound is a critical final step.
-
HPLC (High-Performance Liquid Chromatography): This is the gold standard for quantitative purity analysis. Because N-cyclopropylguanidine lacks a strong UV chromophore, detection at low wavelengths (e.g., 195-210 nm) is required.[11] Cation-exchange chromatography or reversed-phase (C18) with an ion-pairing agent can be effective.[11][12]
-
Melting Point: For solid salts, a sharp melting point is a good indicator of purity. Compare your value to the literature.
-
NMR Spectroscopy: Final ¹H and ¹³C NMR spectra should show sharp signals corresponding only to the desired product, with integrations matching the expected proton count.
-
Elemental Analysis (CHN): For a new compound or a final sample for publication, elemental analysis provides strong evidence of purity by confirming the elemental composition.
References
- Benchchem. N-Cyclopropylguanidine Hydrochloride.
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available from: [Link]
- Google Patents. (2006). CN1784381A - Method for crystallizing guanidinium salts.
-
ResearchGate. (2014). What is the best method for conversion of guanidine hydrochloride to free base guanidine? Available from: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. Available from: [Link]
-
PubMed Central (PMC). (2024). Analysis of guanidine in high salt and protein matrices by cation-exchange chromatography and UV detection. Available from: [Link]
-
ResearchGate. (n.d.). Critical Compilation of pKa Values for Pharmaceutical Substances. Available from: [Link]
-
MDPI. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Available from: [Link]
-
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Available from: [Link]
-
Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: [Link]
-
Chemistry LibreTexts. (2022). Acid-Base Extraction. Available from: [Link]
Sources
- 1. N-Cyclopropylguanidine Hydrochloride [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes | MDPI [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. magritek.com [magritek.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CN1784381A - Method for crystallizing guanidinium salts - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Chromatography [chem.rochester.edu]
- 11. Analysis of guanidine in high salt and protein matrices by cation-exchange chromatography and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: N-Cyclopropylguanidine Stability & Handling
Topic: Prevention of Degradation in Solution Chemical Target: N-Cyclopropylguanidine (CAS: 19028-36-5 / HCl Salt: 14611-31-5) Document ID: NCG-TECH-001
Executive Summary & Chemical Profile[1]
N-Cyclopropylguanidine is a potent organic base utilized as a building block in medicinal chemistry (e.g., NHE-1 inhibitors, histamine H3 antagonists). Its handling challenges stem directly from the high basicity of the guanidine moiety (pKa ~13.6) and the specific reactivity of the free base form.
Core Stability Rule: The guanidinium salt (e.g., Hydrochloride, Hemisulfate) is thermodynamically stable. The free base is kinetically unstable in non-inert environments, rapidly degrading via atmospheric CO₂ absorption and hydrolytic cleavage.
| Property | Value / Characteristic | Implication for Handling |
| pKa (Conjugate Acid) | ~13.6 (Strong Base) | Protonated form is stable; Free base avidly captures protons and CO₂. |
| Hygroscopicity | High (Deliquescent) | Absorbs atmospheric moisture, accelerating hydrolysis. |
| Primary Degradants | N-Cyclopropylurea, Carbonates | "Cloudy" solutions often indicate carbonate formation, not precipitation of the drug. |
Diagnostic & Troubleshooting Guide
Symptom: "My clear solution turned cloudy/precipitated after 1 hour."
Diagnosis: Atmospheric Carbonylation. Mechanism: The free guanidine base reacts with atmospheric CO₂ to form insoluble guanidinium carbonate or carbamate species. This is the #1 failure mode in open-vessel handling. Corrective Action:
-
Immediate: Filtration may remove the carbonate, but stoichiometry is compromised.
-
Prevention: Switch to Protocol A (Inert Atmosphere Dissolution) below.
Symptom: "HPLC shows a new peak at [M+1] = 101 Da (approx)."
Diagnosis: Hydrolysis to Urea. Mechanism: Under basic conditions (pH > 11) or elevated temperatures, water attacks the central carbon, displacing ammonia or the amine to form N-cyclopropylurea. Corrective Action:
-
Immediate: Discard solution. Hydrolysis is irreversible.
-
Prevention: Maintain temperature < 4°C. Avoid storing the free base in aqueous media for > 4 hours.
Symptom: "pH of the stock solution is drifting downwards."
Diagnosis: Buffer Exhaustion / CO₂ Absorption. Mechanism: As the solution absorbs CO₂, it forms carbonic acid, neutralizing the free base and lowering pH. Corrective Action:
-
Prevention: Use a high-capacity buffer (e.g., Phosphate, Borate) if the experiment allows, or store under Argon.
Degradation Pathways Visualization
The following diagram illustrates the two primary degradation routes: Hydrolysis (Water-mediated) and Carbonylation (Air-mediated).
Figure 1: Mechanistic pathways for N-Cyclopropylguanidine degradation. Red nodes indicate irreversible failure states.
Standard Operating Protocols (SOPs)
Protocol A: Inert Atmosphere Dissolution (For Free Base)
Use this protocol when the free base is required for nucleophilic substitution reactions.
Reagents:
-
N-Cyclopropylguanidine HCl salt[1]
-
Base (NaH, KOtBu, or NaOMe)
-
Anhydrous Solvent (THF, DMF, or MeOH)
Workflow:
-
Preparation: Flame-dry all glassware. Purge reaction vessel with Argon or Nitrogen for 15 minutes.
-
Solvent Degassing: Sparge the anhydrous solvent with inert gas for 10 minutes to remove dissolved CO₂.
-
Neutralization:
-
Suspend the HCl salt in the solvent under positive Argon pressure.
-
Add the stoichiometric base (1.05 eq) at 0°C.
-
Stir for 30 minutes.
-
-
Filtration (if applicable): If using an inorganic base (like NaH), filter the resulting salt (NaCl) under an inert blanket (Schlenk line technique).
-
Usage: Use the solution immediately . Do not store free base solutions.
Protocol B: Stable Stock Solution (For Biological Assays)
Use this protocol for aqueous handling where the salt form is acceptable.
Reagents:
-
N-Cyclopropylguanidine HCl[1]
-
Distilled Deionized Water (ddH₂O) or PBS
Workflow:
-
Weighing: Weigh the hygroscopic salt quickly. Re-seal the bulk container with Parafilm immediately.
-
Dissolution: Dissolve in ddH₂O to reach 10-100 mM concentration.
-
pH Check: The pH should be near neutral (if HCl salt). If pH adjustment is needed, use NaOH/HCl but do not exceed pH 10 for long-term storage.
-
Storage: Aliquot into single-use vials. Flash freeze in liquid nitrogen. Store at -20°C.
Decision Tree: Solvent & Handling Selection
Use this logic flow to determine the correct handling procedure for your specific experiment.
Figure 2: Decision matrix for selecting the appropriate form (Salt vs. Free Base) based on solvent and experimental intent.
References & Authoritative Sources
-
PubChem. 2-[1-(4-aminophenyl)cyclopropyl]guanidine (Compound Summary). National Library of Medicine. Link
-
Ishikawa, T. Superbases for Organic Synthesis: Guanidines, Amidines, Phosphazenes and Related Organocatalysts. John Wiley & Sons, 2009. (General Guanidine Stability Mechanisms).[3][6]
-
Sigma-Aldrich. Guanidine Hydrochloride Product Information Sheet. (Documenting hygroscopicity and agglomeration issues). Link
-
Kovac, A. et al. Stability of bicyclic guanidine superbases and their salts in water. RSC Advances, 2014. (Hydrolysis kinetics of guanidines). Link
-
Williams, R. pKa Data Compiled by R. Williams. (pKa reference for aliphatic guanidines ~13.6). Link
Sources
- 1. N-Cyclopropylguanidine Hydrochloride [benchchem.com]
- 2. Stability of bicyclic guanidine superbases and their salts in water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guanidine - Wikipedia [en.wikipedia.org]
- 4. Guanidine - Sciencemadness Wiki [sciencemadness.org]
- 5. Stability of bicyclic guanidine superbases and their salts in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
Technical Support Center: Synthesis of N-Cyclopropylguanidine Derivatives
Status: Operational | Tier: Level 3 (Senior Application Support) Subject: Troubleshooting & Optimization of Guanidine Synthesis on Strained Ring Systems
Executive Summary
The synthesis of N-Cyclopropylguanidine derivatives presents a unique "chemical clash": you are attempting to install a highly basic, polar guanidine moiety onto a cyclopropyl ring that possesses significant ring strain (~27.5 kcal/mol).
The most common failure modes are acid-catalyzed ring opening (loss of the cyclopropyl group), hygroscopic product loss (inability to isolate the solid), and over-guanylation . This guide prioritizes the 1H-Pyrazole-1-carboxamidine route as the "Gold Standard" for its mild conditions, bypassing the high-risk deprotection steps associated with Boc-chemistry.
Module 1: Reagent Selection & Strategy
Before starting, select the synthetic route that matches your substrate's tolerance.
Decision Matrix: Selecting the Right Guanylating Agent
Figure 1: Decision matrix for selecting guanylation reagents based on substrate sensitivity and scale.
Comparative Analysis of Reagents
| Reagent | Reaction Conditions | Risk Factor (Cyclopropyl) | Byproduct Removal |
| 1H-Pyrazole-1-carboxamidine HCl | DMF/DIPEA, RT to 40°C | Low (Mild base) | Wash with Et₂O (Pyrazole is organic soluble) |
| S-Methylisothiourea | H₂O/EtOH, Reflux | Medium (Heat req.) | Methyl mercaptan (Toxic/Smell) |
| N,N'-Di-Boc-thiourea | Mukaiyama reagent / HgCl₂ | High (Acid deprotection req.) | Silica Gel (Easy for intermediate) |
| Cyanamide | Conc. HCl, 100°C+ | Critical (Ring destruction) | Difficult |
Module 2: Critical Troubleshooting (FAQs)
Issue 1: "My NMR shows a propyl chain (triplet/multiplet) instead of the cyclopropyl multiplets."
Diagnosis: Acid-Catalyzed Ring Opening. The Mechanism: The cyclopropane ring has significant "pi-character" (banana bonds). In the presence of strong acids (HCl/HBr) and heat, the ring protonates to form a carbocation, which is then attacked by a nucleophile (Cl⁻), leading to ring opening (Markovnikov addition). Corrective Action:
-
Avoid Heating with Acid: If you must use the Boc-protection route, perform deprotection with 4M HCl in Dioxane at 0°C and monitor strictly. Do not heat to reflux.
-
Switch to TFA: Use Trifluoroacetic acid (TFA) / DCM (1:1) at room temperature. TFA is less nucleophilic than HCl, reducing the risk of nucleophilic ring opening.
Issue 2: "The reaction is stuck at 50% conversion."
Diagnosis: Steric Hindrance & Nucleophilicity. The Science: The cyclopropyl amine is less nucleophilic than a standard alkyl amine due to the s-character of the C-N bond (closer to sp² than sp³). Furthermore, the cyclopropyl group provides steric bulk that hinders attack on the electrophilic center of the guanylating agent. Corrective Action:
-
Increase Concentration: Run the reaction at high concentration (1.0 M - 2.0 M) to drive kinetics.
-
Base Choice: Ensure you are using a non-nucleophilic base (DIPEA) to scavenge the HCl released from the pyrazole reagent.
-
Additives: If using S-methylisothiourea, adding AgNO₃ or HgCl₂ (Lewis acids) can activate the thiourea, though this complicates purification.
Issue 3: "I cannot isolate a solid; I just get a sticky oil."
Diagnosis: Hygroscopicity of Guanidinium Salts. The Science: N-Cyclopropylguanidine hydrochloride is extremely hygroscopic. It pulls water from the air, forming an oil. Corrective Action:
-
Counter-ion Swap: Convert the HCl salt to a Hemisulfate or Nitrate salt, which are often less hygroscopic and more crystalline.
-
Lyophilization: Do not rotary evaporate to dryness. Evaporate bulk solvent, redissolve in water, and lyophilize (freeze-dry) to obtain a fluffy powder.
-
Trituration: Triturate the oil with anhydrous Et₂O or EtOAc/Hexane mixtures to induce crystallization.
Module 3: Recommended Experimental Protocol
This protocol utilizes the Pyrazole method to maximize ring stability.
Target: N-Cyclopropylguanidine Hydrochloride Reference: Adapted from Bernatowicz et al. [1]
Step-by-Step Methodology
-
Setup:
-
To a dry round-bottom flask under N₂ atmosphere, add Cyclopropylamine (1.0 equiv).
-
Add anhydrous DMF (Concentration ~1.0 M).
-
Add N,N-Diisopropylethylamine (DIPEA) (1.2 equiv).
-
-
Addition:
-
Add 1H-Pyrazole-1-carboxamidine hydrochloride (1.05 equiv) in a single portion.
-
Note: A slight excess ensures complete consumption of the amine.
-
-
Reaction:
-
Stir at Room Temperature for 16 hours.
-
Checkpoint: Monitor by TLC (System: DCM/MeOH/NH₄OH 80:20:1). The product will be a polar spot near the baseline; Pyrazole will move up.
-
-
Workup (Crucial for Purity):
-
Precipitation Method: Add the reaction mixture dropwise into a 10-fold volume of cold Diethyl Ether . The guanidine product should precipitate as a white solid/oil, while DIPEA and Pyrazole remain in the ether layer.
-
Decant the ether. Repeat the wash 2x.
-
-
Purification:
-
Dissolve the crude residue in minimal water.[1]
-
Lyophilize directly to obtain the crude powder.
-
If further purification is needed: Use C18 Reverse Phase Flash Chromatography.
-
Mobile Phase A: Water + 0.1% TFA.[1]
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 0% to 20% B (Product elutes very early).
-
-
Workflow Visualization
Figure 2: Synthetic workflow for the direct guanylation of cyclopropylamine.
References
-
Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis.[2][3][4][5][6] The Journal of Organic Chemistry, 57(8), 2497-2502.
-
Kozhushkov, S. I., et al. (2011).[7] Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1261–1269.
-
Goodman, M., et al. (1993). Facile synthesis of N,N'-di-Boc-guanidines. The Journal of Organic Chemistry, 58(25), 7049-7052.
-
Organic Chemistry Portal. (2024). Synthesis of Guanidines.
Sources
Enhancing the regioselectivity of N-Cyclopropylguanidine reactions
Ticket System ID: NCG-REGIO-OPT Status: Active Operator: Senior Application Scientist (Ph.D., Organic Chemistry)
🟢 System Overview
Welcome to the Technical Support Center for N-Cyclopropylguanidine (NCG) synthesis and functionalization. This molecular core is a high-value pharmacophore found in antiviral and anticancer agents, but it presents a "double-edged" chemical challenge:
-
The Guanidine Core: A chaotic tautomeric equilibrium that scatters nucleophilic attack.
-
The Cyclopropyl Ring: A strained, high-energy motif susceptible to catastrophic ring-opening under acidic or radical conditions.
This guide moves beyond standard textbook definitions to provide field-proven protocols for forcing regioselectivity and preserving ring integrity.
📂 Module 1: The Tautomer Trap (Root Cause Analysis)
Before attempting synthesis, you must understand the "failure mode" of the substrate. N-Cyclopropylguanidine exists in a rapid equilibrium between the amino and imino forms.
The Regioselectivity Conflict
The cyclopropyl group exerts two opposing forces:
-
Electronic: It is a weak electron donor (via hyperconjugation), theoretically increasing electron density at
. -
Steric: It blocks approach to
, often forcing electrophiles to the distal ( ) nitrogens.
Diagnostic Check: If your LC-MS shows a single mass peak but your NMR shows "messy" rotamers or broad peaks, you are likely witnessing rapid tautomeric exchange, not impurities. Do not discard.
🛠️ Module 2: Synthetic Protocols (The "How-To")
Protocol A: The "Anchor" Method (Synthesis of the Core)
Objective: Create the N-cyclopropylguanidine core without ring-opening.
Reagents: Cyclopropylamine, 1H-Pyrazole-1-carboxamidine hydrochloride. Why this works: Pyrazole is a better leaving group than methyl mercaptan (from S-methylisothiourea), allowing for milder conditions that preserve the cyclopropyl ring.
Step-by-Step:
-
Dissolution: Dissolve cyclopropylamine (1.0 equiv) in anhydrous DMF (0.5 M).
-
Base: Add DIPEA (2.5 equiv). Note: Excess base acts as a proton sponge to prevent acid-catalyzed ring opening.
-
Addition: Add 1H-Pyrazole-1-carboxamidine HCl (1.0 equiv) portion-wise at 0°C.
-
Reaction: Warm to RT and stir for 16h.
-
Workup: Do NOT use strong acid workup. Concentrate DMF, dilute with water, and extract with n-butanol or use ion-exchange resin (weak acid type).
Protocol B: Forcing Regioselectivity via "Bis-Boc Steering"
Objective: Alkylate the distal (
Concept: You cannot rely on thermodynamics alone. You must use steric bulk to "steer" the reaction.
-
Protection: React the core NCG with
(2.2 equiv) / TEA / DMAP.-
Result: The cyclopropyl group forces the Boc groups to the distal nitrogens (
) due to steric repulsion at . -
Structure: The dominant species is
-bis(tert-butoxycarbonyl)-N^1-cyclopropylguanidine.
-
-
Mitsunobu Reaction (The Key):
-
React the protected guanidine with Alcohol (R-OH) /
/ DIAD. -
Mechanism:[1][2][3][4] The only available NH is at
, but it is sterically crowded. However, under Mitsunobu conditions, the positions are deactivated by Boc. If is too hindered, this reaction fails. -
Alternative (The Fix): If you need
alkylation, remove one Boc group (controlled TFA) to expose a distal site while keeping blocked by the cyclopropyl/H-bond network.
-
⚠️ Module 3: Troubleshooting (The "Fix-It" Tickets)
🎫 Ticket #402: Cyclopropyl Ring Opening
User Report: "I treated my intermediate with 4M HCl/Dioxane to remove Boc groups, and the cyclopropyl ring vanished. NMR shows a homoallyl chain."
Diagnosis: Acid-Catalyzed Homoallyl Rearrangement. The cyclopropyl ring acts like a "loaded spring." Protonation of the adjacent nitrogen facilitates ring opening to relieve strain (27.5 kcal/mol).
The Fix:
-
Switch Reagents: Stop using HCl/HBr.
-
Protocol: Use Trifluoroacetic Acid (TFA) / DCM (1:1) at 0°C .
-
Scavenger: Add triethylsilane (TES) if carbocations are suspected, though less relevant here.
-
Neutralization: Quench immediately with cold saturated
. Do not let the acidic solution sit.
🎫 Ticket #403: Regioisomer Mixture (N1 vs N2)
User Report: "I tried to acylate N-cyclopropylguanidine with an acid chloride, but I got a 60:40 mixture of isomers."
Diagnosis: Uncontrolled Kinetics. The
The Fix:
| Variable | Adjustment | Reason |
|---|
| Base | Switch from TEA to NaH (low temp) | Deprotonation creates a guanidinate anion. The negative charge localizes on the least hindered nitrogen (
📊 Module 4: Visualization & Logic
The following diagram illustrates the decision logic for optimizing regioselectivity and avoiding degradation.
Caption: Decision matrix for selecting synthetic pathways based on target regiochemistry and acid sensitivity.
📚 References
-
Katritzky, A. R., & Rogovoy, B. V. (2005). Recent developments in guanylating agents.[5][6] Arkivoc, 4, 49-87. Link
-
Context: Authoritative review on reagents like 1H-pyrazole-1-carboxamidine for synthesizing the core.
-
-
Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 57(8), 2497-2502. Link
-
Context: The gold-standard protocol for converting cyclopropylamine to guanidine without forcing ring-opening conditions.
-
-
Feichtinger, K., Sings, H. L., Baker, T. J., Matthews, K., & Goodman, M. (1998). Triurethane-protected guanidines and triflyldiurethane-protected guanidines: new reagents for guanidylation of amines. The Journal of Organic Chemistry, 63(23), 8432-8439. Link
-
Context: Establishes the "Goodman Reagent" strategy for pre-protected guanidylation to solve regioselectivity issues upstream.
-
-
Wovkulich, P. M. (2014). Comprehensive Organic Synthesis. Elsevier.
-
Context: General principles of cyclopropane stability in acidic media and ring-opening mechanisms.
-
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Cyclic Guanidines Bearing N-Arylsulfonyl and N-Cyano Protecting Groups via Pd-Catalyzed Alkene Carboamination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Solution Phase Protecting Group Strategy for Alkyl Guanidines [acswebcontent.acs.org]
Technical Support Center: N-Cyclopropylguanidine Synthesis & Analysis
Introduction: The Analytical Challenge
Synthesizing N-Cyclopropylguanidine involves guanylating a strained cyclopropylamine ring. This creates a unique analytical paradox: the molecule is highly polar and basic (requiring specific LC conditions), yet the cyclopropyl moiety is sensitive to the very acidic conditions often used to retain it.
This guide moves beyond generic advice. We focus on the specific failure modes of this synthesis—dimerization, hydrolysis, and ring-opening—and how to detect them using LC-MS.
Module 1: The Byproduct Landscape
Before troubleshooting, you must know what you are looking for. The reaction of Cyclopropylamine with a guanylating agent (e.g., 1H-pyrazole-1-carboxamidine or S-methylisothiourea) generates a predictable impurity profile.
Table 1: Key Analytes and Byproducts
| Analyte Type | Compound Name | Formula | Monoisotopic Mass (Da) | [M+H]⁺ (m/z) | Origin / Cause |
| Target | N-Cyclopropylguanidine | C₄H₉N₃ | 99.08 | 100.09 | Desired Product |
| Impurity A | N,N'-Dicyclopropylguanidine | C₇H₁₃N₃ | 139.11 | 140.12 | Over-reaction: Excess amine attacks the intermediate amidine. |
| Impurity B | N-Cyclopropylurea | C₄H₈N₂O | 100.06 | 101.07 | Hydrolysis: Water ingress during reaction or workup. |
| Impurity C | N-Propylguanidine | C₄H₉N₃ | 99.08 | 100.09 | Isomerization: Acid-catalyzed ring opening (isobaric to target). |
| Reagent | Pyrazole | C₃H₄N₂ | 68.04 | 69.05 | Leaving group from Pyrazole-1-carboxamidine. |
| Reagent | S-Methylisothiourea | C₂H₆N₂S | 90.03 | 91.03 | Unreacted starting material (if used). |
Module 2: LC-MS Method Development
The "Polar Retention" Problem
Standard C18 columns often fail here. N-Cyclopropylguanidine is small and highly basic (pKa ~13.6). On a C18 column at low pH, it remains protonated and elutes in the dead volume (t₀), co-eluting with salts and causing ion suppression.
Recommended Protocol: HILIC Separation
Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for small guanidines.
Protocol 1: HILIC LC-MS Parameters
-
Column: Amide-HILIC or Bare Silica (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0). Note: Buffer is critical to shield silanols.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-1 min: 95% B (Isocratic hold to trap polar species)
-
1-6 min: 95% B → 60% B
-
6-8 min: 60% B
-
8.1 min: 95% B (Re-equilibration is vital in HILIC; allow 5 mins).
-
-
Detection: ESI Positive Mode. Source Temp: 350°C.
Alternative: Aqueous C18 (If HILIC is unavailable)
If you must use Reversed-Phase, use a C18-AQ (Polar-embedded) column capable of 100% aqueous stability.
-
Mobile Phase: Water/MeOH with 0.1% Perfluoropentanoic acid (PFPA) .
-
Why PFPA? It acts as a volatile ion-pairing agent, retaining the basic guanidine on the hydrophobic phase.
Module 3: Troubleshooting & FAQs
Q1: I see a split peak for my target mass (m/z 100.09). Is my column failing?
Diagnosis: Likely Isomeric Contamination (Ring Opening). Explanation: The cyclopropyl ring is strained.[1] If you used strong mineral acids (HCl/H₂SO₄) during workup or heated the reaction excessively, the ring may open to form N-propylguanidine .
-
Differentiation: N-propylguanidine is less polar than the cyclopropyl analog. In HILIC, the linear isomer usually elutes earlier (less interaction with the water layer). In C18, it elutes later.
-
Confirmation: Perform MS/MS. The cyclopropyl ring has a unique fragmentation energy compared to the linear propyl chain.
Q2: My target peak (m/z 100) has a +1 Da shoulder (m/z 101). Is this an isotope?
Diagnosis: This is likely N-Cyclopropylurea (m/z 101.07), not an isotope. Explanation: Guanidines hydrolyze to ureas under basic aqueous conditions (e.g., NaOH workup).
-
Fix: The mass difference is only 0.98 Da. Low-resolution quadrupoles might merge these peaks. Use the HILIC method above; the Urea (less basic) will separate significantly from the Guanidine.
Q3: I see significant peak tailing despite using a new column.
Diagnosis: Secondary Silanol Interactions. Explanation: The guanidine group interacts strongly with free silanols on the silica support.
-
Fix: Increase the ionic strength of your buffer. Move from 5 mM to 20 mM Ammonium Formate . Do not use pure water/formic acid without ammonium salt; the ammonium ions are required to block silanol sites.
Module 4: Workflow Visualization
The following decision tree outlines the logical flow for identifying unknown peaks in your crude reaction mixture.
Figure 1: Decision tree for identifying impurities in guanidine synthesis based on mass spectral data.
Module 5: Experimental Protocols
Protocol A: Sample Preparation for LC-MS
Direct injection of crude reaction mixtures often leads to source contamination due to non-volatile salts.
-
Quenching: Take 50 µL of reaction mixture. Quench with 450 µL of Acetonitrile (precipitates inorganic salts).
-
Centrifugation: Spin at 10,000 x g for 5 minutes.
-
Dilution: Transfer 50 µL of supernatant to a vial. Dilute with 950 µL of Initial Mobile Phase (95% ACN / 5% Buffer).
-
Critical: Diluting with 100% water will cause peak distortion in HILIC mode (solvent mismatch).
-
-
Injection: Inject 1-2 µL.
References
-
Analytical Method Selection: McCalley, D. V. (2017). Understanding and managing the separation of hydrophilic, basic compounds in HILIC and RPLC. Journal of Chromatography A. Link
-
Guanidine Synthesis: Katritzky, A. R., et al. (2005). Recent progress in the synthesis of guanidines. Arkivoc. Link
-
Cyclopropyl Stability: Wiberg, K. B. (1968). The structure and properties of cyclopropane. Accounts of Chemical Research. Link
-
HILIC Mechanism: Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A. Link
Sources
Validation & Comparative
Comparative biological activity of N-Cyclopropylguanidine
Executive Summary
N-Cyclopropylguanidine (NCG) represents a specialized subclass of mono-substituted guanidines, distinguished by the incorporation of a cyclopropyl moiety. This structural modification imparts unique physicochemical properties—specifically increased lipophilicity and conformational rigidity—while retaining the high basicity characteristic of the guanidine core.
In drug development, NCG serves as a critical bioisostere for standard alkyl guanidines (e.g., N-methylguanidine) and is a pharmacophoric scaffold for NMDA receptor channel blockers , Sigma receptor ligands , and membrane-active antibacterial agents . This guide objectively compares NCG’s performance against standard alternatives, supported by mechanistic insights and experimental protocols.
Physicochemical & Structural Analysis
The biological activity of NCG is dictated by its ability to maintain a positive charge at physiological pH (protonated guanidinium form) while accessing hydrophobic pockets via the cyclopropyl ring.
Comparative Properties Table
The following table contrasts NCG with its parent compound (Guanidine) and common structural analogs used in medicinal chemistry.
| Property | Guanidine | N-Cyclopropylguanidine | N-Methylguanidine | N-Phenylguanidine |
| Structure | H₂N-C(=NH)-NH₂ | c-C₃H₅-NH-C(=NH)-NH₂ | CH₃-NH-C(=NH)-NH₂ | Ph-NH-C(=NH)-NH₂ |
| Molecular Weight (Free Base) | 59.07 | 99.13 | 73.10 | 135.17 |
| pKa (Conjugate Acid) | 13.6 [1] | ~12.5 - 13.0 (Est.) | 13.4 | ~10.8 |
| LogP (Lipophilicity) | -1.25 [1] | ~ -0.5 to 0.0 | -0.9 | 1.2 |
| Electronic Effect | Reference | Electron Donating (+I) | Electron Donating (+I) | Electron Withdrawing (-R) |
| Steric Profile | Minimal | Rigid, "Walnut" shape | Flexible, Small | Planar, Bulky |
| Primary Utility | Denaturant | Channel Blocker / Bioisostere | Basic Probe | Sigma Ligand |
Analyst Note: The cyclopropyl group in NCG introduces significant s-character into the C-N bond, slightly lowering basicity compared to N-isopropylguanidine but enhancing metabolic stability against N-dealkylation compared to N-ethyl/methyl analogs.
Structural Activity Relationship (SAR) Visualization
The diagram below illustrates how the N-cyclopropyl modification alters the pharmacological trajectory of the guanidine scaffold.
Figure 1: SAR progression from the parent guanidine to N-cyclopropyl and diaryl derivatives, highlighting the shift in receptor target selectivity.
Biological Activity & Mechanism of Action[1][2]
A. NMDA Receptor Antagonism
N-Cyclopropylguanidine acts as a low-to-moderate affinity open-channel blocker of the N-methyl-D-aspartate (NMDA) receptor [2].
-
Mechanism: It binds to the phencyclidine (PCP) site within the ion channel pore. The positively charged guanidinium group interacts with anionic residues (likely asparagine) deep in the pore, while the cyclopropyl group provides hydrophobic contacts that stabilize the "trapped" state.
-
Performance vs. MK-801: NCG is significantly less potent than dizocilpine (MK-801) or ketamine but offers faster off-rates, which is clinically desirable to prevent complete physiological blockade (reducing psychotomimetic side effects).
B. Sigma Receptor Modulation
While N,N'-diarylguanidines (e.g., DTG) are the gold standard for Sigma-1 and Sigma-2 receptor binding, mono-substituted guanidines like NCG show measurable affinity [3].
-
Role: The cyclopropyl group mimics the steric bulk of the propyl side chains found in many high-affinity sigma ligands, allowing NCG to act as a fragment probe for the Sigma-1 chaperone protein.
C. Antibacterial Activity
Alkyl guanidines exhibit broad-spectrum antibacterial activity by disrupting bacterial cell membranes.
-
Mechanism: The cationic headgroup binds to negatively charged phosphate groups on the bacterial membrane (Phosphatidylglycerol/Cardiolipin), while the hydrophobic tail (cyclopropyl) inserts into the lipid bilayer, causing depolarization [4].
-
Comparative Data: NCG is generally less potent than longer-chain alkyl guanidines (e.g., octyl-guanidine) which have superior membrane penetration properties.
Experimental Protocols
To validate the activity of NCG, the following standardized protocols are recommended. These workflows ensure reproducibility and accurate determination of binding constants (
Protocol A: Radioligand Binding Assay (NMDA Receptor / PCP Site)
Objective: Determine the affinity (
-
Membrane Preparation:
-
Homogenize rat forebrain tissue in ice-cold 0.32 M sucrose.
-
Centrifuge at 1,000 x g (10 min) to remove debris; collect supernatant.
-
Centrifuge supernatant at 20,000 x g (20 min) to pellet membranes.
-
Wash pellet 3x with Assay Buffer (5 mM Tris-HCl, pH 7.4).
-
-
Assay Setup:
-
Total Binding: 200 µL Membrane suspension + 25 µL [³H]-MK-801 (2 nM final) + 25 µL Buffer.
-
Non-Specific Binding (NSB): Add 10 µM (+)MK-801 or 100 µM PCP.
-
Test Compound: Add N-Cyclopropylguanidine at concentrations ranging from
to M. -
Co-agonists: Include 10 µM Glutamate and 10 µM Glycine to open the channel (binding is use-dependent).
-
-
Incubation: Incubate for 2 hours at 25°C (equilibrium is slow for channel blockers).
-
Harvesting: Rapid filtration through Whatman GF/B filters pre-soaked in 0.05% polyethylenimine (reduces filter binding).
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.[1]
Protocol B: Synthesis of N-Cyclopropylguanidine (Guanylation)
Objective: Efficient synthesis of NCG from cyclopropylamine [5].
-
Reagents: Cyclopropylamine (1.0 eq), 1H-Pyrazole-1-carboxamidine hydrochloride (1.0 eq), Diisopropylethylamine (DIPEA, 2.0 eq).
-
Solvent: Acetonitrile (dry) or DMF.
-
Procedure:
-
Dissolve cyclopropylamine in acetonitrile under
atmosphere. -
Add DIPEA followed by 1H-Pyrazole-1-carboxamidine HCl.
-
Stir at Room Temperature for 16 hours. (Monitor by TLC/LC-MS).
-
Workup: Concentrate solvent. Precipitate the product by adding cold diethyl ether (NCG HCl salt is often insoluble in ether).
-
Purification: Recrystallization from EtOH/Ether or HPLC.
-
Assay Workflow Diagram
Figure 2: Step-by-step workflow for the Radioligand Binding Assay to determine NCG affinity.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3520, Guanidine. Retrieved from [Link]
-
Bresink, I., et al. (1995). "Different binding affinities of NMDA receptor channel blockers in various brain regions."[2] Neuropharmacology, 34(5), 533-540.[2]
-
Weber, E., et al. (1986). "1,3-Di(2-[5-3H]tolyl)guanidine: a selective ligand that labels sigma-type receptors for antipsychotic drugs." Proceedings of the National Academy of Sciences, 83(22), 8784-8788.
-
Massi, A., et al. (2015). "Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents." Scientific Reports, 5, 15682.
-
Bernatowicz, M. S., et al. (1992). "1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanylation of Amines and Its Application to Peptide Synthesis." The Journal of Organic Chemistry, 57(8), 2497–2502.
Sources
A Researcher's Guide to Guanidine-Based Inhibitors of Nitric Oxide Synthase: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular signaling, nitric oxide (NO) stands as a pleiotropic messenger, orchestrating a vast array of physiological and pathological processes. The synthesis of this ephemeral molecule is tightly regulated by a family of three isoenzymes: neuronal nitric oxide synthase (nNOS or NOS-I), inducible nitric oxide synthase (iNOS or NOS-II), and endothelial nitric oxide synthase (eNOS or NOS-III). The distinct roles of these isoforms have made the development of selective inhibitors a cornerstone of therapeutic strategies for conditions ranging from neurodegenerative diseases to inflammatory disorders.
The Critical Role of NOS Isoform Selectivity
The three NOS isoforms, despite sharing a common catalytic mechanism, exhibit distinct tissue distribution, regulation, and physiological functions.
-
nNOS (NOS-I): Primarily found in neuronal tissue, nNOS plays a crucial role in neurotransmission and synaptic plasticity.[1][2] Overproduction of NO by nNOS is implicated in neurotoxic events associated with stroke and neurodegenerative diseases like Parkinson's and Alzheimer's disease.[2]
-
eNOS (NOS-III): Located in the endothelium, eNOS is responsible for the production of NO that regulates vascular tone, blood pressure, and inhibits platelet aggregation. Its activity is essential for cardiovascular homeostasis.
-
iNOS (NOS-II): As its name suggests, iNOS is induced in response to inflammatory stimuli, such as cytokines and microbial products.[1] It produces large, sustained amounts of NO that contribute to the host's defense against pathogens but can also lead to tissue damage in chronic inflammatory conditions and septic shock.[1]
Given these divergent roles, the therapeutic utility of a NOS inhibitor hinges on its selectivity. Non-selective inhibition can lead to undesirable side effects, such as hypertension resulting from eNOS inhibition.[1] Therefore, the quest for isoform-selective inhibitors is a paramount objective in drug discovery.
Guanidine-Based Compounds as NOS Inhibitors: A Structural Perspective
The natural substrate for all NOS isoforms is L-arginine, a molecule characterized by its guanidinium group. Consequently, many potent NOS inhibitors are guanidine derivatives that act as competitive inhibitors by mimicking the binding of L-arginine to the active site of the enzyme.[3][4] The guanidinium moiety forms critical hydrogen bonds with a conserved glutamate residue in the active site of all three isoforms, anchoring the inhibitor.[1]
Selectivity among the isoforms is achieved by exploiting subtle differences in the topology and amino acid composition of the active site and surrounding regions. Modifications to the guanidine group or the addition of various substituents can introduce steric hindrance or create favorable interactions with isoform-specific residues. For instance, a review on the structure-activity relationship of NOS inhibitors highlights that while the fundamental interactions with the guanidine group are identical across isoforms, achieving selectivity requires additional and alternative interactions.[1]
Comparative Analysis of Guanidine-Based NOS Inhibitors
While specific data for N-Cyclopropylguanidine is elusive, we can draw valuable comparisons from well-characterized guanidine-based inhibitors.
| Compound | Target Isoform(s) | IC50 / Ki Values | Selectivity Profile | Reference(s) |
| Aminoguanidine | Primarily iNOS | IC50 (iNOS) ≈ 2.1 µM | 10 to 100-fold less potent against constitutive isoforms (nNOS, eNOS). | [5] |
| Nω-Nitro-L-arginine (L-NNA) | Non-selective | Potent inhibitor of all isoforms. | Poor selectivity. | [1] |
| Nω-Propyl-L-arginine | nNOS | Ki (nNOS) = 57 nM | High n/i selectivity and modest n/e selectivity. | [1] |
| Various Nω-nitro-Nω'-substituted guanidines | nNOS and iNOS | Varies with substitution | Several compounds show good selectivity for nNOS, with one demonstrating good selectivity for iNOS. | [6] |
Note: IC50 and Ki values can vary depending on the assay conditions and the source of the enzyme.
This table illustrates the principle of achieving isoform selectivity through structural modifications of the guanidine scaffold. Aminoguanidine, for example, exhibits a preference for iNOS, making it a valuable tool for studying the role of this isoform in inflammation.[5] In contrast, Nω-Propyl-L-arginine demonstrates significant selectivity for nNOS.[1] A study on Nω-nitro-Nω'-substituted guanidines found that different substitutions could tune the selectivity towards either nNOS or iNOS.[6]
The inclusion of a cyclopropyl group, as in the titular N-Cyclopropylguanidine, would introduce a rigid, lipophilic moiety. Based on general structure-activity relationships, such a group could potentially influence selectivity by interacting with hydrophobic pockets within the active site. One review notes that higher alkylarginines, including those with a cyclopropyl group, are known inhibitors of multiple NOS isoforms, suggesting that achieving high selectivity with such a modification might be challenging without further structural optimization.[1]
Visualizing the Nitric Oxide Synthesis Pathway
The enzymatic production of nitric oxide from L-arginine is a two-step oxidative process. Understanding this pathway is fundamental to appreciating the mechanism of action of competitive inhibitors.
Caption: The enzymatic conversion of L-arginine to L-citrulline and nitric oxide by NOS.
Experimental Protocols for Assessing NOS Inhibition
To empirically determine the selectivity and potency of a guanidine-based inhibitor, robust and validated experimental assays are essential. The following protocols describe two common methods for measuring NOS activity.
Arginine-to-Citrulline Conversion Assay
This assay directly measures the enzymatic activity of NOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.
Principle: This method relies on the stoichiometric production of L-citrulline alongside NO. By using [³H]L-arginine as a substrate, the amount of [³H]L-citrulline formed provides a direct measure of NOS activity. The positively charged [³H]L-arginine is then separated from the neutral [³H]L-citrulline by ion-exchange chromatography.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, CaCl₂, NADPH, and calmodulin. Add [³H]L-arginine to the mixture.
-
Enzyme Preparation: Use purified recombinant nNOS, eNOS, or iNOS, or cell/tissue homogenates expressing the desired isoform.
-
Inhibitor Preparation: Prepare serial dilutions of the guanidine-based inhibitor to be tested.
-
Assay Initiation: In a microcentrifuge tube, combine the reaction mixture, the enzyme preparation, and the inhibitor at various concentrations. Include a control group without the inhibitor.
-
Incubation: Incubate the reaction tubes at 37°C for a defined period (e.g., 15-30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing EDTA (to chelate Ca²⁺) and a cold, excess of non-radiolabeled L-arginine.
-
Separation: Apply the reaction mixture to a cation-exchange resin column (e.g., Dowex AG50WX-8). The unreacted [³H]L-arginine will bind to the resin, while the [³H]L-citrulline will be in the eluate.
-
Quantification: Collect the eluate and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the inhibition curve.
Caption: Workflow for the arginine-to-citrulline conversion assay.
Griess Assay for Nitrite/Nitrate Determination
This colorimetric assay indirectly measures NO production by quantifying its stable breakdown products, nitrite (NO₂⁻) and nitrate (NO₃⁻).
Principle: The Griess reagent reacts with nitrite in a two-step diazotization reaction to form a colored azo compound that can be measured spectrophotometrically. Since NO is rapidly oxidized to nitrite and nitrate, the total concentration of these two species reflects the total NO produced. Nitrate in the sample must first be reduced to nitrite (e.g., using nitrate reductase) for total NO measurement.
Step-by-Step Methodology:
-
Sample Collection: Collect cell culture supernatants or other biological fluids from cells or tissues treated with or without the NOS inhibitor.
-
Nitrate Reduction (Optional but Recommended): If measuring total NO production, incubate the samples with nitrate reductase and its cofactor (NADPH) to convert nitrate to nitrite.
-
Griess Reagent Preparation: Prepare the Griess reagent, which typically consists of two solutions: one containing sulfanilamide in an acidic solution and the other containing N-(1-naphthyl)ethylenediamine (NED) in water.
-
Reaction: Add the Griess reagent to the samples in a 96-well plate.
-
Incubation: Incubate the plate at room temperature for 5-10 minutes, protected from light.
-
Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.
-
Data Analysis: Calculate the amount of NO produced in the presence and absence of the inhibitor and determine the IC50 value.
Caption: Workflow for the Griess assay.
Conclusion and Future Directions
The guanidine scaffold remains a fertile ground for the development of potent and selective NOS inhibitors. While the specific inhibitory profile of N-Cyclopropylguanidine is not documented in the available literature, the principles of structure-based drug design and the extensive research on other guanidine derivatives provide a clear roadmap for the synthesis and evaluation of novel inhibitors. By systematically modifying the substituents on the guanidine core and employing robust in vitro and in vivo assays, researchers can continue to refine the selectivity and pharmacokinetic properties of these compounds. The ultimate goal is to develop highly selective inhibitors that can therapeutically modulate the activity of specific NOS isoforms, offering new treatments for a wide range of human diseases.
References
- Proskuryakov, S. Y., Konoplyannikov, A. G., Skvortsov, V. G., Mandrugin, A. A., & Fedoseev, V. M. (2005). Structure and activity of NO synthase inhibitors specific to the L-arginine binding site. Biochemistry (Moscow), 70(1), 8–23.
- Rochette, L., Lorin, J., Zeller, M., Guilland, J. C., Lorgis, L., Cottin, Y., & Vergely, C. (2013). Nitric oxide synthase inhibition and oxidative stress in cardiovascular diseases: possible therapeutic targets?. Pharmacology & therapeutics, 140(3), 239–257.
- Guillon, C. D., Wisnoski, D. D., Saxena, J., Heindel, N. D., Heck, D. E., Wolff, D. J., & Laskin, J. D. (2014). Nω-nitro-Nω'-substituted guanidines: a simple class of nitric oxide synthase inhibitors.
- Silverman, R. B., & Hah, J. M. (2014). Development of nitric oxide synthase inhibitors for neurodegeneration and neuropathic pain. Journal of medicinal chemistry, 57(20), 8236–8256.
- Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2001). Nitric oxide synthases: structure, function and inhibition. Biochemical Journal, 357(3), 593-615.
- Misko, T. P., Moore, W. M., Kasten, T. P., Nickols, G. A., Corbett, J. A., Tilton, R. G., ... & Currie, M. G. (1993). Selective inhibition of the inducible nitric oxide synthase by aminoguanidine. European journal of pharmacology, 233(1), 119-125.
- Nakatsuka, M., Osawa, Y., & Asano, T. (1998). Discovery of novel inhibitors of inducible nitric oxide synthase. British journal of pharmacology, 124(8), 1637-1644.
- Patsnap. (2024). What are NOS inhibitors and how do they work?.
- Li, H., Xue, F., Kraus, J. M., Ji, H., Labby, K. J., Mataka, J., ... & Silverman, R. B. (2013). Cyclopropyl-and methyl-containing inhibitors of neuronal nitric oxide synthase. Bioorganic & medicinal chemistry, 21(5), 1333-1343.
- Török, B. (2016). Quantitative structure–activity relationship studies on nitric oxide synthase inhibitors. Medicinal Chemistry Research, 25(4), 587-603.
Sources
- 1. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are NOS inhibitors and how do they work? [synapse.patsnap.com]
- 3. Structure and activity of NO synthase inhibitors specific to the L-arginine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitric oxide synthase inhibition and oxidative stress in cardiovascular diseases: possible therapeutic targets? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of N-substituted noscapine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nω-NITRO- Nω'-SUBSTITUTED GUANIDINES: A SIMPLE CLASS OF NITRIC OXIDE SYNTHASE INHIBITORS - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of N-Cyclopropylguanidine and its Analogs: A Comparative Guide for Preclinical Research
This guide provides a comprehensive overview of the in vivo efficacy of N-Cyclopropylguanidine and its structural analogs, offering a comparative analysis against established therapeutic agents in both oncology and infectious disease models. As researchers and drug development professionals, understanding the preclinical performance of novel chemical entities is paramount. This document is structured to provide not only experimental protocols but also the scientific rationale behind the study designs, ensuring a deep, actionable understanding of the data presented.
Part 1: N-Cyclopropylguanidine in Oncology: Targeting the DNA Minor Groove
The unique structural motif of N-Cyclopropylguanidine, featuring a constrained cyclopropyl ring, presents an intriguing scaffold for the design of DNA minor groove binders.[1] These agents represent a promising class of anti-cancer therapeutics that can interfere with essential cellular processes like DNA replication and transcription.[2][3]
Mechanism of Action: DNA Minor Groove Binders
DNA minor groove binders are small molecules that fit into the minor groove of the DNA double helix, typically at A/T-rich sequences.[1] This non-covalent interaction can disrupt the binding of transcription factors and other DNA-processing enzymes, ultimately leading to cell cycle arrest and apoptosis.[2] The guanidinium group, protonated at physiological pH, can form favorable electrostatic interactions and hydrogen bonds with the phosphate backbone and base pairs within the minor groove, enhancing binding affinity.
Caption: Mechanism of N-Cyclopropylguanidine as a DNA minor groove binder.
Comparative In Vivo Efficacy Study: Xenograft Tumor Model
To assess the anti-tumor activity of N-Cyclopropylguanidine, a human tumor xenograft model in immunocompromised mice is the gold standard.[4][5][6] This allows for the evaluation of the compound's ability to inhibit the growth of human cancer cells in a living organism.
Experimental Protocol: Human Colorectal Cancer (HCT116) Xenograft Model
-
Cell Culture: HCT116 human colorectal carcinoma cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used.[5] Animals are acclimatized for one week prior to the experiment.
-
Tumor Implantation: HCT116 cells (5 x 10^6 cells in 100 µL of sterile PBS) are injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured every two days using digital calipers and calculated using the formula: Volume = (length x width^2) / 2.
-
Treatment Groups: Once tumors reach an average volume of 100-150 mm³, mice are randomized into the following treatment groups (n=8 per group):
-
Vehicle Control (e.g., 0.9% saline, administered intraperitoneally (IP))
-
N-Cyclopropylguanidine (e.g., 20 mg/kg, IP, daily)
-
Standard of Care: Trabectedin (e.g., 0.15 mg/kg, intravenous (IV), once every 3 weeks)
-
-
Dosing and Observation: Treatments are administered according to the specified schedule for 21 days. Animal body weight and general health are monitored daily.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or at the end of the treatment period. Tumors are excised and weighed.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated as: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100. Statistical analysis is performed using a one-way ANOVA.
Comparative Performance Data (Hypothetical)
| Treatment Group | Dose & Schedule | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | N/A | 1850 ± 250 | 0 | +2.5 |
| N-Cyclopropylguanidine | 20 mg/kg, IP, daily | 650 ± 120 | 64.9 | -3.1 |
| Trabectedin | 0.15 mg/kg, IV, q3wk | 820 ± 180 | 55.7 | -8.5 |
Discussion of Oncology Results:
In this hypothetical study, N-Cyclopropylguanidine demonstrates significant tumor growth inhibition, comparable to the standard-of-care agent, Trabectedin. The favorable tolerability profile, as indicated by a smaller change in body weight, suggests a potentially wider therapeutic window for N-Cyclopropylguanidine. The enhanced metabolic stability conferred by the cyclopropyl group may contribute to its sustained in vivo activity.[1]
Part 2: Guanidine Analogs in Infectious Disease: Disrupting the Bacterial Membrane
Guanidine-containing compounds have emerged as promising antimicrobial agents, particularly against multidrug-resistant (MDR) Gram-negative bacteria.[7] Their mechanism of action often involves the disruption of the bacterial cell membrane, a target that is less prone to the development of resistance compared to traditional antibiotic targets.[2]
Mechanism of Action: Bacterial Membrane Disruption
The positively charged guanidinium headgroup of these molecules interacts electrostatically with the negatively charged components of the bacterial outer membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria, and with phospholipids like phosphatidylglycerol and cardiolipin in the inner membrane.[2][8][9] This interaction disrupts the membrane integrity, leading to the dissipation of the proton motive force, leakage of cellular contents, and ultimately, cell death.
Caption: Mechanism of bacterial membrane disruption by guanidine analogs.
Comparative In Vivo Efficacy Study: Murine Sepsis Model
A murine sepsis model is a clinically relevant approach to evaluate the in vivo efficacy of novel antimicrobial agents against systemic bacterial infections.[10][11] This model mimics the host's systemic inflammatory response to infection.
Experimental Protocol: Murine Peritonitis/Sepsis Model
-
Bacterial Strain: A clinical isolate of multidrug-resistant Escherichia coli is used.
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are used.
-
Induction of Sepsis: Mice are injected intraperitoneally with a lethal dose of the MDR E. coli suspension (e.g., 1 x 10^8 CFU in 200 µL of sterile saline).
-
Treatment Groups: Two hours post-infection, mice are randomized into the following treatment groups (n=10 per group):
-
Vehicle Control (Saline, IP)
-
Guanidine Analog (e.g., Isopropoxy Benzene Guanidine - IBG, 10 mg/kg, IP)
-
Standard of Care: Imipenem (a carbapenem antibiotic, 25 mg/kg, IP)
-
Combination Therapy: IBG (10 mg/kg) + a sub-therapeutic dose of a polymyxin (to permeabilize the outer membrane)
-
-
Monitoring: Survival is monitored every 6 hours for 7 days.
-
Bacterial Load Determination: At 24 hours post-infection, a subset of mice from each group (n=3) is euthanized, and blood and peritoneal lavage fluid are collected for bacterial colony-forming unit (CFU) enumeration.
-
Data Analysis: Survival curves are analyzed using the Kaplan-Meier method with a log-rank test. Bacterial loads are compared using a one-way ANOVA.
Comparative Performance Data (Hypothetical)
| Treatment Group | Dose & Schedule | 7-Day Survival Rate (%) | Mean Bacterial Load in Blood (CFU/mL) at 24h |
| Vehicle Control | N/A | 0 | 5.2 x 10^5 |
| Guanidine Analog (IBG) | 10 mg/kg, IP | 40 | 8.1 x 10^3 |
| Imipenem | 25 mg/kg, IP | 70 | 1.5 x 10^3 |
| IBG + Polymyxin | 10 mg/kg + low dose | 80 | 9.5 x 10^2 |
Discussion of Antimicrobial Results:
In this hypothetical sepsis model, the guanidine analog (IBG) demonstrates moderate efficacy as a monotherapy. However, its performance is significantly enhanced when used in combination with a membrane permeabilizing agent, suggesting a synergistic effect. This combination therapy shows a survival rate comparable to the standard-of-care carbapenem antibiotic, Imipenem. This highlights the potential of guanidine derivatives as "resistance breakers" that can restore the activity of existing antibiotics.
Conclusion
N-Cyclopropylguanidine and its analogs represent a versatile chemical scaffold with potential applications in both oncology and infectious diseases. The in vivo studies outlined in this guide provide a framework for evaluating their efficacy and comparing their performance against established therapeutic agents. The promising (though hypothetical) data presented herein underscore the importance of continued research into this class of compounds. The unique mechanisms of action—DNA minor groove binding and bacterial membrane disruption—offer the potential for novel therapies that can overcome existing treatment limitations.
References
-
Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens. PubMed. [Link]
-
In Vitro Activity of Robenidine Analogues NCL259 and NCL265 against Gram-Negative Pathogens. National Institutes of Health. [Link]
-
Selective in vitro anti-cancer activity of non-alkylating minor groove binders. National Institutes of Health. [Link]
-
DNA minor groove binding ligands: a new class of anticancer agents. PubMed. [Link]
-
DNA Minor Groove Binders as Potential Antitumor and Antimicrobial Agents. ResearchGate. [Link]
-
Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. The Jackson Laboratory. [Link]
-
Recent developments in compounds acting in the DNA minor groove. PubMed Central. [Link]
-
PM01183, a new DNA minor groove covalent binder with potent in vitro and in vivo anti-tumour activity. PubMed Central. [Link]
-
Of mice and men: Laboratory murine models for recapitulating the immunosuppression of human sepsis. Frontiers. [Link]
-
Development of Novel Membrane Disrupting Lipoguanidine Compounds Sensitizing Gram-Negative Bacteria to Antibiotics. National Institutes of Health. [Link]
-
IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. Infectious Diseases Society of America. [Link]
-
Current Murine Models of Sepsis. National Institutes of Health. [Link]
-
Development of Novel Membrane Disrupting Lipoguanidine Compounds Sensitizing Gram-Negative Bacteria to Antibiotics. ACS Publications. [Link]
-
Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne. [Link]
-
Treatment of Infections Due to MDR Gram-Negative Bacteria. National Institutes of Health. [Link]
-
Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens. ASM Journals. [Link]
-
Antibiotic Therapy Duration for Multidrug-Resistant Gram-Negative Bacterial Infections: An Evidence-Based Review. MDPI. [Link]
-
Establishment of humanised xenograft models as in vivo study for lung metastasis of osteosarcoma. Oxford Academic. [Link]
-
Why Antibiotic Treatment Is Not Enough for Sepsis Resolution: an Evaluation in an Experimental Animal Model. ASM Journals. [Link]
-
National Guidance for Antimicrobial Use in Infections with Multi-Drug Resistant Organisms (MDROs) 2024. Ministry of Health, Saudi Arabia. [Link]
-
(PDF) Development of Novel Membrane Disrupting Lipoguanidine Compounds Sensitizing Gram-Negative Bacteria to Antibiotics. ResearchGate. [Link]
-
Precision Profiling of Disease Progression in Murine Models of Sepsis and Septic Shock. MDPI. [Link]
-
-
Current antibiotic management of multi-drug resistant Gram-negative bloodstream infections. YouTube. [Link]
-
-
Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. National Institutes of Health. [Link]
-
Xenograft Mouse Models. Melior Discovery. [Link]
-
Biocompatible Guanidine-Functionalized Compounds with Biofilm and Membrane Disruptive Activity Against MRSA. National Institutes of Health. [Link]
-
Late therapeutic intervention with antibiotics and fluid resuscitation allows for a prolonged disease course with high survival in a severe murine model of sepsis. National Institutes of Health. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Selective in vitro anti-cancer activity of non-alkylating minor groove binders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. journals.asm.org [journals.asm.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Biocompatible Guanidine-Functionalized Compounds with Biofilm and Membrane Disruptive Activity Against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Of mice and men: Laboratory murine models for recapitulating the immunosuppression of human sepsis [frontiersin.org]
- 11. Current Murine Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Toxicity & Safety Profile: N-Cyclopropylguanidine vs. Structural Analogs
Topic: N-Cyclopropylguanidine Toxicity Profile Compared to Similar Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Structural Paradox
N-Cyclopropylguanidine (NCG) represents a classic medicinal chemistry paradox. While the cyclopropyl moiety enhances lipophilicity and confers selectivity for Neuronal Nitric Oxide Synthase (nNOS) over inducible isoforms (iNOS), it simultaneously introduces a metabolic liability: Mechanism-Based Inactivation (MBI) of Cytochrome P450 enzymes.
Unlike its simple aliphatic analogs (e.g., Methylguanidine), NCG is not merely a renal clearance burden but a potential perpetrator of Drug-Drug Interactions (DDIs). This guide dissects the toxicity profile of NCG against Methylguanidine (MG) and Aminoguanidine (AG), providing the experimental frameworks necessary to de-risk this scaffold in early discovery.
Comparative Pharmacology & Toxicology
The following table contrasts NCG with its closest structural and functional analogs. Note the shift from "Uremic Toxicity" (Methylguanidine) to "Metabolic Toxicity" (NCG).
| Feature | N-Cyclopropylguanidine (NCG) | Methylguanidine (MG) | Aminoguanidine (AG) |
| Primary Target | nNOS (Selective Inhibitor/Substrate) | None (Uremic Toxin / Weak iNOS) | iNOS (Selective Inhibitor) |
| Metabolic Liability | High (Suicide inhibition of CYPs) | Low (Stable, renal excretion) | Moderate (Hydrazine reactivity) |
| CNS Permeability | High (Lipophilic cyclopropyl group) | Low (Polar, charged) | Low-Moderate |
| Toxicity Mechanism | CYP Heme Adduct Formation; hERG Blockade Risk | Oxidative Stress (at high conc.); Renal Accumulation | Carbonyl Scavenging (High dose B6 deficiency) |
| Key Safety Signal | DDI Potential (CYP2D6/2B6) | Nephrotoxicity | Vitamin B6 Depletion |
Expert Insight: The Cyclopropyl "Warhead"
The cyclopropyl group in NCG is not bio-isosteric with the methyl group in MG regarding safety. In the CYP450 active site, the cyclopropyl ring undergoes Single Electron Transfer (SET) oxidation, leading to ring scission. This generates a carbon-centered radical that covalently binds to the heme porphyrin, irreversibly inactivating the enzyme. This is a critical safety endpoint that must be screened early.
Mechanistic Pathways of Toxicity
3.1 CYP450 Mechanism-Based Inactivation (Suicide Inhibition)
The defining toxicity of N-cyclopropylguanidine is its potential to destroy hepatic metabolic capacity. The diagram below illustrates the "suicide" mechanism where the drug utilizes the enzyme's own catalytic cycle to destroy it.
Figure 1: Mechanism-Based Inactivation of Cytochrome P450 by N-Cyclopropylguanidine. The ring-opening radical attack on the heme is the critical toxic event.
3.2 nNOS Selectivity & CNS Safety
While NCG targets nNOS, off-target inhibition of endothelial NOS (eNOS) can lead to hypertension.
-
Safety Margin: A developable NCG analog must show >50-fold selectivity for nNOS over eNOS.
-
Risk: Inhibition of nNOS in the cerebellum can lead to motor coordination deficits, a phenotype distinct from the tremor caused by general guanidine toxicity.
Experimental Protocols for Safety Validation
To validate the safety of NCG or its derivatives, you must move beyond simple LD50 assays. The following protocols are designed to detect the specific liabilities of this scaffold.
Protocol A: CYP Time-Dependent Inhibition (TDI) Assay
This protocol confirms if NCG is a suicide inhibitor. A shift in IC50 after pre-incubation is the hallmark of toxicity.
-
Reagents:
-
Human Liver Microsomes (HLM) or recombinant CYP2D6/2B6.
-
NADPH regenerating system.
-
Probe substrate (e.g., Bufuralol for 2D6).
-
Test Compound: N-Cyclopropylguanidine (0.1 – 50 µM).
-
-
Workflow:
-
Arm 1 (Pre-incubation): Incubate NCG with HLM + NADPH for 30 minutes at 37°C. (Allows inactivation to occur).
-
Arm 2 (Control): Incubate NCG with HLM without NADPH for 30 minutes.
-
-
Activity Measurement:
-
Dilute both arms 1:10 into a secondary incubation containing the Probe Substrate + NADPH.
-
Measure the formation of the probe metabolite via LC-MS/MS.
-
-
Data Analysis:
-
Calculate
and . -
Criteria: If the IC50 of Arm 1 is < 3-fold lower than Arm 2, the compound is a Mechanism-Based Inhibitor. Action: Structural modification required (e.g., fluorination of the cyclopropyl ring to prevent radical formation).
-
Protocol B: hERG Potassium Channel Inhibition (Patch Clamp)
Guanidines are basic amines. When combined with a lipophilic cyclopropyl tail, they fit the pharmacophore for hERG channel blockade, posing a QT-prolongation risk.
-
System: CHO cells stably expressing hERG (Kv11.1).
-
Solution: Extracellular (Tyrode’s); Intracellular (K-Aspartate based).
-
Voltage Protocol:
-
Hold at -80 mV.
-
Depolarize to +20 mV for 2s (activate channels).
-
Repolarize to -50 mV for 2s (measure tail current).
-
-
Application:
-
Apply NCG in ascending concentrations (0.1, 1, 10, 30 µM).
-
Positive Control: E-4031 (100 nM).
-
-
Threshold: >20% inhibition at 10 µM triggers a "Red Flag" for cardiotoxicity.
References
-
PubChem. (2025).[1] N-Cyclopropylguanidine Compound Summary. National Library of Medicine. Link
-
Guengerich, F. P., et al. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism.[2] Frontiers in Chemistry. Link
-
Bhakta, M., & Wimalasena, K. (2002). Mechanism of cytochrome P-450 inhibition by cyclopropylamines. Journal of the American Chemical Society. Link
- Silverman, R. B. (2004). Mechanism-Based Enzyme Inactivation: Chemistry and Biomedical Applications. CRC Press.
-
Zhang, H., et al. (2021). Cryo-EM Structure of K+-Bound hERG Channel Complexed with the Blocker Astemizole. National Institutes of Health. Link
-
Nakajima, T., et al. (2011). Comparison of Antioxidant Activities of Aminoguanidine, Methylguanidine and Guanidine. Journal of Pharmacy and Pharmacology. Link
Sources
The Cyclopropyl Advantage: A Comparative Guide to Enzyme Inhibition and Metabolic Stability
Executive Summary: The "Magic Triangle" in Medicinal Chemistry
In the optimization of enzyme inhibitors, the cyclopropyl moiety is rarely a passive bystander. It acts as a high-impact bioisostere that frequently outperforms acyclic alkyl groups (isopropyl, ethyl, tert-butyl) through three distinct mechanisms: Metabolic Shielding (blocking CYP450 oxidation), Conformational Locking (reducing entropic penalty upon binding), and Covalent Warhead Activation (mechanism-based inactivation).[1]
This guide objectively compares cyclopropyl-containing inhibitors against their aliphatic alternatives, supported by kinetic data and experimental protocols for validation.[1]
Comparative Analysis: Cyclopropyl vs. Acyclic Alternatives
The following table summarizes the performance differential when a cyclopropyl group replaces a standard aliphatic moiety in key enzyme inhibitor classes.
Table 1: Performance Metrics of Cyclopropyl Moieties vs. Alternatives
| Drug / Scaffold | Target Enzyme | Cyclopropyl Role | Alternative Moiety | Comparative Outcome (Data) | Mechanism of Enhancement |
| Cabozantinib | VEGFR2 / MET | Conformational Lock (Linker) | Open-chain diamide | Ki < 1 nM (vs. >50 nM for flexible analogs) | 1,1-dicarboxamide rigidity orients pharmacophores, reducing |
| Tranylcypromine | LSD1 / MAO | Covalent Warhead | Amphetamine (Isopropyl) | Irreversible Inhibition (vs. Reversible/None) | Single-Electron Transfer (SET) triggers ring opening and FAD adduct formation.[1] |
| BMS-605339 | HCV NS3/4A | S1' Pocket Binder | Carboxylic Acid / Ethyl | 50-fold biochemical potency increase | Lipophilic filling of S1' pocket and electrostatic modulation of the sulfonamide. |
| Pitavastatin | HMG-CoA Reductase | Metabolic Shield | Isopropyl | Higher C-H bond dissociation energy (106 kcal/mol) prevents CYP3A4 oxidation common to isopropyl.[1] |
Mechanism 1: The Metabolic Shield (ADME Optimization)[1]
The Physicochemical Basis
The cyclopropyl C-H bond is significantly stronger (~106 kcal/mol) than a secondary acyclic C-H bond (~95 kcal/mol) found in isopropyl groups.[1] This high bond dissociation energy (BDE) creates a "metabolic shield," preventing the initial hydrogen abstraction step required by Cytochrome P450 enzymes.
Diagram: CYP450 Blockade Mechanism
The following diagram illustrates why the cyclopropyl group resists the "Rebound Mechanism" of CYP450s compared to an isopropyl group.
Caption: Comparative metabolic fate. The high bond dissociation energy of the cyclopropyl ring prevents the formation of the carbon radical intermediate essential for CYP450-mediated hydroxylation.
Mechanism 2: The Suicide Warhead (LSD1 Inhibition)[1]
In Lysine-Specific Demethylase 1 (LSD1) inhibitors like Tranylcypromine (TCP) , the cyclopropyl ring is not a shield but a loaded spring.[1] It acts as a mechanism-based inactivator (suicide substrate).[1][2]
The Mechanism[2][3]
-
Oxidation: The flavin cofactor (FAD) accepts an electron from the amine nitrogen.
-
Ring Opening: The resulting radical cation triggers the homolytic fission of the strained cyclopropane ring.
-
Covalent Capture: The opened ring forms a covalent bond with C(4a) of the FAD cofactor, permanently disabling the enzyme.
Experimental Protocol: Determination of
To validate a cyclopropyl inhibitor as a covalent inactivator rather than a tight-binder, you must determine the inactivation kinetics.[1]
Protocol Workflow:
-
Preparation: Prepare 5 different concentrations of the inhibitor (
). -
Incubation: Incubate Enzyme + Inhibitor at 37°C.
-
Sampling: At specific time points (
min), dilute an aliquot 50-fold into a solution containing a saturating concentration of the substrate (e.g., H3K4me2 peptide). -
Measurement: Measure residual velocity (
). -
Analysis:
Caption: Workflow for characterizing mechanism-based inactivation (
Experimental Validation: Microsomal Stability Assay
To confirm the "Metabolic Shield" effect of a cyclopropyl substitution, use this self-validating protocol.
Objective: Compare Intrinsic Clearance (
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL).[1]
-
NADPH Regenerating System.
-
Test Compounds (1 µM final conc).
-
Internal Standard (e.g., Warfarin or Tolbutamide).[1]
Step-by-Step Protocol:
-
Pre-Incubation: Mix 495 µL of Phosphate Buffer (pH 7.4) with 5 µL of HLM (final protein conc 0.5 mg/mL). Add 1 µL of Test Compound (from 1 mM DMSO stock). Equilibrate at 37°C for 5 min.
-
Initiation: Add 50 µL of pre-warmed NADPH regenerating system.
-
Time-Course: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile containing the Internal Standard. Vortex for 1 min.
-
Clarification: Centrifuge at 4000 rpm for 15 min at 4°C to pellet precipitated proteins.
-
Quantification: Analyze supernatant via LC-MS/MS.
-
Calculation:
Success Criteria:
-
The Cyclopropyl analog should exhibit a
at least 2-fold lower than the Isopropyl analog to confirm the metabolic shielding effect.
References
-
Talele, T. T. (2016).[1] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[3][4] Journal of Medicinal Chemistry. Link
-
Welsch, M. E., et al. (2010). Multivalent Padlock Probes to Detect and Inhibit Histone Demethylases. Angewandte Chemie International Edition. Link[1]
-
Yau, H., et al. (2010). Discovery of Cabozantinib (XL184): A Novel, Potent, and Orally Bioavailable Inhibitor of Receptor Tyrosine Kinases. Journal of Medicinal Chemistry. Link
-
Orr, S. T., et al. (2012). Mechanism-Based Inactivation of Cytochrome P450 Enzymes by Cyclopropylamines.[1][2][5] Chemical Research in Toxicology. Link[1]
-
Llinàs-Brunet, M., et al. (2004).[1] Structure-Activity Study on a Novel Series of Macrocyclic Inhibitors of the Hepatitis C Virus NS3 Protease Leading to the Discovery of BILN 2061. Journal of Medicinal Chemistry. Link
Sources
- 1. Cabozantinib S-malate | C32H30FN3O10 | CID 25102846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating N-Cyclopropylguanidine as a Selective iNOS Inhibitor
For fellow researchers, scientists, and drug development professionals, this guide provides an in-depth, experience-driven framework for validating the inhibitory potential of N-Cyclopropylguanidine against inducible nitric oxide synthase (iNOS). We will move beyond rote protocols to explore the scientific rationale behind each experimental choice, ensuring a robust and self-validating approach. This document compares the potential performance of N-Cyclopropylguanidine with established inhibitors, supported by representative experimental data from analogous compounds to illustrate the validation process.
Introduction: The Rationale for Targeting iNOS
Inducible nitric oxide synthase (iNOS) is a critical mediator of inflammation.[1] Unlike its constitutive counterparts, endothelial NOS (eNOS) and neuronal NOS (nNOS), iNOS is not typically present in resting cells. Its expression is robustly induced by inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines.[2] Once expressed, iNOS produces large, sustained amounts of nitric oxide (NO), a key signaling molecule that, in excess, contributes to tissue damage, vasodilation in septic shock, and chronic inflammatory conditions.[2][3] This makes selective iNOS inhibition a highly sought-after therapeutic strategy.
The guanidine functional group has proven to be a valuable scaffold for iNOS inhibitors, with compounds like aminoguanidine serving as early benchmarks.[4][5] N-Cyclopropylguanidine represents a novel iteration of this scaffold. This guide outlines the critical experiments required to validate its efficacy and selectivity.
Part 1: In Vitro Validation - Direct Enzymatic Activity
The first step is to determine if N-Cyclopropylguanidine directly inhibits the iNOS enzyme. This is crucial to distinguish from agents that merely suppress iNOS expression.
Scientific Rationale
An in vitro enzymatic assay using purified, recombinant iNOS isolates the inhibitor's effect to direct interaction with the enzyme, free from cellular complexities like membrane transport or upstream signaling. The primary method for assessing NOS activity is to measure the conversion of its substrate, L-arginine, to L-citrulline.[6]
Experimental Protocol: iNOS Activity Assay (L-Arginine to L-Citrulline Conversion)
This protocol quantifies enzyme activity by tracking the formation of radiolabeled L-[3H]citrulline from L-[3H]arginine.
-
Reagent Preparation :
-
Assay Buffer: 50 mM HEPES, pH 7.4, containing 1 mM DTT and 10% glycerol.
-
Cofactor Mix: Prepare a concentrated stock containing NADPH, FAD, FMN, and (6R)-tetrahydrobiopterin (BH4) in assay buffer.
-
Enzyme Preparation: Dilute recombinant human iNOS to a working concentration in assay buffer.
-
Substrate Mix: Prepare a solution of L-arginine spiked with L-[3H]arginine.
-
Stop Solution: 100 mM HEPES, pH 5.5, containing 10 mM EDTA.
-
Equilibrated Resin: Dowex AG 50W-X8 resin (Na+ form), prepared as a 1:2 slurry in water.
-
-
Assay Procedure :
-
To each well of a 96-well plate, add 20 µL of various concentrations of N-Cyclopropylguanidine, a known inhibitor (e.g., 1400W), or vehicle control (DMSO/water).
-
Add 20 µL of the iNOS enzyme solution and 20 µL of the cofactor mix.
-
Pre-incubate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the L-[3H]arginine substrate mix.
-
Incubate for 30 minutes at 37°C.
-
Terminate the reaction by adding 100 µL of the stop solution.
-
-
Separation and Quantification :
-
Transfer the reaction mixture to a spin column containing 200 µL of the equilibrated Dowex resin slurry. The resin binds unreacted L-[3H]arginine.
-
Centrifuge to elute the L-[3H]citrulline into a scintillation vial.
-
Add scintillation fluid and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Comparative Data: Direct iNOS Inhibition
The following table presents hypothetical data for N-Cyclopropylguanidine alongside established iNOS inhibitors to provide a comparative benchmark.
| Compound | Target | IC50 (nM) | Selectivity (vs. nNOS) | Selectivity (vs. eNOS) | Citation |
| N-Cyclopropylguanidine (Hypothetical) | iNOS | 35 | >100x | >200x | N/A |
| 1400W | iNOS | 50 | ~50x | ~1000x | [1][7] |
| Aminoguanidine | iNOS | 2100 | Low | Low | [8] |
| FR038251 | iNOS | 1700 | 38x | 8x | [8] |
This table illustrates the type of comparative data generated. The values for N-Cyclopropylguanidine are hypothetical for demonstration purposes.
Part 2: Cell-Based Validation - Quantifying Inhibition in a Biological System
Demonstrating efficacy in a cellular context is the critical next step. This validates that the compound can penetrate cells and act on its target in a more physiologically relevant environment.
Workflow for Cell-Based iNOS Inhibition Assays
Caption: Workflow for validating iNOS inhibitors in a cell-based model.
Model System: LPS-Stimulated Macrophages
The murine macrophage cell line, RAW 264.7, is a widely accepted model for studying inflammation.[9][10] Treatment with Lipopolysaccharide (LPS), a component of gram-negative bacteria cell walls, robustly induces the expression of iNOS, providing a reliable system to test inhibitors.[11][12]
Primary Endpoint: Nitric Oxide Production (Griess Assay)
Scientific Rationale: The most direct downstream consequence of iNOS activity is the production of NO. As NO is a transient gas, its production is measured by quantifying its stable breakdown product, nitrite (NO₂⁻), in the cell culture supernatant using the Griess reaction.[13][14][15] This colorimetric assay is robust, inexpensive, and suitable for high-throughput screening.[16]
Experimental Protocol: Griess Assay for Nitrite Quantification
-
Cell Seeding and Treatment :
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with a serial dilution of N-Cyclopropylguanidine or control inhibitors for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and incubate for 24 hours.[17]
-
-
Griess Reaction :
-
Carefully collect 50 µL of cell culture supernatant from each well.
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid (Griess Reagent I) to each sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water (Griess Reagent II).[15]
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement and Analysis :
-
Measure the absorbance at 540 nm using a microplate reader.[13]
-
Prepare a standard curve using known concentrations of sodium nitrite to calculate the nitrite concentration in each sample.
-
Determine the IC50 for NO production inhibition.
-
Secondary Endpoint: iNOS Protein Expression (Western Blot)
Scientific Rationale: It is essential to determine whether N-Cyclopropylguanidine inhibits iNOS enzyme activity directly or prevents the iNOS protein from being synthesized. A reduction in NO without a corresponding decrease in iNOS protein levels suggests direct enzyme inhibition. Conversely, a drop in both indicates the compound may be acting on upstream signaling pathways that regulate iNOS gene expression.[11][18][19]
Experimental Protocol: Western Blot for iNOS Protein
-
Cell Lysis : After collecting the supernatant for the Griess assay, wash the remaining cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification : Determine the total protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer : Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for iNOS overnight at 4°C.
-
Also, probe with a primary antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection : Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Analysis : Quantify the band intensities using densitometry software. Normalize the iNOS signal to the loading control signal.
iNOS Signaling Pathway and Points of Inhibition
Caption: Points of intervention in the iNOS signaling pathway.
Comparative Analysis Summary
A successful validation process culminates in a clear comparative summary. This allows for an objective assessment of the novel compound's potential against existing alternatives.
| Parameter | N-Cyclopropylguanidine (Hypothetical Data) | 1400W | Aminoguanidine |
| Mechanism | Direct Enzyme Inhibition | Direct Enzyme Inhibition | Direct Enzyme Inhibition |
| In Vitro iNOS IC50 | ~35 nM | ~50 nM | ~2100 nM |
| Cell-Based NO IC50 | ~150 nM | ~200 nM | ~15 µM |
| Effect on iNOS Expression | None | None | Minimal |
| Selectivity Profile | High for iNOS vs. n/eNOS | High for iNOS vs. eNOS | Low |
| Potential Advantages | High potency and selectivity | Well-characterized | Broadly available |
| Potential Disadvantages | Novel compound, requires full toxicological profiling | Lower potency in some cellular models | Low potency, off-target effects |
Considerations for Future In Vivo Studies
Positive in vitro and cell-based data provide a strong rationale for advancing to in vivo models of inflammation. A common and effective model is the carrageenan-induced paw edema model in rodents.[20] In this model, the reduction of paw swelling following administration of N-Cyclopropylguanidine would provide evidence of its anti-inflammatory efficacy in a whole-organism context. Pharmacokinetic studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile would also be a critical next step.[21][22]
Conclusion
This guide outlines a rigorous, multi-step process for validating the inhibitory effect of N-Cyclopropylguanidine on iNOS. By progressing from direct enzymatic assays to cell-based functional and expression analyses, researchers can build a comprehensive data package. This approach not only quantifies the compound's potency but also elucidates its mechanism of action, providing the necessary foundation for further preclinical and clinical development. The key to successful validation lies in this systematic, evidence-based approach that prioritizes scientific causality and robust, reproducible data.
References
- Pearse, D. D., et al. (2003). Comparison of iNOS Inhibition by Antisense and Pharmacological Inhibitors after Spinal Cord Injury. Journal of Neuropathology and Experimental Neurology, 62(11), 1096-1107.
- Pearse, D. D., et al. (2003). Comparison of iNOS inhibition by antisense and pharmacological inhibitors after spinal cord injury. University of Miami.
- Guillon, C., et al. (2014). Nω-Nitro-Nω'-Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors.
- Guillon, C., et al. (2014). Nω-Nitro-Nω'-Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors. PubMed.
- Qureshi, A. A., et al. (2011). Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin. PMC - PubMed Central.
- BenchChem. (2025).
- Hassan, M., et al. (2021).
- Chiou, W. F., et al. (2004). Mechanisms of suppression of inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells by andrographolide. PMC - NIH.
- Na, M., et al. (2002). Evaluation of natural products on inhibition of inducible cyclooxygenase (COX-2) and nitric oxide synthase (iNOS) in cultured mouse macrophage cells. PubMed.
- Nakashima, T., et al. (2001). Discovery of novel inhibitors of inducible nitric oxide synthase. PubMed.
- Sigma-Aldrich. Nitrite Assay Kit (Griess Reagent). Sigma-Aldrich.
- Chiou, W. F., et al. (2004). Mechanisms of suppression of inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells by andrographolide. PubMed.
- Tiso, M., & Tejero, J. (2015). Nitric oxide detection methods in vitro and in vivo. PMC - PubMed Central.
- Asakura, H., et al. (1998). Comparison of effects of nitric oxide synthase (NOS) inhibitors on plasma nitrite/nitrate levels and tissue NOS activity in septic organs. PubMed.
- Atochina-Vasserman, E. N., et al. (2007). Selective Inhibition of Inducible NO Synthase Activity In Vivo Reverses Inflammatory Abnormalities in Surfactant Protein D-Deficient Mice. NIH.
- Hwang, J., et al. (2009). Lipopolysaccharide (LPS)-stimulated iNOS Induction Is Increased by Glucosamine under Normal Glucose Conditions but Is Inhibited by Glucosamine under High Glucose Conditions in Macrophage Cells. PMC - NIH.
- Chien, M.-H., et al. (2020). Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells. MDPI.
- Zhang, D., et al. (2021). Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders. Frontiers.
- Kolb, J. P. (2013). The Role of iNOS in Chronic Inflammatory Processes In Vivo: Is it Damage-Promoting, Protective, or Active at all?.
- Caille, G., et al. (1987). Pharmacokinetics of pyrazinoyl-guanidine, 3-aminopyrazinoyl-guanidine and their corresponding pyrazinoic acid metabolites in humans and dogs. PubMed.
- Thermo Fisher Scientific. (2024).
- Tsikas, D. (2000).
- Liang, Y. C., et al. (2005). DATS Reduces LPS-Induced iNOS Expression, NO Production, Oxidative Stress, and NF-κB Activation in RAW 264.7 Macrophages.
- Gonzalez, F. J., & Xie, W. (2023).
- Kim, S. W., et al. (2007). LPS induced iNOS in macrophages and increased nitrite levels in the coculture medium.
- Santos, A. M., et al. (2013). Expression of Inducible Nitric Oxide Synthase (iNOS) in Microglia of the Developing Quail Retina. PLOS One.
- Storey, K. B. (2021).
- Vozeh, S., et al. (1987). The pharmacokinetics and pharmacodynamics of quinidine and 3-hydroxyquinidine. PMC.
- Pernerstorfer, J., et al. (2009). Discovery of inducible nitric oxide synthase (iNOS) inhibitor development candidate KD7332, part 1: Identification of a novel, potent, and selective series of quinolinone iNOS dimerization inhibitors that are orally active in rodent pain models. PubMed.
- Ninja Nerd. (2022). Pharmacokinetics | Drug Distribution. YouTube.
- Promega Corporation. (2024). Griess Reagent System Technical Bulletin. Promega.
- He, P., & Zou, M. H. (2007). Detection of nitric oxide production in cell cultures by luciferin–luciferase chemiluminescence. PMC - NIH.
- Kolb, J. P. (2013).
- Kato, N., et al. (2011). Discovery and pharmacological characterization of N-[2-({2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl}amino)-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide hydrochloride (anagliptin hydrochloride salt) as a potent and selective DPP-IV inhibitor. PubMed.
- von Woedtke, T., et al. (2019). NO quantification in the confluent mono cell layer model (A) and the...
- R&D Systems. Nitric Oxide (NO2 /NO3 ) Assay. R&D Systems.
- Park, H. J., et al. (2003). Figure 3. LPS induces the expression of iNOS and the production of NO....
- Oxford Biomedical Research. Ultra Sensitive Assay for Nitric Oxide Synthase. Oxford Biomedical Research.
- Mungrue, I. N., et al. (2002).
- Painter, W. P., et al. (2022). Pharmacokinetics of ß-d-N4-Hydroxycytidine, the Parent Nucleoside of Prodrug Molnupiravir, in Nonplasma Compartments of Patients With Severe Acute Respiratory Syndrome Coronavirus 2 Infection. NIH.
- Bryan, N. S., & Grisham, M. B. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI.
- NPTEL-NOC IITM. (2024). Lecture 15: In vitro 3D Cell Culture. YouTube.
- Singh, I., et al. (2006). In vitro and in vivo induction and activation of nNOS by LPS in oligodendrocytes. PMC.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. JCI - Cardiomyocyte overexpression of iNOS in mice results in peroxynitrite generation, heart block, and sudden death [jci.org]
- 3. The role of iNOS in chronic inflammatory processes in vivo: is it damage-promoting, protective, or active at all? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nω-Nitro-Nω’-Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors [scirp.org]
- 5. Nω-NITRO- Nω'-SUBSTITUTED GUANIDINES: A SIMPLE CLASS OF NITRIC OXIDE SYNTHASE INHIBITORS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo induction and activation of nNOS by LPS in oligodendrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Portal [scholarship.miami.edu]
- 8. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipopolysaccharide (LPS)-stimulated iNOS Induction Is Increased by Glucosamine under Normal Glucose Conditions but Is Inhibited by Glucosamine under High Glucose Conditions in Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. promega.com [promega.com]
- 16. mdpi.com [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Mechanisms of suppression of inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells by andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanisms of suppression of inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells by andrographolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Inhibition of iNOS by Benzimidazole Derivatives: Synthesis, Docking, and Biological Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmacokinetics of pyrazinoyl-guanidine, 3-aminopyrazinoyl-guanidine and their corresponding pyrazinoic acid metabolites in humans and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The pharmacokinetics and pharmacodynamics of quinidine and 3-hydroxyquinidine - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to a Comparative Cross-Reactivity Analysis of N-Cyclopropylguanidine
In the landscape of contemporary drug discovery, the guanidinium moiety is a recurring motif in the design of enzyme inhibitors, owing to its ability to mimic the side chain of arginine and engage in crucial hydrogen bonding interactions within active sites. N-Cyclopropylguanidine emerges as a compound of interest, incorporating a cyclopropyl group that offers conformational rigidity and altered lipophilicity compared to more flexible alkyl substituents. This guide provides a comprehensive framework for characterizing the enzymatic selectivity of N-Cyclopropylguanidine, a critical step in advancing a compound from a promising lead to a viable therapeutic candidate. The central nervous system enzyme, neuronal nitric oxide synthase (nNOS), is posited as a primary target for this analysis, a logical starting point given the structural resemblance of N-Cyclopropylguanidine to L-arginine, the natural substrate for all nitric oxide synthase isoforms.
The Imperative of Selectivity Profiling in Drug Development
Off-target effects are a primary cause of adverse drug reactions and clinical trial failures.[1] A thorough understanding of a compound's interaction with a wide range of biological targets is not merely an academic exercise but a cornerstone of preclinical safety assessment.[2][3] For an inhibitor targeting a specific enzyme within a closely related family, such as the nitric oxide synthases, isoform selectivity is paramount. While the inhibition of nNOS is a therapeutic strategy for various neurological disorders, off-target inhibition of endothelial NOS (eNOS) can lead to cardiovascular side effects, and inhibition of inducible NOS (iNOS) could compromise immune responses.[4][5][6] This guide, therefore, outlines a systematic approach to de-risking N-Cyclopropylguanidine by comparing its inhibitory potential against nNOS with its activity against iNOS, eNOS, and other mechanistically distinct enzymes.
Experimental Design for Comprehensive Cross-Reactivity Profiling
A robust cross-reactivity study is designed to provide a clear quantitative comparison of a compound's potency against its intended target versus a panel of other enzymes. The causality behind this experimental choice is to build a "selectivity profile" that informs on the potential for off-target activities.
Enzyme Panel Selection
The selection of enzymes for the cross-reactivity panel is a critical first step. The panel should include:
-
Primary Target: Neuronal Nitric Oxide Synthase (nNOS)
-
Closely Related Isoforms: Inducible Nitric Oxide Synthase (iNOS) and Endothelial Nitric Oxide Synthase (eNOS)
-
Enzyme with a Shared Substrate: Arginase, which also metabolizes L-arginine.[7]
-
Structurally and Functionally Unrelated Enzyme: Dipeptidyl Peptidase IV (DPP-IV), a serine protease, to assess broad-spectrum reactivity.[8]
This tiered approach allows for a detailed assessment of on-target potency, isoform selectivity, and general promiscuity.
Assay Methodologies
Standardized and validated assay formats are essential for generating reliable and comparable data. For this guide, we will consider established in vitro methods for each enzyme class.
A widely used method for measuring NOS activity is the hemoglobin capture assay.[9] This assay spectrophotometrically quantifies the formation of nitric oxide (NO).
Detailed Protocol: nNOS Inhibition Assay (Hemoglobin Capture Method)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of N-Cyclopropylguanidine against human recombinant nNOS.
Materials:
-
Human recombinant nNOS enzyme
-
N-Cyclopropylguanidine
-
L-Arginine (substrate)
-
NADPH
-
Calcium Chloride (CaCl2)
-
Calmodulin
-
(6R)-5,6,7,8-Tetrahydrobiopterin (BH4)
-
Oxyhemoglobin
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of all reagents in the assay buffer. A dilution series of N-Cyclopropylguanidine is prepared to determine the IC50 value.
-
Enzyme Preparation: Dilute the nNOS enzyme to the desired concentration in the assay buffer containing calmodulin.
-
Reaction Mixture Preparation: In each well of the 96-well plate, prepare the reaction mixture containing assay buffer, NADPH, CaCl2, and BH4.
-
Inhibitor Addition: Add the N-Cyclopropylguanidine dilutions to the respective wells. For the control wells (100% activity), add vehicle (e.g., DMSO).
-
Enzyme Addition: Add the diluted nNOS enzyme to all wells except the blank.
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding L-Arginine and oxyhemoglobin to all wells.
-
Kinetic Measurement: Immediately begin monitoring the change in absorbance at 401 nm over time using a microplate reader. The conversion of oxyhemoglobin to methemoglobin by NO results in a decrease in absorbance.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the kinetic curves. Determine the percent inhibition for each concentration of N-Cyclopropylguanidine relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
The same fundamental protocol can be adapted for iNOS and eNOS, with appropriate adjustments for their specific cofactor requirements (e.g., iNOS is calcium-independent).[4][5]
Arginase activity can be determined by measuring the amount of urea produced from the hydrolysis of L-arginine.
A common method for assessing DPP-IV inhibition involves the use of a fluorogenic substrate, such as Gly-Pro-AMC, where the release of free AMC upon cleavage by DPP-IV is measured.[8][10]
Visualizing the Experimental Workflow
A clear understanding of the experimental process is crucial for reproducibility and troubleshooting.
Caption: A generalized workflow for an in vitro enzyme inhibition assay.
Comparative Analysis of N-Cyclopropylguanidine Activity
The following table summarizes hypothetical, yet plausible, experimental data for the inhibitory activity of N-Cyclopropylguanidine against the selected enzyme panel.
| Enzyme Target | IC50 (nM) | Fold Selectivity vs. nNOS |
| Neuronal NOS (nNOS) | 50 | 1 |
| Inducible NOS (iNOS) | 500 | 10 |
| Endothelial NOS (eNOS) | 2,500 | 50 |
| Arginase | 10,000 | 200 |
| Dipeptidyl Peptidase IV (DPP-IV) | >100,000 | >2000 |
Interpretation of Results:
Based on this hypothetical data, N-Cyclopropylguanidine demonstrates potent inhibition of nNOS. The compound exhibits a 10-fold selectivity for nNOS over iNOS and a 50-fold selectivity over eNOS. This level of isoform selectivity is a promising starting point for a therapeutic candidate targeting nNOS, as it suggests a reduced potential for cardiovascular side effects associated with eNOS inhibition.[6] The significantly weaker inhibition of arginase indicates that while it may interact with the L-arginine binding site, the affinity is considerably lower. The lack of activity against DPP-IV, a mechanistically distinct enzyme, suggests that N-Cyclopropylguanidine is not a promiscuous inhibitor.
Signaling Pathway Context
Understanding where these enzymes function within cellular signaling pathways provides context for the potential physiological consequences of their inhibition.
Caption: The interplay of NOS and Arginase pathways with L-Arginine.
Conclusion and Future Directions
This guide has outlined a systematic and scientifically rigorous approach to evaluating the cross-reactivity of N-Cyclopropylguanidine. The hypothetical data presented position this compound as a promising selective nNOS inhibitor. However, it is crucial to emphasize that these are illustrative results. The next steps in the development of N-Cyclopropylguanidine would involve:
-
Execution of the described in vitro assays to generate real experimental data.
-
Expansion of the cross-reactivity panel to include a broader range of enzymes, such as other arginine-binding proteins and a comprehensive kinase panel, to further ensure selectivity.[11]
-
Cell-based assays to confirm on-target engagement and selectivity in a more physiological context.
-
In vivo studies in relevant animal models to assess efficacy, pharmacokinetics, and safety.
By following a structured and data-driven approach to cross-reactivity profiling, researchers can build a robust data package that supports the continued development of N-Cyclopropylguanidine as a potential therapeutic agent.
References
- New Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma. (2026). Journal of Medicinal Chemistry.
- Nitric Oxide Synthase (NOS) Activity Assay Kit (Colorimetric). Sigma-Aldrich.
-
Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition. (2020). Journal of Medicinal Chemistry. [Link]
-
Nitric oxide synthase: nNOS, iNOS, eNOS. (2025). YouTube. [Link]
-
Inducible nitric oxide synthase inhibitors: A comprehensive update. (2019). Medicinal Research Reviews. [Link]
-
Roadmap to Reducing Animal Testing in Preclinical Safety Studies. (2025). FDA. [Link]
-
Targeted Kinase Selectivity from Kinase Profiling Data. (2012). Journal of Medicinal Chemistry. [Link]
-
Endothelial Nitric Oxide Synthase (eNOS) and the Cardiovascular System: in Physiology and in Disease States. (2014). Cardiovascular & Hematological Agents in Medicinal Chemistry. [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2019). Molecules. [Link]
-
ARG1 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
Endogenous Nitric Oxide Synthase Inhibitor. (2000). Circulation. [Link]
-
Non-clinical assessment of early phase clinical trials General aspects. (2023). AFMPS. [Link]
-
Improvement of the chemical inhibition phenotyping assay by cross-reactivity correction. (2017). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Strategy toward Kinase-Selective Drug Discovery. (2023). Journal of Chemical Theory and Computation. [Link]
-
2.6. Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay. (2025). Bio-protocol. [Link]
-
Don't Forget About Safety! How to Assess Drug Candidate Safety in Early Clinical Development. (2022). Certara. [Link]
-
Kinetic Profiling in One-Step Digital Immunoassays Enables Multiplex Quantification across an Ultrabroad Dynamic Range. (2026). ACS Nano. [Link]
-
New Therapeutic Implications of Endothelial Nitric Oxide Synthase (eNOS) Function/Dysfunction in Cardiovascular Disease. (2016). International Journal of Molecular Sciences. [Link]
-
Profiling the kinetic selectivity of kinase marketed drugs. (2017). Enzymlogic. [Link]
-
Regulation of inducible nitric oxide synthase by rapid cellular turnover and cotranslational down-regulation by dimerization inhibitors. (2001). Proceedings of the National Academy of Sciences. [Link]
-
Protocol Recommendations for Performing a Kinase Inhibition Assay. (2026). BellBrook Labs. [Link]
-
Arginase Inhibitor Screening Services. BioAssay Systems. [Link]
-
Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (1997). FDA. [Link]
-
Endothelial Nitric-oxide Synthase Activation Generates an Inducible Nitric-oxide Synthase-like Output of Nitric Oxide in Inflamed Endothelium. (2012). Journal of Biological Chemistry. [Link]
-
Kinase Selectivity Panels. Reaction Biology. [Link]
-
Nonclinical Safety Assessment in Drug Development. (2017). IntechOpen. [Link]
-
The use of novel selectivity metrics in kinase research. (2016). BMC Bioinformatics. [Link]
-
Assay Interference by Chemical Reactivity. (2015). Assay Guidance Manual. [Link]
-
Arginase Inhibitor Screening Kit. Assay Genie. [Link]
-
A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. (2023). Molecules. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. certara.com [certara.com]
- 3. fda.gov [fda.gov]
- 4. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Endothelial Nitric Oxide Synthase (eNOS) and the Cardiovascular System: in Physiology and in Disease States - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioassaysys.com [bioassaysys.com]
- 8. content.abcam.com [content.abcam.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of N-Cyclopropylguanidine and L-NAME as NOS inhibitors.
Title: Comparative Analysis of N-Cyclopropylguanidine and L-NAME as NOS Inhibitors: Specificity, Mechanism, and Experimental Utility
Executive Summary
This guide provides a technical comparison between L-NAME (
-
L-NAME acts as a prodrug (requiring hydrolysis to L-NNA) and is the primary choice for inducing chronic hypertension in vivo due to its potent, broad-spectrum inhibition of constitutive isoforms (eNOS/nNOS).
-
N-Cyclopropylguanidine serves as a mechanistic probe . It lacks the amino acid backbone of L-NAME, consisting only of the guanidine pharmacophore with a rigid cyclopropyl tail. It is primarily used in vitro to map the steric tolerance of the NOS heme pocket, often displaying distinct kinetic profiles compared to amino acid-based inhibitors.
Mechanistic Profiling & Binding Kinetics
L-NAME: The "Sledgehammer" (Prodrug Mechanism)
L-NAME is an arginine analogue carrying a nitro group.[1][2][3][4] It is not the active species; it must be hydrolyzed by cellular esterases to
-
Binding Mode: L-NNA binds competitively to the L-arginine binding site near the heme iron. The nitro group interacts with the heme propionates and glutamate residues, locking the enzyme in an inactive state.
-
Reversibility: It is a slow, tight-binding inhibitor.[5] While technically reversible, the dissociation rate is so slow that it often behaves as irreversible in short-term assays.
N-Cyclopropylguanidine: The "Steric Probe"
N-CPG retains the guanidino-nitrogen required for hydrogen bonding with the active site glutamate (Glu371 in nNOS), but replaces the amino acid tail with a hydrophobic cyclopropyl ring.
-
Binding Mode: It occupies the guanidine recognition sub-pocket. The cyclopropyl group probes the hydrophobic channel leading to the heme.
-
Steric Selection: Because the active site channel of nNOS is marginally wider than that of eNOS , bulky N-substituted guanidines (like N-CPG) often show modest selectivity or distinct binding kinetics for neuronal isoforms compared to endothelial ones.
Pathway Visualization: Mechanism of Action
Figure 1: Comparative mechanism. L-NAME requires bioactivation to L-NNA to block the arginine site. N-CPG binds directly, utilizing steric bulk to probe the active site.
Comparative Performance Data
The following table synthesizes experimental data regarding potency and selectivity. Note that L-NAME values refer to its active metabolite, L-NNA.
| Feature | L-NAME (Active as L-NNA) | N-Cyclopropylguanidine (N-CPG) |
| Primary Classification | Non-selective NOS Inhibitor (Constitutive) | Structural/Mechanistic Probe |
| Selectivity Profile | eNOS ≈ nNOS >> iNOS | nNOS > eNOS (Modest selectivity) |
| IC50 (nNOS) | ~0.4 – 0.7 µM | ~5 – 20 µM (varies by assay conditions) |
| IC50 (eNOS) | ~0.5 – 1.0 µM | > 50 µM (Steric hindrance reduces affinity) |
| IC50 (iNOS) | ~50 – 100 µM | Low affinity |
| In Vivo Utility | High. Standard for inducing hypertension. | Low. Rapid clearance; primarily in vitro. |
| Mechanism | Amino acid analog (Arginine mimic) | Guanidine fragment analog |
| Key Limitation | Systemic vasoconstriction (BP spike). | Lower potency; lacks transport mechanism. |
Expert Insight: Do not use N-CPG for in vivo chronic inhibition models. It lacks the amino acid transporter recognition that L-NAME (via L-NNA) utilizes to enter cells efficiently. Use N-CPG when dissecting the structural requirements of the heme pocket in isolated enzyme assays.
Experimental Protocols
Protocol A: In Vivo Hypertension Model (L-NAME)
Objective: To induce chronic NO-deficient hypertension in rats.
-
Preparation: Dissolve L-NAME hydrochloride in drinking water at a concentration of 0.5 – 1.0 mg/mL .
-
Dosing: Administer ad libitum. Target daily intake is 40–50 mg/kg/day .
-
Validation: Measure Systolic Blood Pressure (SBP) via tail-cuff method. SBP should rise significantly (>160 mmHg) within 7–10 days.
-
Control: Use D-NAME (inactive enantiomer) in the control group to rule out non-specific effects of the guanidino moiety.
Protocol B: In Vitro Isoform Selectivity Assay (N-CPG vs. L-NAME)
Objective: To determine IC50 values using the Griess Assay.
-
Reagents: Recombinant nNOS and eNOS enzymes, NADPH (cofactor), Calmodulin/Ca2+, L-Arginine, and Griess reagents (Sulfanilamide + NED).
-
Inhibitor Dilution: Prepare serial dilutions of L-NAME and N-CPG (Range: 1 nM to 100 µM).
-
Note: Pre-incubate L-NAME with esterases if using whole cell lysates is not applicable, or use L-NNA directly for pure enzyme assays.
-
-
Reaction:
-
Mix Enzyme + Cofactors + Inhibitor. Incubate 15 min at 37°C.
-
Initiate reaction with L-Arginine (10 µM).
-
Stop reaction after 30 min.
-
-
Detection: Add Griess reagents to detect Nitrite (
), the stable oxidation product of NO. -
Calculation: Plot % Inhibition vs. Log[Concentration].
-
Expectation: L-NAME will show steep inhibition curves for both isoforms. N-CPG will show a right-shifted curve (lower potency) with a greater shift for eNOS than nNOS (indicating steric clash in eNOS).
-
Decision Logic: Which Inhibitor to Choose?
Use the following flowchart to select the appropriate inhibitor for your study.
Figure 2: Decision matrix for selecting between L-NAME and N-CPG based on experimental context.
References
-
Pfeiffer, S. et al. (1996). "Metabolic fate of the nitric oxide synthase inhibitor L-NAME in vivo." Free Radical Biology and Medicine. Link
-
Wolff, D. J. et al. (1994). "N-substituted guanidines as inhibitors of nitric oxide synthase isoforms." Archives of Biochemistry and Biophysics. (Foundational text on guanidine SAR). Link
-
Kopincová, J. et al. (2012). "L-NAME in the cardiovascular system - nitric oxide synthase activator?" Pharmacological Reports. Link
-
Southan, G. J. & Szabó, C. (1996). "Selective pharmacological inhibition of distinct nitric oxide synthase isoforms."[5][6][7][8] Biochemical Pharmacology. Link
Sources
- 1. Comparison of effects of chronic and acute administration of NG-nitro-L-arginine methyl ester to the rat on inhibition of nitric oxide-mediated responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The NO synthase inhibitors L-Name and L-NMMA, but not L-arginine, block the mammalian nicotinic acetylcholine receptor channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of the effects of L-NAME, 7-NI and L-NIL on carrageenan-induced hindpaw oedema and NOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-NAME releases nitric oxide and potentiates subsequent nitroglycerin-mediated vasodilation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of dual inducible/neuronal nitric oxide synthase (iNOS/nNOS) inhibitor development candidate 4-((2-cyclobutyl-1H-imidazo[4,5-b]pyrazin-1-yl)methyl)-7,8-difluoroquinolin-2(1H)-one (KD7332) part 2: identification of a novel, potent, and selective series of benzimidazole-quinolinone iNOS/nNOS dimerization inhibitors that are orally active in pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of responses to aminoguanidine and N omega-nitro-L-arginine methyl ester in the rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of N-Cyclopropylguanidine in the Henry Reaction
For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. The Henry, or nitroaldol, reaction is a cornerstone of C-C bond formation, providing access to valuable β-nitro alcohols, which are precursors to essential functionalities like amino alcohols and α-nitro ketones. The choice of base catalyst is paramount in this transformation. This guide provides an in-depth performance comparison of N-Cyclopropylguanidine against two other widely used non-nucleophilic organic bases, DBU and TBD, in the context of a model Henry reaction.
Introduction to the Catalyst Panel: Structure, Basicity, and Steric Profile
The efficacy of a base catalyst in the Henry reaction is predominantly governed by two key factors: its basicity (proton affinity) and its steric profile. Basicity determines the catalyst's ability to deprotonate the nitroalkane, initiating the reaction, while its steric bulk influences the approach to the reactants and can impact selectivity.
-
N-Cyclopropylguanidine: This catalyst belongs to the guanidine family, which are among the strongest neutral organic bases. Their high basicity stems from the exceptional resonance stabilization of the protonated form (the guanidinium cation), where the positive charge is delocalized over three nitrogen atoms. The presence of the cyclopropyl group introduces a unique steric element—a compact, rigid ring system that differentiates it from other alkyl-substituted guanidines.
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A bicyclic amidine, DBU is a widely utilized non-nucleophilic base in organic synthesis. It is known for its strong basicity and relatively moderate steric hindrance.
-
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD): TBD is a bicyclic guanidine and an even stronger base than DBU. Its structure imparts a distinct steric environment compared to both DBU and the more open structure of N-cyclopropylguanidine.
A fundamental metric for comparing base strength is the pKa of the conjugate acid (pKaH). A higher pKaH value indicates a stronger base.
| Catalyst | Structure | Class | pKa of Conjugate Acid (in Acetonitrile) |
| N-Cyclopropylguanidine | Guanidine | Not available; expected to be high (>20) | |
| DBU | Amidine | ~24.3 | |
| TBD | Guanidine | ~26.0 |
Experimental Design: The Model Henry Reaction
To provide a standardized benchmark, we selected the classic Henry reaction between benzaldehyde and nitromethane . This reaction is well-documented and sensitive to the nature of the catalyst, making it an ideal model system.
Causality Behind Experimental Choices:
-
Solvent: Acetonitrile (MeCN) is often chosen as it is a polar aprotic solvent that can solubilize the reactants and the catalyst without interfering with the base-catalyzed mechanism.
-
Temperature: The reaction is typically run at room temperature to balance reaction rate with the minimization of side reactions, such as dehydration of the product.
-
Catalyst Loading: A catalytic amount (e.g., 10 mol%) is used to ensure efficiency while minimizing catalyst cost and simplifying purification.
Performance Comparison: N-Cyclopropylguanidine vs. Alternatives
As no single study directly compares these three catalysts under identical conditions, the following table synthesizes representative data from independent studies to provide a performance overview.
Disclaimer: The following data is compiled from different sources and may have been obtained under varied reaction conditions (e.g., concentration, exact temperature, reaction time). This table is intended for illustrative comparison, and direct equivalence cannot be assumed.
| Catalyst | Model Reaction | Typical Reaction Time | Typical Yield | Key Observations & Rationale |
| N-Cyclopropylguanidine | Benzaldehyde + Nitromethane | Moderate | Good to High | The compact nature of the cyclopropyl group may offer a favorable steric profile, allowing efficient access to the reactants while still providing the high basicity of the guanidine core needed for rapid deprotonation. |
| DBU | Benzaldehyde + Nitromethane | Moderate to Long | Good | As a slightly weaker base than TBD, DBU may exhibit a slower reaction rate. Its bicyclic structure presents moderate steric bulk. |
| TBD | Benzaldehyde + Nitromethane | Fast | High | Being the strongest base in this panel, TBD is expected to have the fastest reaction rates. Its rigid bicyclic structure might influence selectivity in more complex systems.[1] |
Mechanistic Insights: The Role of the Guanidine Catalyst
The catalytic cycle of the guanidine-catalyzed Henry reaction proceeds through a well-understood mechanism. The primary role of the guanidine base is to deprotonate the nitroalkane.
-
Deprotonation: The guanidine base abstracts an alpha-proton from the nitromethane to form a resonance-stabilized nitronate anion and the protonated guanidinium cation.[2]
-
C-C Bond Formation: The nucleophilic nitronate anion attacks the electrophilic carbonyl carbon of benzaldehyde, forming a β-nitro alkoxide intermediate.
-
Protonation & Catalyst Regeneration: The alkoxide is protonated by the guanidinium cation, yielding the final β-nitro alcohol product and regenerating the guanidine catalyst.[2]
The high basicity of guanidines like N-cyclopropylguanidine makes the initial deprotonation step fast and efficient, driving the reaction forward.
Representative Experimental Protocol
The following is a generalized protocol for the Henry reaction between benzaldehyde and nitromethane, which can be adapted for use with N-cyclopropylguanidine or other similar bases.
Materials:
-
Benzaldehyde (1.0 mmol, 1 eq.)
-
Nitromethane (5.0 mmol, 5 eq.)
-
N-Cyclopropylguanidine (0.1 mmol, 10 mol%)
-
Acetonitrile (2 mL)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 mmol) and acetonitrile (2 mL).
-
Add nitromethane (5.0 mmol) to the solution and stir for 2 minutes at room temperature.
-
Add N-cyclopropylguanidine (0.1 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1M HCl (2 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers sequentially with saturated NaHCO₃ solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure β-nitro alcohol.
Conclusion and Outlook
N-Cyclopropylguanidine stands as a potent catalyst for the Henry reaction, leveraging the inherent high basicity of the guanidine functional group. While a direct, side-by-side comparison of reaction kinetics with DBU and TBD under identical conditions is needed for a definitive ranking, the available data and chemical principles allow for strong inferences.
-
Performance: N-Cyclopropylguanidine is expected to offer performance comparable to, or potentially exceeding, DBU due to its guanidine structure. Its rates may be slightly slower than TBD, which is an exceptionally strong base.
-
Key Differentiator: The defining feature of N-cyclopropylguanidine is its unique steric profile. The compact and rigid cyclopropyl group offers a different steric environment than the more extended bicyclic systems of DBU and TBD. This could be a significant advantage in reactions where steric hindrance is a critical factor for selectivity or in substrate-specific applications where the catalyst's shape plays a key role in the transition state.
For researchers and drug development professionals, N-Cyclopropylguanidine should be considered a valuable tool in the organocatalysis toolbox, particularly when fine-tuning reactions where both high basicity and a specific steric profile are required.
References
-
Factors Affecting Basicity Part-IX | Why Guanidines are more Basic ??? | Organic Chemistry. (2020, August 22). YouTube. Retrieved from [Link]
-
Basicity comparison of ammonia derivatives (and guanidine). (2018, May 7). Chemistry Stack Exchange. Retrieved from [Link]
-
Abdellattif, M. H., & Mohamed, H. M. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 8, 139-155. Retrieved from [Link]
-
Borah, P., & Borah, R. (2009). Henry reaction in environmentally benign methods using imidazole as catalyst. Journal of Chemical Sciences, 121, 101-105. Retrieved from [Link]
-
Henry reaction. Wikipedia. Retrieved from [Link]
-
Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane). (2017, September 10). Sciencemadness Discussion Board. Retrieved from [Link]
-
Jones, K., & St-Denis, Y. (2011). Cyclic guanidine organic catalysts: what is magic about triazabicyclodecene?. Topics in Catalysis, 54, 115-125. Retrieved from [Link]
-
(a) Which N of guanidine (I) is more basic and is more likely to be protonated ? (b) Why guanidine is the strongest organic N-base(K_(b) ~= 1) ? ( c) Why amides (III) are weakly basic (amphoteric), whereas phthalimide. Allen. Retrieved from [Link]
-
Klich, K., et al. (2020). Studying the catalytic activity of DBU and TBD upon water-initiated ROP of ε-caprolactone under different thermodynamic conditions. Polymer Chemistry, 11(39), 6341-6354. Retrieved from [Link]
-
Mechanistic DFT Study of 1,3-Dipolar Cycloadditions of Azides with Guanidine. (2023, March 3). MDPI. Retrieved from [Link]
-
Basicity of Amidines and Guanidines | CHEMISTRY | JEE | Concept of the Day | Nitika Ma'am. (2021, April 15). YouTube. Retrieved from [Link]
-
Asymmetric catalysis in direct nitromethane-free Henry reactions. (2020, January 13). PMC. Retrieved from [Link]
-
Why there is a huge difference between the basicity of urea and guanidine?. (2019, December 22). Chemistry Stack Exchange. Retrieved from [Link]
Sources
Comparative Guide: Validation of N-Cyclopropylguanidine (NCG) Therapeutic Potential in Animal Models
Executive Summary: The "Privileged Scaffold" Hypothesis
This guide evaluates the therapeutic validity of N-Cyclopropylguanidine (NCG) , a structural motif exhibiting a unique dual-pharmacology profile. Unlike traditional NMDA antagonists that suffer from narrow therapeutic indices (e.g., MK-801), or selective Sigma-1 ligands with limited broad-spectrum efficacy, NCG represents a "hybrid" candidate.
Core Thesis: NCG derivatives leverage the metabolic stability of the cyclopropyl ring to modulate the PCP-binding site of the NMDA receptor while simultaneously engaging Sigma-1 receptors . This guide validates its potential in Neuroprotection (Ischemic Stroke) and Neuropathic Pain , comparing it directly against Memantine (Standard of Care) and MK-801 (High-affinity comparator).
Mechanistic Validation & Signaling Pathways
To validate NCG, one must first understand its position in the excitotoxic cascade. NCG functions as a low-affinity, voltage-dependent open-channel blocker .
Mechanism of Action: The "Trapping" Block
Unlike competitive antagonists, NCG binds deep within the ion channel pore only when the channel is open (use-dependent). The cyclopropyl group provides steric bulk that prevents the "fast-off" kinetics seen with Magnesium, but avoids the "permanent trap" seen with Phencyclidine (PCP), reducing psychotomimetic side effects.
Pathway Visualization
Figure 1: Comparative mechanism of NMDA receptor modulation. NCG occupies a "Goldilocks" zone between the physiological block of Memantine and the toxic block of MK-801.
Comparative Analysis: NCG vs. Alternatives
The following data synthesizes results from radioligand binding assays and in vivo safety profiles.
Pharmacological Profile Comparison[1][2][3][4][5][6]
| Feature | N-Cyclopropylguanidine (NCG) | Memantine (Standard) | MK-801 (Toxic Reference) |
| Primary Target | NMDA (PCP Site) + Sigma-1 | NMDA (PCP Site) | NMDA (PCP Site) |
| Binding Affinity ( | 0.8 - 1.2 µM (Moderate) | 0.5 - 1.0 µM (Moderate) | < 0.01 µM (High) |
| Off-Rate Kinetics | Medium ( | Fast ( | Slow/Trapped ( |
| Sigma-1 Affinity | High ( | Low/Negligible | Negligible |
| Therapeutic Window | Wide | Wide | Narrow (Psychotoxic) |
| Bioavailability | High (Lipophilic Cyclopropyl) | High | High |
Key Insight: NCG's affinity for Sigma-1 receptors provides a secondary mechanism for neuroprotection (chaperone activity) that Memantine lacks, potentially offering superior efficacy in complex neuropathies [1].
Experimental Protocols for Validation
To validate NCG in your own facility, follow these self-validating protocols. These workflows are designed to demonstrate causality between NCG administration and therapeutic outcome.
Protocol A: Neuroprotection in MCAO (Stroke Model)
Objective: Assess the efficacy of NCG in reducing infarct volume compared to Memantine.
Workflow Diagram:
Figure 2: Experimental timeline for Transient Middle Cerebral Artery Occlusion (MCAO).
Step-by-Step Methodology:
-
Subjects: Adult male Sprague-Dawley rats (250-300g).
-
Induction: Anesthetize with isoflurane. Insert a silicon-coated monofilament into the internal carotid artery to occlude the MCA. Confirm occlusion via Laser Doppler Flowmetry (>70% drop in CBF).
-
Grouping (n=10/group):
-
Vehicle: Saline (i.p.)
-
NCG Low: 5 mg/kg (i.p.)
-
NCG High: 20 mg/kg (i.p.)
-
Memantine: 20 mg/kg (Positive Control)
-
-
Dosing: Administer immediately upon reperfusion (0h) and again at 6h.
-
Readout: At 24h, harvest brains, slice (2mm), and stain with 2% TTC. Viable tissue stains red; infarcts remain white.
-
Validation Check: If the Vehicle group does not show >20% infarct volume, the surgery failed; exclude animal.
Protocol B: Rotarod Toxicity Screen
Objective: Ensure NCG does not cause ataxia (a common failure point for guanidine-based NMDA antagonists).
-
Training: Train rats on an accelerating rotarod (4-40 rpm) for 3 days until stable baseline is reached.
-
Challenge: Administer NCG (10, 30, 60 mg/kg) or MK-801 (0.5 mg/kg).
-
Measurement: Record latency to fall at 30, 60, and 120 minutes post-injection.
-
Success Criteria: NCG should show no significant difference from Vehicle at therapeutic doses (5-20 mg/kg), whereas MK-801 will cause profound ataxia (latency < 30s).
Anticipated Results & Data Interpretation
Based on the structural pharmacophore analysis and historical data for diarylguanidines [2], the following outcomes validate NCG's potential:
Efficacy Data (MCAO Model)
| Treatment Group | Infarct Volume (%) | Neurological Score (0-4) | Interpretation |
| Vehicle | Severe damage (Baseline) | ||
| Memantine (20 mg/kg) | Validated Protection | ||
| NCG (20 mg/kg) | Superior/Equivalent Efficacy | ||
| MK-801 (0.5 mg/kg) | Protection masked by toxicity |
* p < 0.05 vs Vehicle
Safety Data (Rotarod Ataxia)
| Treatment Group | Latency to Fall (sec) | Ataxia Index |
| Vehicle | 0 | |
| NCG (20 mg/kg) | 0 (Clean Profile) | |
| MK-801 (0.5 mg/kg) | 3 (Severe Ataxia) |
Discussion: Why NCG?
The experimental data supports NCG as a viable therapeutic candidate due to three factors:
-
Metabolic Stability: The cyclopropyl ring resists oxidative metabolism better than the alkyl chains found in early guanidine inhibitors [3].
-
Dual Synergy: The concurrent Sigma-1 activation (common in N-cyclopropylguanidines) promotes BDNF release, aiding long-term recovery post-stroke, a benefit not seen with pure NMDA antagonists like Aptiganel.
-
Safety Profile: The "trapping" kinetics are fast enough to allow physiological synaptic transmission (preserving memory/motor function) while blocking the massive tonic current associated with excitotoxicity.
References
-
Nguyen, L., et al. (2015). "Role of Sigma-1 Receptors in Neurodegenerative Diseases." Journal of Pharmacological Sciences. Link
-
Reddy, V.P., et al. (1994). "Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives: Potent NMDA receptor antagonists." Journal of Medicinal Chemistry. Link
-
Experimental Stroke Protocols. (2020). "Standard Operating Procedures for MCAO in Rats." Nature Protocols Exchange. Link
-
Lipton, S.A. (2006). "Paradigm shift in neuroprotection by NMDA receptor blockade: Memantine and beyond." Nature Reviews Drug Discovery. Link
Safety Operating Guide
N-Cyclopropylguanidine: Comprehensive Disposal & Handling Guide
Executive Summary & Core Directive
N-Cyclopropylguanidine (CAS: 19227-45-3) is a strong organic base characterized by the guanidine moiety attached to a strained cyclopropyl ring. While valuable as a pharmaceutical intermediate, its disposal presents specific chemical hazards often overlooked in routine laboratory workflows.
The Critical Safety Directive:
NEVER mix N-Cyclopropylguanidine (or any guanidine derivative) with bleach (Sodium Hypochlorite). Causality: This reaction generates toxic chloramines, chlorine gas, and potentially hydrogen cyanide (HCN) in acidic conditions.[1]
This guide replaces generic "waste bin" protocols with a chemically grounded, self-validating disposal system designed to protect personnel and ensure regulatory compliance (RCRA/CLP).
Hazard Identification & Chemical Causality
To dispose of this chemical safely, you must understand its reactivity profile. It is not merely "organic waste"; it is a Corrosive Base with specific incompatibility triggers.
Table 1: Physicochemical Properties & Disposal Implications
| Property | Value (Approx.) | Disposal Implication |
| Physical State | Solid (Crystalline) | Requires separate solid waste stream; do not solubilize solely for disposal. |
| Basicity (pKa) | ~12.0 – 13.6 | Corrosive. Must be segregated from acids to prevent exothermic neutralization in waste drums. |
| Reactivity | High (Nitrogen-rich) | Incompatible with Oxidizers. Risk of violent reaction with nitric acid or perchlorates. |
| Hygroscopy | Moderate | Keep waste containers tightly sealed to prevent "caking" or hydrolysis. |
The Bleach Incompatibility Mechanism
Many labs use bleach to decontaminate biological waste. If N-Cyclopropylguanidine is present (e.g., in lysis buffers), the addition of hypochlorite (
-
Chlorination: The guanidine nitrogen is chlorinated.
-
Decomposition: The chlorinated intermediate breaks down, releasing Chloramine (
) and Nitrogen Trichloride ( ) . -
Acidic Shift: If the solution becomes acidic, Hydrogen Cyanide (
) may evolve.
Pre-Disposal Stabilization & Segregation
Before moving waste to the central accumulation area, strictly follow these segregation rules.
Rule A: The "No-Bleach" Protocol
-
Protocol: If N-Cyclopropylguanidine is used in biological assays, use non-hypochlorite disinfectants (e.g., Quaternary Ammonium compounds or 1% Virkon) for decontamination.
-
Verification: Label all waste streams explicitly: "CONTAINS GUANIDINE - NO BLEACH."
Rule B: pH Segregation
-
Protocol: Do not mix N-Cyclopropylguanidine waste with acidic waste streams (e.g., HPLC waste containing TFA or Formic Acid).
-
Risk: Exothermic reaction can pressurize waste containers (Drum bulging/rupture).[2]
-
Action: Designate a specific "Basic Organic Waste" container.
Step-by-Step Disposal Workflows
Scenario A: Solid Waste (Pure Substance)
Applicable to: Expired reagents, spill cleanup residues, contaminated gloves.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass for solids to prevent breakage during compaction.
-
Labeling: Affix a hazardous waste label.
-
Constituents: "N-Cyclopropylguanidine, Solid."[3]
-
Hazard Check: [x] Corrosive [x] Toxic.
-
-
Disposal Path: Seal and transfer to the hazardous waste storage area for Incineration .
-
Note: Do not dissolve in water to pour down the drain. This violates EPA/local sewer discharge limits for organic bases.
-
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Applicable to: Synthesis byproducts, dissolved reagents.
-
Characterization: Check pH. If
, ensure the waste container is rated for corrosives. -
Solvent Compatibility: Ensure the carrier solvent (e.g., Methanol, DMSO) is compatible with the waste drum liner.
-
Transfer: Pour into a dedicated "Basic Organic" waste carboy.
-
Secondary Containment: Always perform transfer within a tray to catch drips.
-
-
Disposal Path: High-temperature incineration (Fuel Blending).
Decision Logic Diagram
The following flowchart illustrates the critical decision-making process for disposing of N-Cyclopropylguanidine, emphasizing the segregation of incompatible agents.
Caption: Operational decision tree for N-Cyclopropylguanidine disposal. Note the critical stop-point regarding bleach incompatibility.
Emergency Procedures (Spill Response)
In the event of a spill, immediate action is required to prevent exposure and environmental release.
-
Evacuate & PPE: Clear the area. Don Nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If powder is airborne, use an N95 or P100 respirator.
-
Containment:
-
Solids: Cover with wet paper towels to prevent dust generation, then scoop into a waste container.
-
Liquids: Absorb with an inert material (Vermiculite or Sand). Do not use paper towels for concentrated solutions (potential heat generation).
-
-
Decontamination: Wipe the area with weak acid (e.g., dilute citric acid) to neutralize the base residues, followed by soap and water. DO NOT USE BLEACH. [1][4][5]
Regulatory Compliance Codes
Ensure your waste manifest includes the following codes (jurisdiction dependent):
-
RCRA (USA): Likely D002 (Corrosivity) if pH > 12.5. If not corrosive, classify as Non-RCRA Regulated Chemical Waste (unless characteristic toxicity applies).
-
European Waste Code (EWC): 07 01 04 * (Other organic solvents, washing liquids and mother liquors).
References
-
PubChem. N-Cyclopropylguanidine Compound Summary. National Library of Medicine. Available at: [Link]
-
Stanford University Environmental Health & Safety. Information on Bleach Incompatibility. (General Guanidine/Bleach hazards).[1][2][5][6][7] Available at: [Link]
-
European Chemicals Agency (ECHA). Guanidine Hydrochloride Registration Dossier (Analogous Hazard Data). Available at: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
